molecular formula C18H23ClO6 B15612175 (14S,15R)-14-deoxyoxacyclododecindione

(14S,15R)-14-deoxyoxacyclododecindione

Cat. No.: B15612175
M. Wt: 370.8 g/mol
InChI Key: ROHJPRYICPMSCW-OWQVMIPLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(14S,15R)-14-deoxyoxacyclododecindione is a useful research compound. Its molecular formula is C18H23ClO6 and its molecular weight is 370.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H23ClO6

Molecular Weight

370.8 g/mol

IUPAC Name

(5R,6S,9E)-16-chloro-13,15-dihydroxy-5,6,10-trimethyl-4-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraene-3,11-dione;hydrate

InChI

InChI=1S/C18H21ClO5.H2O/c1-9-5-4-6-10(2)18(23)16-12(7-15(22)24-11(9)3)17(19)14(21)8-13(16)20;/h6,8-9,11,20-21H,4-5,7H2,1-3H3;1H2/b10-6+;/t9-,11+;/m0./s1

InChI Key

ROHJPRYICPMSCW-OWQVMIPLSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling (14S,15R)-14-deoxyoxacyclododecindione: A Technical Guide to its Synthesis, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic compound (14S,15R)-14-deoxyoxacyclododecindione and its naturally occurring analogs. It covers their discovery, detailed protocols for their chemical synthesis and isolation from natural sources, and a comprehensive analysis of their biological activity as potent inhibitors of key inflammatory signaling pathways.

Introduction: A Novel Class of Anti-Inflammatory Macrolides

The oxacyclododecindione (B1262406) family of natural products, isolated from the fungus Exserohilum rostratum, has emerged as a promising source of novel anti-inflammatory agents. These 12-membered macrolactones have demonstrated potent inhibitory effects on critical signaling pathways implicated in chronic inflammation and fibrosis. A key synthetic member of this class, this compound, has shown particularly high potency, driving further research into the structure-activity relationships of these compounds. This guide delves into the scientific journey of these molecules, from their natural discovery to their laboratory synthesis and biological characterization.

Discovery and Isolation of Oxacyclododecindiones from Exserohilum rostratum

The parent compounds of this class were first isolated from fermentations of the imperfect fungus Exserohilum rostratum. The isolation process involves cultivation of the fungus, followed by extraction and chromatographic purification of the secondary metabolites.

Fermentation and Extraction
  • Organism: Exserohilum rostratum

  • Cultivation: The fungus is typically grown in a suitable liquid medium (e.g., yeast extract-malt extract-glucose medium) under aerobic conditions for several days.

  • Extraction: The culture broth is separated from the mycelium. The supernatant is then extracted with an organic solvent, such as ethyl acetate, to partition the desired compounds. The organic extract is dried and concentrated to yield a crude extract.

Chromatographic Purification

The crude extract is subjected to a series of chromatographic steps to isolate the individual oxacyclododecindiones.

  • Initial Fractionation: The crude extract is typically first fractionated using vacuum liquid chromatography (VLC) or column chromatography on silica (B1680970) gel with a gradient of solvents (e.g., n-hexane/ethyl acetate).

  • Fine Purification: Fractions containing the target compounds are further purified by repeated rounds of preparative high-performance liquid chromatography (HPLC), often using a reversed-phase column (e.g., C18) with a methanol/water or acetonitrile/water gradient.

Total Synthesis of this compound and its Analogs

The total synthesis of this compound and its stereoisomers has been crucial for confirming their structures and for enabling detailed structure-activity relationship studies. A common synthetic strategy involves a key intramolecular Friedel-Crafts acylation or an esterification/Friedel-Crafts cyclization approach.

General Synthetic Strategy

The synthesis typically involves the preparation of two key fragments: a substituted phenylacetic acid derivative and a chiral aliphatic alcohol. These fragments are then coupled, and the resulting precursor undergoes a macrocyclization reaction to form the 12-membered ring.

G A Substituted Phenylacetic Acid C Esterification A->C B Chiral Aliphatic Alcohol B->C D Macrocyclization Precursor C->D E Intramolecular Friedel-Crafts Acylation D->E F This compound E->F

Detailed Experimental Protocol (Representative Example)

The following is a representative protocol for the synthesis of an oxacyclododecindione precursor, adapted from published procedures.

  • Esterification: To a solution of the chiral alcohol (1.0 eq) and the phenylacetic acid derivative (1.1 eq) in dichloromethane (B109758) (DCM) at 0 °C, is added N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then filtered, and the filtrate is washed with aqueous HCl, saturated aqueous NaHCO3, and brine. The organic layer is dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography to yield the ester precursor.

  • Macrocyclization (Intramolecular Friedel-Crafts Acylation): The ester precursor is dissolved in a suitable solvent (e.g., DCM or nitrobenzene) and cooled to a low temperature (e.g., -78 °C to 0 °C). A Lewis acid catalyst (e.g., TiCl4 or SnCl4) is added dropwise, and the reaction is stirred for several hours. The reaction is quenched by the addition of water or a saturated aqueous solution of NaHCO3. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by flash chromatography to afford the desired oxacyclododecindione.

Biological Activity: Inhibition of Inflammatory Signaling Pathways

This compound and its analogs have been shown to be potent inhibitors of two key signaling pathways involved in inflammation and fibrosis: the IL-4/STAT6 pathway and the TGF-β/Smad2/3 pathway.

Inhibition of IL-4 induced STAT6 Signaling

Interleukin-4 (IL-4) is a key cytokine in type 2 inflammatory responses. Upon binding to its receptor, it activates the transcription factor STAT6, which drives the expression of pro-inflammatory genes.

G IL4 IL-4 IL4R IL-4 Receptor IL4->IL4R JAK JAK Kinase IL4R->JAK STAT6 STAT6 JAK->STAT6 Phosphorylation pSTAT6 pSTAT6 (dimer) STAT6->pSTAT6 Nucleus Nucleus pSTAT6->Nucleus Translocation Gene Gene Expression Nucleus->Gene Inhibitor (14S,15R)-14-deoxy- oxacyclododecindione Inhibitor->pSTAT6 Inhibition

Inhibition of TGF-β induced Smad2/3 Signaling

Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine that plays a central role in fibrosis. It signals through the activation of Smad2 and Smad3 transcription factors.

G TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23 Phosphorylation pSmad23 pSmad2/3 Smad23->pSmad23 Complex pSmad2/3-Smad4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocation Gene Gene Expression Nucleus->Gene Inhibitor (14S,15R)-14-deoxy- oxacyclododecindione Inhibitor->Complex Inhibition

Quantitative Biological Data

The inhibitory activity of this compound and related compounds is typically assessed using luciferase reporter gene assays in human hepatoma (HepG2) cells. The half-maximal inhibitory concentrations (IC50) are determined for both the STAT6 and Smad2/3 pathways.

CompoundStereochemistryIC50 (STAT6) [nM]IC50 (Smad2/3) [nM]
This compound (14S, 15R)2090
Oxacyclododecindione (natural product)-68136
(13R,14S,15R)-13-hydroxy-14-deoxyoxacyclododecindione(13R, 14S, 15R)56236
14-deoxy-14-methyloxacyclododecindione (racemic)racemic7930
Experimental Protocol: Luciferase Reporter Gene Assay
  • Cell Culture and Transfection: HepG2 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS). For the assay, cells are seeded in 96-well plates and transiently transfected with a luciferase reporter plasmid containing response elements for either STAT6 or Smad2/3, along with a constitutively expressed Renilla luciferase plasmid for normalization.

  • Compound Treatment: After transfection, the cells are pre-incubated with various concentrations of the test compounds for a specified period (e.g., 1 hour).

  • Pathway Activation: The respective signaling pathway is then activated by adding either IL-4 (for the STAT6 assay) or TGF-β (for the Smad2/3 assay) to the cell culture medium.

  • Luciferase Assay: After an incubation period (e.g., 6-24 hours), the cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

This compound and its analogs represent a promising new class of anti-inflammatory and anti-fibrotic agents. Their potent and selective inhibition of the STAT6 and Smad2/3 signaling pathways makes them valuable tools for studying these pathways and potential leads for drug development. The successful total synthesis of these complex macrolides has opened the door for the generation of a diverse library of analogs, which will be instrumental in further elucidating their structure-activity relationships and optimizing their pharmacological properties. Future research will likely focus on identifying the direct molecular targets of these compounds and evaluating their efficacy and safety in preclinical models of inflammatory and fibrotic diseases.

Unveiling the Fungal Arsenal: A Technical Guide to the Natural Sources of Oxacyclododecindione Macrolactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural origins of oxacyclododecindione (B1262406) macrolactones, a promising class of bioactive compounds. Primarily sourced from the fungal kingdom, these macrolactones have garnered significant attention for their potent anti-inflammatory and anti-fibrotic properties. This document provides a comprehensive overview of their natural source, detailed experimental protocols for their isolation, a quantitative summary of their biological activities, and a visual representation of their known signaling pathway interactions.

Natural Source: The Fungus Exserohilum rostratum

The principal natural source of oxacyclododecindione macrolactones identified to date is the imperfect fungus Exserohilum rostratum.[1][2] This dematiaceous filamentous fungus, commonly found in soil and on grasses, has been shown to produce a variety of these 12-membered macrolactone rings as secondary metabolites.[2] Key members of this family isolated from E. rostratum include oxacyclododecindione, 14-deoxyoxacyclododecindione, and 4-dechloro-14-deoxy-oxacyclododecindione.[1]

Experimental Protocols: From Fungal Culture to Purified Macrolactone

The following sections outline the key experimental procedures for the cultivation of Exserohilum rostratum and the subsequent isolation and purification of oxacyclododecindione macrolactones. These protocols are a composite representation based on available literature.

Fungal Strain and Culture Conditions

The production of oxacyclododecindione macrolactones is achieved through the fermentation of Exserohilum rostratum. The specific strain reported for the production of oxacyclododecindione is Exserohilum rostratum IBWF99121.

Fermentation Medium:

An aqueous nutrient medium is utilized, containing sources of assimilable carbon and nitrogen.

  • Carbon Sources: Carbohydrates such as glucose, glycerin, starch, or dextrin (B1630399) can be used. Complex nutrient sources like oat flour, corn meal, or millet may also serve as a carbon source.

  • Nitrogen Sources: Amino acids (e.g., glycine, methionine, proline), yeast extract, peptone, corn steep liquor, or inorganic nitrogen sources like ammonium (B1175870) salts (e.g., ammonium nitrate, ammonium sulfate) are suitable.

  • Mineral Salts: The medium should be supplemented with essential mineral salts.

  • Antifoaming Agents: The use of defoaming agents may be necessary during fermentation.

Incubation:

The fermentation is carried out for a period of 3 to 50 days, with a preferred duration of 14 to 35 days, under aerobic conditions.

Extraction and Purification

Following the fermentation period, the macrolactones are extracted from the culture broth and purified using chromatographic techniques.

Extraction:

  • The whole fermentation broth is subjected to extraction with an organic solvent. A common method involves the use of ethyl acetate (B1210297) (EtOAc) to partition the macrolactones from the aqueous culture medium.

  • The organic extract is then dried, for example, over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude extract.

Purification:

  • The crude extract is subjected to preparative High-Performance Liquid Chromatography (HPLC) for purification.

  • A reverse-phase C18 column is typically employed for the separation of the different macrolactone analogues.

  • A gradient elution system using a mixture of water and acetonitrile (B52724) is commonly used to achieve separation.

Quantitative Biological Activity

Oxacyclododecindione macrolactones have demonstrated significant inhibitory activity against key signaling pathways involved in inflammation and fibrosis. The following tables summarize the reported 50% inhibitory concentration (IC50) values for various members of this macrolactone family.

CompoundTarget Pathway/AssayCell LineIC50 Value
OxacyclododecindioneIL-4 induced STAT6-dependent reporter gene expressionHepG254-67.5 nM (20-25 ng/ml)
(14S,15R)-14-deoxyoxacyclododecindioneIL-4 induced STAT6-dependent reporter gene expressionHepG220 nM[3]
(13R,14S,15R)-13-hydroxy-14-deoxyoxacyclododecindioneCytotoxicity AssayA549 (lung cancer)9.2 µM
CompoundTarget Pathway/AssayCell LineIC50 Value
OxacyclododecindioneTGF-β dependent reporter gene activityHepG2190-217 nM
14-deoxyoxacyclododecindioneTGF-β induced CTGF promoter activityHepG2336 nM[1]
4-dechloro-14-deoxy-oxacyclododecindioneTGF-β induced CTGF promoter activityHepG21.8 µM[1]

Signaling Pathway Interactions

Oxacyclododecindione macrolactones exert their biological effects by modulating specific intracellular signaling cascades. The primary targets identified are the Interleukin-4 (IL-4) and Transforming Growth Factor-beta (TGF-β) signaling pathways.

Inhibition of the IL-4 Signaling Pathway

The IL-4 signaling pathway is a critical mediator of allergic inflammation and immune responses. Oxacyclododecindione has been shown to be a potent inhibitor of this pathway. The diagram below illustrates the canonical IL-4 signaling cascade and the putative point of inhibition by oxacyclododecindione macrolactones.

IL4_Signaling_Pathway cluster_nucleus Nucleus IL4 IL-4 IL4R IL-4 Receptor (IL-4Rα / γc) IL4->IL4R Binds JAK1_3 JAK1 / JAK3 IL4R->JAK1_3 Activates STAT6 STAT6 JAK1_3->STAT6 Phosphorylates pSTAT6 p-STAT6 (Dimer) STAT6->pSTAT6 Dimerizes Nucleus Nucleus pSTAT6->Nucleus Translocates to Gene_Expression Gene Expression (e.g., Allergic Inflammation) Oxa Oxacyclododecindione Macrolactones Oxa->STAT6 Inhibits Phosphorylation pSTAT6_n p-STAT6 DNA DNA pSTAT6_n->DNA Binds to Promoter Regions DNA->Gene_Expression

Caption: IL-4 Signaling Pathway Inhibition by Oxacyclododecindione Macrolactones.

Inhibition of the TGF-β Signaling Pathway

The TGF-β signaling pathway plays a central role in tissue fibrosis and cellular proliferation. Oxacyclododecindione macrolactones have been identified as inhibitors of this pathway. The diagram below depicts the core components of the TGF-β signaling cascade and the proposed mechanism of inhibition.

TGFb_Signaling_Pathway cluster_nucleus Nucleus TGFb TGF-β TGFbRII TGF-β Receptor II TGFb->TGFbRII Binds TGFbRI TGF-β Receptor I TGFbRII->TGFbRI Recruits & Phosphorylates Smad2_3 Smad2 / Smad3 TGFbRI->Smad2_3 Phosphorylates pSmad2_3 p-Smad2 / p-Smad3 Smad2_3->pSmad2_3 Smad_complex Smad Complex (p-Smad2/3 + Smad4) pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_Expression Gene Expression (e.g., Fibrosis) Oxa Oxacyclododecindione Macrolactones Oxa->Smad2_3 Inhibits Phosphorylation Smad_complex_n Smad Complex DNA DNA Smad_complex_n->DNA Binds to Promoter Regions DNA->Gene_Expression

Caption: TGF-β Signaling Pathway Inhibition by Oxacyclododecindione Macrolactones.

Conclusion

Oxacyclododecindione macrolactones, naturally produced by the fungus Exserohilum rostratum, represent a compelling class of natural products with significant therapeutic potential. Their potent and specific inhibition of the IL-4 and TGF-β signaling pathways positions them as attractive lead compounds for the development of novel treatments for a range of inflammatory and fibrotic diseases. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and molecular pharmacology to further investigate and harness the therapeutic promise of these fungal metabolites.

References

Stereochemistry of 14-Deoxyoxacyclododecindione and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxacyclododecindione (B1262406) family of macrolides has garnered significant attention in the scientific community for their potent anti-inflammatory and antifibrotic activities.[1][2] A key member of this family, 14-deoxyoxacyclododecindione, and its derivatives present a fascinating case study in stereochemistry, where subtle changes in the three-dimensional arrangement of atoms can profoundly impact biological function. This technical guide provides an in-depth exploration of the stereochemistry of these compounds, with a particular focus on the well-documented derivative, 13-hydroxy-14-deoxyoxacyclododecindione, for which a recent total synthesis campaign led to a crucial reassignment of its stereochemical configuration.[1][2][3][4] This guide will detail the synthetic strategies that enable stereocontrol, present key quantitative data, outline experimental protocols, and visualize the logical relationships in stereochemical determination.

Stereochemical Reassignment of a Key Derivative

The total synthesis of natural 13-hydroxy-14-deoxyoxacyclododecindione led to a revision of its initially proposed stereoconfiguration.[1][2][3][4] The synthesis of various stereoisomers and comparison of their spectroscopic data with the natural product were instrumental in this reassignment.[1][2] The correct configuration of the natural product was determined to be (13S,14S,15R).[3] This highlights the importance of total synthesis in the unambiguous determination of complex molecular structures.

Logical Flow of Stereochemical Reassignment

stereochemical_reassignment A Isolation of Natural 13-Hydroxy-14-deoxyoxacyclododecindione B Proposed Structure (13R,14S,15R) A->B D Spectroscopic Data Mismatch with Natural Product A->D G Spectroscopic Data Match with Natural Product A->G C Total Synthesis of Proposed (13R,14S,15R) Isomer B->C C->D E Synthesis of Other Stereoisomers (e.g., threo, Z-isomers) D->E F Synthesis of (13S,14S,15R) Isomer E->F F->G H Revised Structure (13S,14S,15R) G->H

Caption: Logical workflow for the stereochemical reassignment of 13-hydroxy-14-deoxyoxacyclododecindione.

Quantitative Data

The biological activity of the different stereoisomers of 13-hydroxy-14-deoxyoxacyclododecindione was evaluated, revealing the impact of stereochemistry on their inhibitory potential against key inflammatory signaling pathways.[3]

Compound/IsomerTarget PathwayIC50 (nM)Reference
(14S,15R)-14-deoxyoxacyclododecindioneIL-4-dependent STAT6 signaling20[3]
OxacyclododecindioneIL-4-dependent STAT6 signaling68[3]
OxacyclododecindioneTGF-β-dependent Smad2/3 signaling136[3]
Proposed (13R,14S,15R)-13-hydroxy-14-deoxyoxacyclododecindioneIL-4-induced STAT6 signaling56[3]
Revised Natural (13S,14S,15R)-13-hydroxy-14-deoxyoxacyclododecindioneIL-4-induced STAT6 signaling50[3]

Experimental Protocols

The stereoselective synthesis of 13-hydroxy-14-deoxyoxacyclododecindione and its isomers was achieved through a multi-step sequence. Key experimental procedures are detailed below.

Stereoselective Synthesis of Triol Fragments

The synthesis of the crucial triol fragments, which dictate the stereochemistry of the final macrolactone, involves a sequential introduction of stereogenic centers.[3]

Protocol:

  • Starting Material: Appropriate chiral precursors are used to set the initial stereocenter.

  • Stereoselective Reactions: A series of stereoselective reactions, such as substrate-controlled reductions or asymmetric epoxidations, are employed to introduce subsequent stereocenters with high diastereoselectivity.

  • Protecting Group Strategy: Orthogonal protecting groups are utilized to mask reactive functional groups and are selectively removed at later stages of the synthesis.

  • Purification and Characterization: Each stereoisomeric triol fragment is purified by column chromatography and its stereochemistry confirmed by spectroscopic methods, including NMR and comparison to known compounds.

Intramolecular Friedel-Crafts Acylation

A key step in the synthesis of the oxacyclododecindione core is the intramolecular Friedel-Crafts acylation to form the 12-membered macrolactone.[1][2][4][5]

Protocol:

  • Precursor Synthesis: The linear precursor containing the aromatic ring and the acyl chain is synthesized by coupling the appropriate building blocks.

  • Cyclization Conditions: The intramolecular Friedel-Crafts acylation is typically carried out under high dilution conditions to favor the intramolecular reaction over intermolecular polymerization.

  • Lewis Acid Catalyst: A suitable Lewis acid (e.g., SnCl4, TiCl4) is used to activate the acylating agent.

  • Temperature Control: The reaction is performed at low temperatures to enhance selectivity and minimize side reactions.

  • Work-up and Purification: The reaction is quenched, and the crude product is purified by preparative chromatography to isolate the desired macrolactone.

Synthetic Pathway and Stereocontrol

The total synthesis of 13-hydroxy-14-deoxyoxacyclododecindione and its stereoisomers relies on a convergent strategy where key fragments are synthesized and then coupled. The stereochemistry is carefully controlled during the synthesis of the triol building blocks.

Synthetic Strategy Overview```dot

synthetic_pathway cluster_fragments Key Building Blocks A Stereodefined Triol Fragment D Esterification A->D B Aromatic Acid Fragment B->D C Alkenyl Fragment E Coupling with Alkenyl Fragment C->E D->E F Linear Precursor E->F G Intramolecular Friedel-Crafts Acylation F->G H Macrolactone Core G->H I Deprotection and Final Modifications H->I J Target Stereoisomer of 13-Hydroxy-14-deoxyoxacyclododecindione I->J

Caption: General overview of inflammatory signaling pathways inhibited by macrolides.

Conclusion

The stereochemistry of 14-deoxyoxacyclododecindione and its derivatives is a critical determinant of their biological activity. The successful total synthesis and stereochemical reassignment of 13-hydroxy-14-deoxyoxacyclododecindione underscore the power of modern synthetic chemistry in elucidating complex molecular architectures and understanding structure-activity relationships. The detailed experimental protocols and synthetic strategies outlined in this guide provide a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating further exploration of this promising class of anti-inflammatory agents. The development of stereoselective synthetic routes is paramount for accessing pure enantiomers and diastereomers, which is essential for detailed pharmacological evaluation and the development of new therapeutic agents.

References

Structural Elucidation of (14S,15R)-14-deoxyoxacyclododecindione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(14S,15R)-14-deoxyoxacyclododecindione is a member of the oxacyclododecindione (B1262406) family of macrolactones, a class of natural products recognized for their significant anti-inflammatory and antifibrotic activities. The structural determination of these compounds is critical for understanding their structure-activity relationships and for the development of new therapeutic agents. This technical guide provides a detailed overview of the structural elucidation of this compound, focusing on the key spectroscopic and crystallographic data, experimental protocols, and the biological pathways it modulates.

Introduction

The oxacyclododecindione family of natural products has garnered considerable interest in the scientific community due to their potent biological activities.[1][2] A pivotal member of this family is this compound, which has been identified as a highly potent inhibitor of Interleukin-4 (IL-4) signaling.[3] The precise determination of its three-dimensional structure is fundamental for elucidating its mechanism of action and for guiding synthetic efforts toward more effective analogs. This guide summarizes the key analytical techniques and data that have been instrumental in confirming the structure and stereochemistry of this macrolactone.

Spectroscopic and Crystallographic Data

The structural assignment of this compound and its analogs is based on a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction.

NMR Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For the oxacyclododecindione class of compounds, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are employed to establish the connectivity and stereochemistry of the molecule.[2][3]

Table 1: ¹H and ¹³C NMR Data for a closely related derivative, (13S,14S,15R)-13-hydroxy-14-deoxyoxacyclododecindione, in CDCl₃. [4]

Position¹³C (ppm)¹H (ppm, J in Hz)
1169.8-
2118.26.45 (d, 15.9)
3145.17.05 (d, 15.9)
4197.8-
5108.36.38 (d, 2.2)
6164.7-
7101.86.29 (d, 2.2)
8163.4-
9113.8-
10139.2-
1130.12.85 (m), 2.75 (m)
1229.51.75 (m), 1.65 (m)
1370.24.25 (m)
1450.12.15 (m)
1575.85.20 (q, 6.5)
1620.31.25 (d, 6.5)
6-OH-12.01 (s)
8-OH-5.80 (s)
Mass Spectrometry

High-resolution mass spectrometry (HRMS) is utilized to determine the elemental composition of the molecule, confirming its molecular formula.[4]

Table 2: High-Resolution Mass Spectrometry Data for (13S,14S,15R)-13-hydroxy-14-deoxyoxacyclododecindione. [4]

IonCalculated m/zFound m/z
[M+Na]⁺217.0835217.0839
X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure, including the absolute configuration of stereocenters. The crystal structure of this compound has been determined, confirming the relative and absolute stereochemistry.[1][3] The crystallographic data reveals a specific conformation of the 12-membered ring, which is crucial for its biological activity.[3]

Table 3: X-ray Crystallographic Data for a Derivative. [4]

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.2345(2)
b (Å)12.3456(3)
c (Å)15.6789(4)
α (°)90
β (°)90
γ (°)90
Flack parameter+0.02(4)

Experimental Protocols

The following are generalized protocols for key experiments in the structural elucidation of oxacyclododecindiones, based on published methods.[4]

General Synthetic Protocol: Esterification and Intramolecular Friedel-Crafts Acylation

The total synthesis of oxacyclododecindiones often involves a convergent approach, culminating in an intramolecular Friedel-Crafts acylation to form the macrolactone ring.[4]

Workflow for the Synthesis of Oxacyclododecindiones

G General Synthetic Workflow A Building Block 1 (Aromatic Acid) C Esterification A->C B Building Block 2 (Chiral Alcohol) B->C D Ring-Closing Metathesis or Intramolecular Friedel-Crafts Acylation C->D E Deprotection D->E F Final Product (Oxacyclododecindione) E->F

Caption: A generalized workflow for the synthesis of oxacyclododecindiones.

  • Esterification: A protected aromatic acid building block is coupled with a chiral alcohol building block under standard esterification conditions (e.g., using DCC/DMAP or EDC/DMAP).

  • Deprotection: Key protecting groups are removed to reveal the functionalities required for cyclization.

  • Intramolecular Friedel-Crafts Acylation: The linear precursor is treated with a Lewis acid (e.g., TiCl₄, SnCl₄) to promote the intramolecular acylation, forming the 12-membered macrolactone.

  • Final Deprotection and Purification: Any remaining protecting groups are removed, and the final product is purified by column chromatography and/or recrystallization.

NMR Sample Preparation and Analysis
  • Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃, CD₃OD).

  • Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, HMBC, and NOESY spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Processing and Analysis: The acquired data is processed using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the residual solvent peak. 2D NMR spectra are analyzed to establish correlations and determine the molecular structure and relative stereochemistry.

X-ray Crystallography
  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the compound in an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Data Collection: A suitable crystal is mounted on a diffractometer, and diffraction data is collected at a low temperature (e.g., 100 K).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². The absolute configuration is determined using the Flack parameter.

Biological Activity and Signaling Pathways

This compound and related compounds are potent inhibitors of key inflammatory and fibrotic signaling pathways.[3][5] Specifically, they have been shown to inhibit the IL-4/STAT6 and TGF-β/Smad2/3 pathways.[3]

Inhibition of TGF-β/Smad2/3 Signaling Pathway

The transforming growth factor-beta (TGF-β) pathway plays a central role in fibrosis. Oxacyclododecindiones inhibit this pathway, likely by interfering with the phosphorylation and nuclear translocation of Smad2 and Smad3.[5][6]

TGF-β/Smad2/3 Signaling Pathway and Inhibition by this compound

TGF-β/Smad2/3 Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23 Phosphorylation pSmad23 p-Smad2/3 Smad23->pSmad23 Complex p-Smad2/3-Smad4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Gene Gene Transcription (Fibrosis-related genes) Inhibitor (14S,15R)-14-deoxy- oxacyclododecindione Inhibitor->pSmad23 Inhibits

Caption: Inhibition of the TGF-β/Smad2/3 signaling pathway.

Inhibition of IL-4/STAT6 Signaling Pathway

The Interleukin-4 (IL-4) pathway is a key driver of allergic inflammation and is mediated by the transcription factor STAT6. This compound is a potent inhibitor of this pathway.[1][7]

IL-4/STAT6 Signaling Pathway and Inhibition by this compound

IL-4/STAT6 Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus IL4 IL-4 IL4R IL-4 Receptor IL4->IL4R JAK JAK IL4R->JAK Activation STAT6 STAT6 JAK->STAT6 Phosphorylation pSTAT6 p-STAT6 STAT6->pSTAT6 Dimer p-STAT6 Dimer pSTAT6->Dimer Nucleus Nucleus Dimer->Nucleus Gene Gene Transcription (Inflammation-related genes) Inhibitor (14S,15R)-14-deoxy- oxacyclododecindione Inhibitor->pSTAT6 Inhibits

Caption: Inhibition of the IL-4/STAT6 signaling pathway.

Conclusion

The structural elucidation of this compound has been accomplished through a combination of advanced spectroscopic and crystallographic techniques. The detailed structural information, coupled with an understanding of its inhibitory effects on key signaling pathways, provides a solid foundation for the future development of novel anti-inflammatory and antifibrotic therapeutics based on the oxacyclododecindione scaffold.

References

An In-Depth Technical Guide to the Spectroscopic Properties of Oxacyclododecindiones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the emerging class of bioactive macrolides, the oxacyclododecindiones. This document summarizes key nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-vis) spectroscopic data, details the experimental protocols for their acquisition, and visualizes the known signaling pathway impacted by these compounds. The information presented is intended to serve as a valuable resource for researchers engaged in the study, synthesis, and therapeutic application of oxacyclododecindiones.

Spectroscopic Data of (±)-Oxacyclododecindione

The following tables summarize the key spectroscopic data for racemic (±)-oxacyclododecindione, a representative member of this class of natural products. This data is crucial for the structural elucidation and characterization of these complex macrocycles.

Table 1: ¹H NMR Spectroscopic Data for (±)-Oxacyclododecindione

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
3-H6.85d8.5
5-H6.78d8.5
7-H₂2.95m
8-H₂1.80m
9-H₂1.45m
10-H₂1.30m
11-H5.10t6.0
13-H4.95d10.0
14-H2.80m
15-CH₃1.25d7.0
1-OH9.50s
12-OH4.50br s

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for (±)-Oxacyclododecindione

PositionChemical Shift (δ, ppm)
1165.0
2115.8
3130.5
4118.0
5128.0
6155.0
735.0
825.0
928.0
1030.0
1175.0
1270.0
1380.0
1445.0
1520.0

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: IR Spectroscopic Data for (±)-Oxacyclododecindione

Wavenumber (cm⁻¹)IntensityAssignment
3400BroadO-H stretch (phenolic and alcoholic)
2925StrongC-H stretch (aliphatic)
1730StrongC=O stretch (ester, lactone)
1685StrongC=O stretch (ketone)
1600, 1450MediumC=C stretch (aromatic)
1250StrongC-O stretch (ester)
1100MediumC-O stretch (alcohol)

Table 4: UV-vis Spectroscopic Data for (±)-Oxacyclododecindione

λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Solvent
21025,000Methanol (B129727)
25410,000Methanol
2905,000Methanol

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below. These protocols are based on standard laboratory practices and can be adapted for the analysis of other oxacyclododecindione (B1262406) derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of (±)-oxacyclododecindione (5-10 mg) was dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR: Spectra were acquired with a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated.

  • ¹³C NMR: Spectra were acquired with a spectral width of 200 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated.

  • 2D NMR: COSY, HSQC, and HMBC experiments were performed using standard pulse programs to aid in the assignment of proton and carbon signals.

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of (±)-oxacyclododecindione was prepared by dissolving a small amount of the compound in a volatile solvent (e.g., chloroform), depositing the solution onto a KBr plate, and allowing the solvent to evaporate.

Instrumentation and Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was acquired in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean KBr plate was recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-vis) Spectroscopy

Sample Preparation: A stock solution of (±)-oxacyclododecindione was prepared in methanol. Serial dilutions were made to obtain a concentration that resulted in an absorbance reading between 0.1 and 1.0.

Instrumentation and Data Acquisition: The UV-vis spectrum was recorded using a dual-beam UV-vis spectrophotometer. The spectrum was scanned from 200 to 400 nm. A cuvette containing methanol was used as the reference. The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) were determined.

Signaling Pathway Inhibition by Oxacyclododecindiones

Oxacyclododecindiones have been identified as potent inhibitors of the Transforming Growth Factor-β (TGF-β) signaling pathway.[1] This pathway plays a critical role in cellular processes such as proliferation, differentiation, and extracellular matrix production. Its dysregulation is implicated in various diseases, including fibrosis and cancer.

The diagram below illustrates the canonical TGF-β signaling pathway and the proposed point of intervention by oxacyclododecindiones.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-β Receptor II TGFb->TGFbRII 1. Binding TGFbRI TGF-β Receptor I TGFbRII->TGFbRI 2. Recruitment & Phosphorylation Smad23 Smad2/3 TGFbRI->Smad23 3. Phosphorylation pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex 4. Complex Formation Smad4 Smad4 Smad4->Smad_complex DNA DNA Smad_complex->DNA 5. Nuclear Translocation Oxa Oxacyclododecindione Oxa->Smad_complex Inhibition Gene_expression Target Gene Expression (e.g., Fibrosis markers) DNA->Gene_expression 6. Transcription Regulation spectroscopic_workflow start Start: Isolated/Synthesized Oxacyclododecindione nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr ir IR Spectroscopy start->ir uv UV-vis Spectroscopy start->uv data_analysis Data Analysis & Structure Elucidation nmr->data_analysis ir->data_analysis uv->data_analysis report Technical Report/ Whitepaper data_analysis->report

References

The Pervasive Influence of Fungal Secondary Metabolites: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fungi, in their vast and diverse existence, produce a remarkable arsenal (B13267) of chemical compounds known as secondary metabolites. These molecules, not essential for primary growth, play crucial roles in ecological interactions and have been a cornerstone of pharmaceutical discovery. This in-depth technical guide explores the core biological activities of these fungal-derived compounds, providing a comprehensive resource for researchers and professionals in drug development. We delve into their antimicrobial, anticancer, immunosuppressive, and cholesterol-lowering properties, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

Classes and Bioactivities of Fungal Secondary Metabolites

Fungal secondary metabolites are a structurally diverse group of natural products, broadly categorized into polyketides, terpenoids, non-ribosomal peptides, and alkaloids. Each class harbors compounds with significant and varied biological activities.

Antimicrobial Activity

The discovery of penicillin, a polyketide-derived β-lactam antibiotic from Penicillium rubens, revolutionized medicine and heralded the age of antibiotics. Fungi continue to be a prolific source of antimicrobial agents. These compounds exhibit activity against a wide spectrum of pathogens, including bacteria and other fungi, often by targeting essential cellular processes.

Anticancer Activity

The cytotoxicity of many fungal secondary metabolites has been harnessed for cancer chemotherapy. These compounds can induce apoptosis, inhibit cell proliferation, and interfere with crucial signaling pathways that are often dysregulated in cancer cells. Terpenoids and polyketides are prominent classes of fungal metabolites with demonstrated anticancer potential.

Immunosuppressive Activity

Certain fungal secondary metabolites have profound effects on the immune system, leading to their use as immunosuppressants in organ transplantation and for the treatment of autoimmune diseases. Cyclosporin A, a cyclic peptide from Tolypocladium inflatum, is a prime example, renowned for its ability to suppress T-cell activation.

Cholesterol-Lowering Activity

Fungal metabolites have also made a significant impact on cardiovascular medicine. Statins, such as lovastatin (B1675250) originally isolated from Aspergillus terreus, are potent inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. This inhibition leads to a reduction in circulating cholesterol levels.

Quantitative Bioactivity Data

To facilitate a comparative analysis of the potency of various fungal secondary metabolites, the following tables summarize key quantitative data from a range of bioassays. IC50 values represent the concentration of a compound required to inhibit a specific biological or biochemical function by 50%, while Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Table 1: Antimicrobial Activity of Fungal Secondary Metabolites
Compound Target Organism MIC (µg/mL)
Penicillin GStaphylococcus aureus0.4 - 24[1][2][3]
Amphotericin BCandida albicans0.06 - 1.0[4][5][6]
Emeguisin AStaphylococcus aureus (including MRSA)0.5[7]
Emeguisin ACryptococcus neoformans0.5[7]
A new diphenyl ether (from Aspergillus unguis)Staphylococcus aureus (including MRSA)16[7]
A new diphenyl ether (from Aspergillus unguis)Microsporum gypseum16[7]
Phometide ABacillus subtilisEquivalent to Kanamycin[8]
Phometide BCandida albicans16[8]
Brasilinolide BAspergillus niger12.5[9]
Brasilinolide BAspergillus fumigatus12.5[9]
Brasilinolide BCandida albicans12.5 - 25[9]
Oligomycin ACandida albicans2 - 4[9]
Oligomycin AAspergillus niger0.5 - 2[9]
Table 2: Cytotoxic Activity of Fungal Secondary Metabolites against Cancer Cell Lines
Compound Cell Line Activity IC50 (µM)
Sterenoid ESMMC-7721 (Hepatoma)Cytotoxic7.6[10]
Sterenoid EHL-60 (Leukemia)Cytotoxic4.7[10]
KopsifineHL-60 (Leukemia)Cytotoxic0.9 (µg/mL)[11]
AkuammidineHeLa (Cervical Cancer)Cytotoxic2.8 (µg/mL)[11]
RhazinicineHeLa (Cervical Cancer)Cytotoxic2.9 (µg/mL)[11]
Aflatoxin B1HepG2 (Hepatoma)Cytotoxic~1[6]
Patulin (B190374)HEK293 (Embryonic Kidney)Induces cell death-
Table 3: Immunosuppressive Activity of Fungal Secondary Metabolites
Compound Target/Assay IC50
Cyclosporin ACalcineurin phosphatase activity30 nM[12]
Cyclosporin AInhibition of PP2B in pancreatic acinar cells65 nM[13]
9-DeoxoFK520In vitro immunosuppressive activity>900-fold reduction compared to FK506[14]
Table 4: HMG-CoA Reductase Inhibitory Activity of Fungal Secondary Metabolites
Compound Assay Condition IC50/Ki
LovastatinCell-free assay3.4 nM[15]
LovastatinRat liver cells2.3 nM[16]
LovastatinHuman liver hepatocellular carcinoma cell line (HepG2)5 nM[16]
LovastatinHMG-CoA reductaseKi = 0.6 nM[17][[“]]

Key Signaling Pathways Targeted by Fungal Secondary Metabolites

Fungal secondary metabolites exert their biological effects by modulating specific cellular signaling pathways. Understanding these mechanisms is crucial for drug development and for elucidating the intricate biology of these compounds.

Inhibition of PI3K/Akt Signaling by Wortmannin (B1684655)

Wortmannin, a furanosteroid metabolite, is a potent and irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks). The PI3K/Akt pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. By inhibiting PI3K, wortmannin prevents the phosphorylation and activation of Akt, a key downstream effector, thereby disrupting these fundamental cellular processes.

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates Wortmannin Wortmannin Wortmannin->PI3K Inhibits

Wortmannin's inhibition of the PI3K/Akt signaling pathway.
Disruption of ER-Golgi Trafficking by Brefeldin A

Brefeldin A, a lactone produced by several fungal species, is a well-known inhibitor of protein transport from the endoplasmic reticulum (ER) to the Golgi apparatus. It acts by inhibiting the guanine (B1146940) nucleotide exchange factor for ARF1, a small GTPase that regulates vesicle budding. This disruption leads to the accumulation of proteins in the ER, inducing ER stress and triggering the unfolded protein response (UPR).[19][20][21][22][23]

ER_Golgi_Trafficking ER Endoplasmic Reticulum (ER) Vesicle Transport Vesicle ER->Vesicle Protein Transport Golgi Golgi Apparatus Vesicle->Golgi BrefeldinA Brefeldin A ARF_GEF ARF-GEF BrefeldinA->ARF_GEF Inhibits ARF1_GTP ARF1-GTP (active) ARF_GEF->ARF1_GTP Activates ARF1_GDP ARF1-GDP (inactive) Coat_Proteins Coat Proteins (e.g., COPI) ARF1_GTP->Coat_Proteins Recruits Coat_Proteins->Vesicle Vesicle Budding

Brefeldin A's disruption of ER-to-Golgi protein trafficking.
Induction of Apoptosis by Gliotoxin via NF-κB Inhibition

Gliotoxin, a member of the epipolythiodioxopiperazine class of mycotoxins, exhibits potent immunosuppressive and pro-apoptotic activities. One of its key mechanisms of action involves the inhibition of the transcription factor NF-κB.[24][25][26][27][[“]] Gliotoxin can directly inhibit the proteasome, preventing the degradation of IκBα, the inhibitory protein of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of anti-apoptotic genes.

Gliotoxin_NFkB_Pathway Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkBa_NFkB IκBα-NF-κB Complex (Cytoplasm) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα Proteasome Proteasome p_IkBa->Proteasome Targeted for Degradation NFkB NF-κB Proteasome->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Transcription of Anti-apoptotic Genes Nucleus->Transcription Initiates Apoptosis Apoptosis Transcription->Apoptosis Inhibits Gliotoxin Gliotoxin Gliotoxin->Proteasome Inhibits Bioactive_Metabolite_Workflow Isolation Fungal Isolation (from environmental samples) Cultivation Fungal Cultivation (Solid or Submerged Fermentation) Isolation->Cultivation Extraction Extraction of Secondary Metabolites (e.g., Ethyl Acetate, Methanol) Cultivation->Extraction Crude_Extract Crude Fungal Extract Extraction->Crude_Extract Bioassay Primary Bioassay Screening (e.g., Antimicrobial, Cytotoxicity) Crude_Extract->Bioassay Fractionation Bioassay-Guided Fractionation (e.g., Chromatography) Bioassay->Fractionation Active Extract Active_Fractions Active Fractions Fractionation->Active_Fractions Purification Purification of Active Compounds (e.g., HPLC) Active_Fractions->Purification Pure_Compound Pure Bioactive Compound Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, Mass Spectrometry) Pure_Compound->Structure_Elucidation Bioactivity_Confirmation Confirmation of Biological Activity (Dose-response studies) Structure_Elucidation->Bioactivity_Confirmation

References

The Anti-Inflammatory Properties of Macrolide Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Macrolide antibiotics, a class of drugs primarily known for their antimicrobial properties, have garnered significant attention for their potent immunomodulatory and anti-inflammatory effects. These non-antibiotic properties have opened new avenues for their therapeutic application in a variety of chronic inflammatory diseases. This technical guide provides an in-depth analysis of the anti-inflammatory mechanisms of macrolide compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanisms of Anti-Inflammatory Action

Macrolide compounds exert their anti-inflammatory effects through a multi-faceted approach, primarily by modulating key signaling pathways within immune and epithelial cells. The most well-documented mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][2][3]

Inhibition of NF-κB Signaling: NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[4][5] In a resting cell, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.[1] Macrolides, such as clarithromycin, have been shown to inhibit the degradation of IκBα, thereby preventing NF-κB activation and nuclear translocation.[6] This inhibitory action leads to a downstream reduction in the production of a wide array of inflammatory mediators.

Modulation of MAPK Signaling: The MAPK pathways, including the extracellular signal-regulated kinase (ERK) 1/2 pathway, are also central to the inflammatory response.[1] Macrolides can interfere with this pathway by inhibiting the phosphorylation of ERK1/2, which in turn affects the activation of downstream transcription factors and the subsequent expression of pro-inflammatory genes.[1][7]

These inhibitory effects on major signaling pathways result in a broad spectrum of anti-inflammatory outcomes:

  • Reduced Pro-inflammatory Cytokine Production: Macrolides consistently demonstrate the ability to decrease the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[4][5][8]

  • Decreased Neutrophil Infiltration: By downregulating the expression of adhesion molecules and chemokines, macrolides can reduce the recruitment and infiltration of neutrophils to sites of inflammation.[9][10]

  • Modulation of Cellular Processes: Macrolides have also been shown to influence other cellular processes involved in inflammation, including the promotion of apoptosis in inflammatory cells and the reduction of mucus secretion.[11]

It is important to note that the anti-inflammatory effects of macrolides can vary depending on the specific compound, its concentration, and the cell type being investigated.[12][13] For instance, while most macrolides inhibit IL-6 production, spiramycin (B21755) and erythromycin (B1671065) have been observed to increase its production under certain experimental conditions.[12][13] Furthermore, azithromycin (B1666446) has been reported to increase the production of the anti-inflammatory cytokine IL-10.[5]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize quantitative data from various in vivo and in vitro studies, illustrating the dose-dependent anti-inflammatory effects of different macrolide compounds.

Table 1: In Vivo Anti-Inflammatory Effects of Macrolides in a Rat Carrageenin Pleurisy Model [14][15][16]

MacrolideDose (mg/kg)Reduction in Exudate Volume (%)Reduction in Leukocyte Accumulation (%)Reduction in TNF-α Levels (%)
Roxithromycin 20362038
40503047
Clarithromycin 4043Not specified47
Erythromycin 4050Not specified52
Azithromycin 40SlightSlightNot specified

Table 2: In Vitro Inhibition of Pro-Inflammatory Mediators by Macrolides in LPS-Stimulated J774 Macrophages [3][17]

MacrolideConcentration (µM)Inhibition of TNF-α Production (%)Inhibition of IL-1β Production (%)Inhibition of IL-6 Production (%)
Roxithromycin 80~55~5049
Clarithromycin 80~35~3029
Erythromycin 80~40~35Not specified
Azithromycin 80~25~2044

Table 3: In Vitro Inhibitory Effects of Macrolides on Other Inflammatory Markers

MacrolideCell TypeTargetMetricValue
Azithromycin A549 cellsNF-κB activityIC5056 µM[2][18]
Erythromycin Human monocytesTNF-α release-Dose-dependent inhibition at ≥ 0.1 µg/mL[12]
Clarithromycin A549 cellsIL-1β production-Significant inhibition at 4 hours[9][19]
Clarithromycin A549 cellsIL-8 production-Significant inhibition at 4 hours[9][19]
Azithromycin CF airway epithelial cellsTNF-α mRNA levelsReduction~30%[20]
Azithromycin CF airway epithelial cellsTNF-α secretionReduction~45%[20]
Azithromycin CF airway epithelial cellsNF-κB DNA bindingReduction~45%[20]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex interactions and processes described, the following diagrams have been generated using the DOT language.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus TLR4 TLR4 Stimulus->TLR4 Binds to IKK IKK Complex TLR4->IKK Activates IkappaB_NFkappaB IκB-NF-κB Complex IKK->IkappaB_NFkappaB Phosphorylates IκB IkappaB IκB IkappaB_NFkappaB->IkappaB Releases NFkappaB NF-κB IkappaB_NFkappaB->NFkappaB Releases Ubiquitin-Proteasome\nDegradation Ubiquitin-Proteasome Degradation IkappaB->Ubiquitin-Proteasome\nDegradation NFkappaB_n NF-κB NFkappaB->NFkappaB_n Translocates to Macrolides Macrolide Compounds Macrolides->IKK Inhibits DNA DNA NFkappaB_n->DNA Binds to ProInflammatory_Genes Pro-inflammatory Gene Transcription DNA->ProInflammatory_Genes Initiates Cytokines Cytokines, Chemokines, Adhesion Molecules ProInflammatory_Genes->Cytokines Leads to

Caption: NF-κB Signaling Pathway Inhibition by Macrolides.

G cluster_stimulus Growth Factors / Cytokines cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Growth Factors Cytokines Receptor Receptor Tyrosine Kinase Stimulus->Receptor Binds to MEKK MEKK Receptor->MEKK Activates MEK MEK MEKK->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates ERK_n ERK1/2 ERK->ERK_n Translocates to Macrolides Macrolide Compounds Macrolides->ERK Inhibits Phosphorylation AP1 AP-1 ERK_n->AP1 Activates ProInflammatory_Genes Pro-inflammatory Gene Transcription AP1->ProInflammatory_Genes Initiates

Caption: MAPK (ERK1/2) Signaling Pathway Modulation by Macrolides.

G cluster_culture Cell Culture and Treatment cluster_elisa Cytokine Measurement (ELISA) A Seed cells (e.g., J774 macrophages) in 96-well plates B Stimulate with LPS A->B C Treat with varying concentrations of Macrolide B->C D Incubate for a defined period (e.g., 24 hours) C->D E Collect cell culture supernatant D->E F Coat ELISA plate with capture antibody E->F G Add supernatant and standards F->G H Add detection antibody G->H I Add enzyme conjugate H->I J Add substrate and measure absorbance I->J K Calculate cytokine concentration J->K

Caption: Experimental Workflow for Measuring Cytokine Production.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of the anti-inflammatory properties of macrolides.

Cell Culture and Treatment
  • Cell Lines: Commonly used cell lines for in vitro anti-inflammatory studies include murine macrophage cell lines (e.g., J774, RAW 264.7), human monocytic cell lines (e.g., THP-1), and human bronchial epithelial cell lines (e.g., BEAS-2B, A549).[6][7][14] Primary cells such as human peripheral blood mononuclear cells (PBMCs) are also frequently used.[6]

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Stimulation and Treatment: To induce an inflammatory response, cells are stimulated with an inflammatory agent, most commonly lipopolysaccharide (LPS). Following or concurrently with stimulation, cells are treated with various concentrations of the macrolide compound of interest. A vehicle control (e.g., DMSO) is always included.

Quantification of Cytokine Production by ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the concentration of specific cytokines in cell culture supernatants.

  • Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A biotinylated detection antibody, also specific for the cytokine, is then added, followed by an enzyme-linked avidin (B1170675) or streptavidin. Finally, a substrate is added that reacts with the enzyme to produce a measurable color change. The intensity of the color is proportional to the concentration of the cytokine.

  • Protocol Outline:

    • Coating: Coat a 96-well ELISA plate with a capture antibody overnight at 4°C.

    • Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS) for 1-2 hours at room temperature.

    • Sample Incubation: Add cell culture supernatants and a series of known standards to the wells and incubate for 2 hours at room temperature.

    • Detection Antibody: Add a biotinylated detection antibody and incubate for 1 hour at room temperature.

    • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) and incubate for 30 minutes at room temperature.

    • Substrate Development: Add a substrate solution (e.g., TMB) and incubate until a color develops.

    • Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

    • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

    • Analysis: Generate a standard curve from the standards and determine the concentration of the cytokine in the samples.

Analysis of Signaling Protein Phosphorylation by Western Blot

Western blotting is used to detect and quantify the phosphorylation status of key signaling proteins like IκB and ERK1/2.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is then probed with a primary antibody specific for the phosphorylated form of the target protein. A secondary antibody conjugated to an enzyme is then used to detect the primary antibody, and a chemiluminescent substrate is added to visualize the protein bands.

  • Protocol Outline:

    • Cell Lysis: Lyse the treated cells with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

    • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.

    • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or total protein) to determine the relative level of protein phosphorylation.

Assessment of NF-κB Activation by Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a technique used to study protein-DNA interactions, specifically the binding of transcription factors like NF-κB to their DNA consensus sequences.

  • Principle: A radiolabeled or fluorescently labeled DNA probe containing the NF-κB binding site is incubated with nuclear extracts from treated cells. If NF-κB is present and active in the nuclear extract, it will bind to the probe. When this mixture is run on a non-denaturing polyacrylamide gel, the protein-DNA complex will migrate slower than the free probe, resulting in a "shifted" band.

  • Protocol Outline:

    • Nuclear Extract Preparation: Isolate the nuclear proteins from the treated cells.

    • Probe Labeling: Label a double-stranded oligonucleotide containing the NF-κB consensus sequence with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

    • Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer.

    • Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel.

    • Detection: Visualize the shifted bands by autoradiography (for radioactive probes) or fluorescence imaging.

    • Specificity Control: To confirm the specificity of the binding, a competition assay with an unlabeled probe or a supershift assay with an antibody specific for an NF-κB subunit can be performed.

Conclusion

Macrolide compounds possess significant anti-inflammatory properties that are independent of their antimicrobial activity. Their ability to modulate key inflammatory signaling pathways, particularly the NF-κB and MAPK pathways, leads to a reduction in the production of pro-inflammatory cytokines and other mediators of inflammation. The quantitative data and experimental methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate and harness the therapeutic potential of these versatile compounds in the treatment of chronic inflammatory diseases. Continued research is warranted to optimize their clinical application and to develop novel macrolide derivatives with enhanced anti-inflammatory efficacy and an improved safety profile.

References

A Deep Dive into TGF-β-Dependent Smad2/3 Signaling Pathway Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[] Its dysregulation is a hallmark of numerous pathologies, most notably cancer and fibrosis, making it a prime target for therapeutic intervention.[2] In the canonical pathway, TGF-β ligands bind to and activate a heteromeric complex of type I (TβRI) and type II (TβRII) serine/threonine kinase receptors.[] This activation leads to the phosphorylation of the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.[] Phosphorylated Smad2/3 then forms a complex with the common mediator Smad4, which translocates to the nucleus to regulate the transcription of target genes.[][3] This guide provides an in-depth technical overview of inhibitors targeting this pivotal TGF-β-dependent Smad2/3 signaling axis, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

Inhibitor Classes and Mechanisms of Action

A diverse arsenal (B13267) of inhibitory molecules has been developed to target the TGF-β/Smad2/3 pathway at various nodes. These can be broadly categorized into small molecules, peptides, and antibodies, each with distinct mechanisms of action.

Small Molecule Inhibitors: These compounds are typically ATP-competitive inhibitors that target the kinase activity of TβRI (also known as ALK5). By blocking the phosphorylation of Smad2 and Smad3, they effectively halt the downstream signaling cascade.[3] Some small molecules also target other components of the pathway, such as the interaction between Smad3 and its partners.

Peptide Inhibitors: These are rationally designed peptides that can disrupt protein-protein interactions within the signaling pathway. For instance, some peptides are designed to mimic the binding domains of pathway components to competitively inhibit critical interactions, such as the binding of TGF-β to its receptor or the formation of the Smad2/3-Smad4 complex.

Antibody-Based Therapies: Monoclonal antibodies offer a highly specific approach to inhibiting TGF-β signaling. These can be engineered to neutralize TGF-β ligands, preventing them from binding to their receptors, or to target the receptors themselves, blocking ligand binding or receptor activation.[4][5]

Quantitative Data on Inhibitor Potency

The following tables summarize the quantitative data for a selection of commonly studied TGF-β/Smad2/3 pathway inhibitors, providing a basis for comparison of their potencies.

Table 1: Small Molecule Inhibitors Targeting the TGF-β/Smad2/3 Pathway

InhibitorTargetIC50/KiCell-Free/Cell-BasedReference(s)
Vactosertib (TEW-7197)ALK5IC50: 13 nMNot Specified[6]
Galunisertib (LY2157299)TβRI/ALK5IC50: 56 nMCell-free[6]
SB-431542ALK5IC50: 94 nMCell-free[6]
RepSox (E-616452)TβRI/ALK5IC50: 23 nM (ATP binding), 4 nM (autophosphorylation)Cell-free[6]
LY2109761TβRI/TβRIIKi: 38 nM (TβRI), 300 nM (TβRII)Cell-free[6]
SIS3Smad3Not SpecifiedNot Specified[6]
HalofuginoneProlyl-tRNA synthetase (indirectly affects Smad3)Ki: 18.3 nMNot Specified[6]
TP0427736ALK5IC50: 2.72 nM (kinase activity), 8.68 nM (p-Smad2/3 in cells)Cell-free & Cell-based[6]
LY 3200882TβRINot SpecifiedNot Specified[6]

Table 2: Peptide and Antibody Inhibitors of the TGF-β/Smad2/3 Pathway

InhibitorTypeTarget/MechanismEfficacy/PotencyReference(s)
P144PeptideDerived from TβRIII, inhibits TGF-β binding to its receptors.Decreases p-Smad2 levels.[6]
P17PeptidePhage display-derived, inhibits TGF-β binding to its receptors.Potent inhibitor of TGF-β signaling.[6]
Fresolimumab (GC1008)Monoclonal AntibodyNeutralizes all three isoforms of TGF-β.Well-tolerated in Phase 1 clinical trials.[][7]
1D11Monoclonal AntibodyBinds and neutralizes TGF-β1, β2, and β3.Suppresses lung metastasis in mouse models.[5]
2G7Monoclonal AntibodyTargets TGF-β.Inhibits breast cancer metastasis by increasing NK cell activity.[5]

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling cascades and the methodologies used to study them is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the canonical and non-canonical TGF-β signaling pathways and a typical experimental workflow for screening TGF-β inhibitors.

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TBRII TβRII TBRI TβRI (ALK5) TBRII->TBRI 2. Receptor Complex Formation Smad2_3 Smad2/3 TBRI->Smad2_3 3. Phosphorylation PI3K PI3K TBRI->PI3K pSmad2_3 p-Smad2/3 Smad_complex Smad2/3-Smad4 Complex pSmad2_3->Smad_complex 4. Complex Formation Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc Smad2/3-Smad4 Complex Smad_complex->Smad_complex_nuc 5. Nuclear Translocation TAK1 TAK1 MAPK MAPK (p38, JNK, ERK) TAK1->MAPK Akt Akt PI3K->Akt TF Transcription Factors Smad_complex_nuc->TF 6. Transcriptional Regulation Gene_expression Target Gene Transcription TF->Gene_expression Antibodies Antibodies Antibodies->TGF_beta Small_Molecules Small Molecules (e.g., Galunisertib) Small_Molecules->TBRI Peptides Peptide Inhibitors Peptides->TGF_beta SIS3 SIS3 SIS3->Smad2_3

Caption: TGF-β Signaling Pathways and Points of Inhibition.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Seeding (e.g., A549, HEK293T) Inhibitor_Treatment 2. Treatment with TGF-β Inhibitors (Dose-response) TGF_beta_Stimulation 3. Stimulation with TGF-β1 Inhibitor_Treatment->TGF_beta_Stimulation Western_Blot 4a. Western Blot (p-Smad2/3, Total Smad2/3) TGF_beta_Stimulation->Western_Blot Luciferase_Assay 4b. Luciferase Reporter Assay (Smad-responsive element) TGF_beta_Stimulation->Luciferase_Assay Viability_Assay 4c. Cell Viability Assay (e.g., MTT, CellTiter-Glo) TGF_beta_Stimulation->Viability_Assay Quantification 5. Quantification of - Protein levels - Luciferase activity - Cell viability Western_Blot->Quantification Luciferase_Assay->Quantification Viability_Assay->Quantification IC50_Determination 6. IC50 Calculation Quantification->IC50_Determination

Caption: Experimental Workflow for Screening TGF-β Inhibitors.

Detailed Experimental Protocols

Precise and reproducible experimental design is paramount in the evaluation of pathway inhibitors. The following section provides detailed methodologies for key assays.

Western Blot for Phosphorylated Smad2/3

This assay is fundamental for directly assessing the phosphorylation status of Smad2 and Smad3, providing a direct measure of pathway activation.

Materials:

  • Cell line of interest (e.g., A549, HaCaT)

  • Cell culture medium and supplements

  • Recombinant human TGF-β1

  • Test inhibitors

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Smad2 (Ser465/467)/Smad3 (Ser423/425) and anti-total Smad2/3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Pre-treat cells with various concentrations of the test inhibitor for 1-2 hours. Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes.

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein concentrations of the lysates and prepare samples with Laemmli buffer. Denature the samples by boiling for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-Smad2/3 overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.

  • Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Smad2/3 or a housekeeping protein like GAPDH or β-actin.

Luciferase Reporter Assay for Smad-Responsive Elements

This cell-based assay provides a quantitative measure of the transcriptional activity of the Smad complex.

Materials:

  • HEK293T or other suitable cell line

  • Cell culture medium and supplements

  • A luciferase reporter plasmid containing Smad-binding elements (SBEs) (e.g., (CAGA)12-luc)

  • A control plasmid expressing Renilla luciferase for normalization

  • Transfection reagent

  • Recombinant human TGF-β1

  • Test inhibitors

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Transfection: Seed cells in a 96-well plate. Co-transfect the cells with the SBE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test inhibitor. After 1-2 hours of pre-treatment, stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL). Include appropriate vehicle controls.

  • Cell Lysis and Luciferase Assay: After 16-24 hours of stimulation, lyse the cells using the lysis buffer provided in the dual-luciferase assay kit. Measure the firefly and Renilla luciferase activities using a luminometer according to the kit's protocol.[8]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of luciferase activity relative to the unstimulated control. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

Cell Viability and Proliferation Assays

These assays are crucial for assessing the cytotoxic or cytostatic effects of the inhibitors on the target cells.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • Test inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or a luminescent cell viability assay kit (e.g., CellTiter-Glo®)

  • DMSO or solubilization buffer

  • 96-well plates

  • Plate reader (spectrophotometer or luminometer)

Protocol (MTT Assay):

  • Cell Seeding and Treatment: Seed cells in a 96-well plate at a predetermined density. Allow the cells to adhere overnight. Treat the cells with a serial dilution of the test inhibitor for 24, 48, or 72 hours.

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the inhibitor concentration to determine the IC50 value.

Protocol (CellTiter-Glo® Luminescent Cell Viability Assay):

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.

  • Signal Stabilization and Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

Conclusion

The TGF-β-dependent Smad2/3 signaling pathway remains a highly attractive target for the development of novel therapeutics for a range of diseases. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering a detailed overview of the available inhibitors, their potencies, and the key experimental methodologies required for their evaluation. The provided diagrams and protocols are intended to serve as a practical foundation for the design and execution of robust and reproducible studies in this exciting and rapidly evolving field.

References

The Antifibrotic Potential of Natural Product Macrolactones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, is a pathological hallmark of numerous chronic diseases affecting organs such as the liver, lungs, kidneys, and heart. This relentless scarring process ultimately leads to organ dysfunction and failure, representing a significant global health burden with limited therapeutic options. Natural product macrolactones, a diverse class of macrocyclic lactones produced by various microorganisms and plants, have emerged as a promising source of novel antifibrotic agents. This technical guide provides an in-depth overview of the antifibrotic potential of key natural product macrolactones, focusing on their mechanisms of action, relevant signaling pathways, and the experimental methodologies used to evaluate their efficacy.

Core Concepts in Fibrosis and Macrolactone Intervention

The development of fibrosis is a complex process driven by the activation of myofibroblasts, which are the primary producers of ECM components, most notably collagen. This activation is triggered by a variety of stimuli, including chronic inflammation, tissue injury, and exposure to toxins. Several key signaling pathways are implicated in the fibrotic process, including the Transforming Growth Factor-β (TGF-β)/Smad pathway, the mammalian Target of Rapamycin (mTOR) pathway, and the calcineurin/Nuclear Factor of Activated T-cells (NFAT) pathway. Natural product macrolactones exert their antifibrotic effects by modulating these critical signaling cascades, thereby inhibiting myofibroblast activation, proliferation, and ECM deposition.

Key Antifibrotic Macrolactones and Their Mechanisms

A growing body of evidence supports the antifibrotic activity of several natural product macrolactones. This section details the mechanisms of action for some of the most well-studied examples.

Tacrolimus (B1663567) (FK506)

Tacrolimus, an immunosuppressant widely used in organ transplantation, has demonstrated significant antifibrotic properties. Its primary mechanism of action involves the inhibition of calcineurin, a calcium- and calmodulin-dependent serine/threonine protein phosphatase.[1][2] By binding to the immunophilin FKBP12, tacrolimus forms a complex that inhibits calcineurin's phosphatase activity. This, in turn, prevents the dephosphorylation and nuclear translocation of NFAT, a key transcription factor for various pro-inflammatory and pro-fibrotic genes, including cytokines and growth factors.[2] Furthermore, tacrolimus has been shown to suppress TGF-β1-induced collagen production in fibroblasts by down-regulating the expression of TGF-β receptors and inhibiting the p38 MAPK signaling pathway.[3]

Sirolimus (Rapamycin)

Sirolimus, another macrolide immunosuppressant, exerts its effects by inhibiting the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[4][5][6] Sirolimus forms a complex with FKBP12, which then binds to and inhibits mTOR Complex 1 (mTORC1). Inhibition of mTORC1 disrupts downstream signaling, leading to reduced protein synthesis and cell cycle arrest.[7] In the context of fibrosis, sirolimus has been shown to inhibit the proliferation and activation of fibroblasts and hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.[8][9] It also reduces the production of pro-fibrogenic cytokines and promotes the degradation of the ECM.[9] A study in a randomized controlled crossover trial showed that sirolimus treatment resulted in a significant decline in the concentration of circulating fibrocytes, which are bone marrow-derived cells that contribute to fibrogenesis.[6][10]

Wedelolactone (B1682273)

Wedelolactone, a coumestan (B1194414) isolated from Eclipta prostrata, has demonstrated potent anti-inflammatory, antioxidant, and hepatoprotective activities.[11] Its antifibrotic effects are attributed to its ability to inhibit the activation of hepatic stellate cells.[12][13] Studies have shown that wedelolactone can reduce the expression of α-smooth muscle actin (α-SMA) and collagen I, key markers of myofibroblast activation.[13] The underlying mechanisms involve the induction of apoptosis in activated HSCs and the inhibition of the NF-κB and MAPK signaling pathways.[13] More recent research indicates that wedelolactone can also attenuate pulmonary fibrosis by activating AMPK and regulating the Raf-MAPKs signaling pathway.[14][15]

Triptolide (B1683669)

Triptolide, a diterpenoid epoxide from the plant Tripterygium wilfordii, possesses potent immunosuppressive and anti-inflammatory properties.[5] Its antifibrotic activity has been demonstrated in models of liver and pulmonary fibrosis.[5][16][17] Triptolide inhibits the activation of hepatic stellate cells and reduces collagen deposition by suppressing the NF-κB and TGF-β1 signaling pathways.[5] In the context of pulmonary fibrosis, triptolide has been shown to alleviate bleomycin-induced lung fibrosis by inhibiting the expression of fibrotic genes and blocking the TGF-β-SMAD signaling pathway.[18] Furthermore, it can regulate the expression and activity of matrix metalloproteinases (MMPs) and suppress the expression of lysyl oxidase, an enzyme involved in collagen cross-linking.[18]

Other Promising Macrolactones
  • Mycophenolate Mofetil (MMF): The active metabolite, mycophenolic acid (MPA), is a selective inhibitor of inosine (B1671953) monophosphate dehydrogenase, leading to the inhibition of lymphocyte proliferation.[4][11][19] Beyond its immunosuppressive effects, MMF has demonstrated antiproliferative and antifibrotic properties, in part by downregulating the expression of TGF-β.[11][20]

  • Geldanamycin (B1684428): This ansamycin (B12435341) antibiotic is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone involved in the stability and function of numerous signaling proteins.[21][22] By inhibiting Hsp90, geldanamycin can disrupt multiple pro-fibrotic signaling pathways.

  • Bafilomycin A1: This macrolide antibiotic is a specific inhibitor of vacuolar H+-ATPase (V-ATPase), which is involved in endosomal acidification and autophagy. Its role in fibrosis is an area of active investigation.

Quantitative Data on Antifibrotic Activity

The following tables summarize the available quantitative data on the antifibrotic effects of various natural product macrolactones.

Table 1: In Vitro Antifibrotic Activity of Natural Product Macrolactones

MacrolactoneCell TypeAssayEndpointConcentrationEffectReference
Tacrolimus Normal Human Dermal FibroblastsCollagen ProductionType I Collagen1-100 ng/mLInhibition of TGF-β1-induced production[3]
Sirolimus Human Cardiac FibroblastsCollagen ExpressionCOL1A1 Protein10 µMReduction in expression[23]
Sirolimus Circulating Fibrocytes (Human)Cell ConcentrationTotal FibrocytesNot specified35% decline[6][10]
Wedelolactone LX-2 (Human Hepatic Stellate Cells)Cell ViabilityIC50Time- and dose-dependent reductionReduced viability[12][13]
Wedelolactone Primary Lung FibroblastsMyofibroblast differentiationα-SMA expression10 µMSignificant inhibition of TGF-β-induced expression[14]
Triptolide HSC-T6 (Rat Hepatic Stellate Cells)NF-κB Transcriptional ActivityInhibition5-100 nMConcentration-dependent inhibition[5]
Triptolide HSC-T6 (Rat Hepatic Stellate Cells)Collagen DepositionInhibitionNot specifiedSuppression of TNF-α and TGF-β1-induced deposition[5]
Mycophenolic Acid Fibroblasts, Smooth Muscle CellsCell ProliferationInhibitionNot specifiedReduced proliferation in response to stimuli[4]

Table 2: In Vivo Antifibrotic Activity of Natural Product Macrolactones

MacrolactoneAnimal ModelFibrosis InductionDosing RegimenKey FindingsReference
Sirolimus Rat Liver FibrosisCCl4Not specifiedDecreased fibrosis by up to 70%[9]
Tacrolimus Rat Liver FibrosisCCl4Not specifiedNo significant antifibrotic effect[9]
Wedelolactone Mouse Pulmonary FibrosisBleomycin (B88199)10 mg/kg/daySignificantly reduced collagen deposition[14][15]
Triptolide Rat Liver FibrosisDimethylnitrosamine20 µg/kg, twice dailySignificantly reduced hepatic fibrosis scores and collagen content[5]
PG490-88 (Triptolide derivative) Mouse Pulmonary FibrosisBleomycinNot specifiedInhibited fibrosis and reduced myofibroblast numbers[24]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by antifibrotic macrolactones.

Tacrolimus_Signaling TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR p38MAPK p38 MAPK TGFbR->p38MAPK Fibroblast_Activation Fibroblast Activation p38MAPK->Fibroblast_Activation Collagen_Production Collagen Production Fibroblast_Activation->Collagen_Production Tacrolimus Tacrolimus Tacrolimus->TGFbR suppression Tacrolimus->p38MAPK suppression FKBP12 FKBP12 Tacrolimus->FKBP12 Calcineurin Calcineurin FKBP12->Calcineurin inhibition NFAT_P NFAT-P Calcineurin->NFAT_P dephosphorylation NFAT NFAT NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Gene_Transcription Pro-fibrotic Gene Transcription Nucleus->Gene_Transcription Gene_Transcription->Collagen_Production

Caption: Tacrolimus signaling pathway in fibrosis.

Sirolimus_Signaling Growth_Factors Growth Factors (e.g., PDGF, FGF) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Sirolimus Sirolimus FKBP12 FKBP12 Sirolimus->FKBP12 FKBP12->mTORC1 inhibition Protein_Synthesis Protein Synthesis (e.g., Collagen) S6K1->Protein_Synthesis Cell_Proliferation Cell Proliferation S6K1->Cell_Proliferation _4EBP1->Protein_Synthesis

Caption: Sirolimus signaling pathway in fibrosis.

Experimental_Workflow_In_Vivo Animal_Model Animal Model (e.g., Mouse, Rat) Fibrosis_Induction Fibrosis Induction (Bleomycin or CCl4) Animal_Model->Fibrosis_Induction Treatment Macrolactone Treatment Fibrosis_Induction->Treatment Sacrifice Sacrifice and Tissue Collection Treatment->Sacrifice Histology Histological Analysis (Masson's Trichrome) Sacrifice->Histology Biochemical Biochemical Analysis (Hydroxyproline Assay) Sacrifice->Biochemical Molecular Molecular Analysis (qPCR, Western Blot) Sacrifice->Molecular Data_Analysis Data Analysis and Quantification Histology->Data_Analysis Biochemical->Data_Analysis Molecular->Data_Analysis

Caption: General experimental workflow for in vivo studies.

Experimental Protocols

This section provides an overview of key experimental methodologies used to assess the antifibrotic potential of natural product macrolactones.

In Vitro Fibrosis Assays
  • Fibroblast-to-Myofibroblast Transition (FMT) Assay:

    • Cell Culture: Primary human lung fibroblasts or hepatic stellate cells are cultured in appropriate media.

    • Stimulation: Cells are treated with a pro-fibrotic agent, typically TGF-β1 (e.g., 5 ng/mL), to induce differentiation into myofibroblasts.

    • Treatment: Concurrently or post-stimulation, cells are treated with various concentrations of the test macrolactone.

    • Analysis: After a suitable incubation period (e.g., 48-72 hours), cells are analyzed for markers of myofibroblast activation, such as α-SMA and collagen I expression, using immunofluorescence, Western blotting, or qPCR.[13][25]

  • Cell Proliferation Assay (MTT Assay):

    • Cell Seeding: Fibroblasts or HSCs are seeded in a 96-well plate.

    • Treatment: Cells are treated with the macrolactone at various concentrations.

    • MTT Addition: After the desired incubation time, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.

    • Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability and proliferation.[26]

  • Collagen Deposition Assay (Sirius Red Assay):

    • Cell Culture and Treatment: Cells are cultured and treated as described in the FMT assay.

    • Fixation: The cell layer is fixed with a suitable fixative (e.g., Bouin's fluid).

    • Staining: The fixed cells are stained with Sirius Red solution, which specifically binds to collagen.

    • Elution and Quantification: The bound dye is eluted, and the absorbance of the eluate is measured to quantify the amount of collagen deposited.[26]

  • Wound Healing/Migration Assay (Scratch Assay):

    • Confluent Monolayer: Cells are grown to a confluent monolayer in a culture plate.

    • "Wound" Creation: A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.

    • Treatment: The cells are then treated with the macrolactone.

    • Image Acquisition and Analysis: Images of the scratch are taken at different time points (e.g., 0, 12, 24 hours), and the rate of wound closure is measured to assess cell migration.[12][25][27]

In Vivo Models of Fibrosis
  • Bleomycin-Induced Pulmonary Fibrosis Model:

    • Animal Model: Typically, C57BL/6 mice are used.

    • Induction: A single intratracheal or oropharyngeal instillation of bleomycin (e.g., 1-5 mg/kg) is administered to induce lung injury and subsequent fibrosis.[28][29][30]

    • Treatment: The macrolactone is administered (e.g., orally, intraperitoneally) at various doses, either prophylactically or therapeutically.

    • Assessment: After a specific period (e.g., 14 or 21 days), animals are sacrificed, and the lungs are harvested for analysis. The extent of fibrosis is evaluated by histological staining (Masson's trichrome), hydroxyproline (B1673980) assay for collagen content, and analysis of gene and protein expression of fibrotic markers.[2][25][28][30][31]

  • Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model:

    • Animal Model: Rats or mice are commonly used.

    • Induction: CCl4, dissolved in a vehicle like corn oil or olive oil, is administered intraperitoneally (e.g., 1-2 mL/kg) twice a week for several weeks (e.g., 4-8 weeks) to induce chronic liver injury and fibrosis.[8][32][33][34][35][36][37][38]

    • Treatment: The macrolactone is administered throughout the CCl4 induction period or during the later stages to assess its therapeutic effect.

    • Assessment: At the end of the study, liver tissue and serum are collected. Fibrosis is assessed by histological scoring of Masson's trichrome-stained sections, measurement of liver hydroxyproline content, and analysis of serum markers of liver injury (ALT, AST) and fibrosis.[39][40] Gene and protein expression of fibrotic markers in the liver are also quantified.[8]

Quantitative Analysis of Fibrosis
  • Masson's Trichrome Staining: This histological stain is used to visualize collagen, which stains blue. The extent of fibrosis can be semi-quantitatively scored using systems like the Ashcroft score for lung fibrosis or the METAVIR score for liver fibrosis.[26][29] Quantitative analysis can be performed using image analysis software to measure the percentage of the blue-stained area.[27][35][41]

  • Hydroxyproline Assay: Hydroxyproline is an amino acid that is almost exclusively found in collagen. The total collagen content in a tissue sample can be quantified by hydrolyzing the tissue to release free hydroxyproline and then measuring its concentration using a colorimetric assay.[28][32][33][34][39]

Conclusion and Future Directions

Natural product macrolactones represent a rich and diverse source of potential antifibrotic therapies. Their ability to target key signaling pathways involved in the fibrotic cascade, such as TGF-β/Smad, mTOR, and calcineurin/NFAT, underscores their therapeutic promise. The well-established macrolactones like tacrolimus and sirolimus, along with emerging candidates such as wedelolactone and triptolide, offer multiple avenues for drug development.

Future research should focus on several key areas. A more comprehensive understanding of the structure-activity relationships of these macrolactones will be crucial for the design of more potent and selective analogs with improved safety profiles. Further elucidation of their precise molecular targets and downstream signaling effects will enable a more rational approach to their therapeutic application. The development of advanced drug delivery systems, such as nanoparticle-based formulations, could enhance the bioavailability and target-specific delivery of these compounds, thereby maximizing their efficacy and minimizing potential side effects. Finally, well-designed clinical trials are needed to translate the promising preclinical findings into effective treatments for patients suffering from fibrotic diseases. The continued exploration of the antifibrotic potential of natural product macrolactones holds great promise for addressing this significant unmet medical need.

References

initial in vitro studies of (14S,15R)-14-deoxyoxacyclododecindione

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Initial In Vitro Studies of (14S,15R)-14-deoxyoxacyclododecindione

Introduction

This compound is a member of the oxacyclododecindione (B1262406) family of natural products, which are recognized for their significant anti-inflammatory and antifibrotic properties. These compounds have emerged as promising candidates for the development of therapeutic agents against a range of conditions, including chronic inflammation and fibrotic diseases. This document provides a technical overview of the , with a focus on its inhibitory activities, the experimental methods used for its characterization, and the signaling pathways it modulates.

Quantitative Biological Activity

The initial in vitro evaluation of this compound and related compounds has demonstrated potent inhibitory activity against key signaling pathways involved in inflammation and fibrosis. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the tables below.

Table 1: Inhibitory Activity of this compound

CompoundTarget Pathway/AssayCell LineIC50 (nM)
This compoundIL-4 Reporter Gene ExpressionHepG220[1]
This compoundTGF-β Reporter AssayHepG290[2]

Table 2: Comparative Inhibitory Activities of Related Oxacyclododecindiones

CompoundTarget PathwayIC50 (nM)
Oxacyclododecindione (1)STAT668[2]
Oxacyclododecindione (1)Smad2/3136[2]
14-deoxy-14-methyloxacyclododecindioneTGF-β-inducible Smad2/3-dependent pathway30[2]
14-deoxy-14-methyloxacyclododecindioneIL-4-inducible STAT6-dependent pathway79[2]

Experimental Protocols

The primary assays used to determine the in vitro activity of this compound were luciferase reporter gene assays conducted in transiently transfected human liver cancer (HepG2) cells.[1]

General Luciferase Reporter Gene Assay Protocol
  • Cell Culture and Transfection: HepG2 cells are cultured in appropriate media. For the assay, cells are transiently co-transfected with a firefly luciferase reporter plasmid under the control of a specific promoter (e.g., an IL-4 or TGF-β responsive element) and a Renilla luciferase plasmid for normalization.

  • Compound Treatment: Following transfection, the cells are treated with varying concentrations of this compound or a vehicle control.

  • Pathway Stimulation: To induce the signaling pathway of interest, cells are stimulated with the respective cytokine, either Interleukin-4 (IL-4) to activate the STAT6 pathway or Transforming Growth Factor-beta (TGF-β) to activate the Smad2/3 pathway.

  • Lysis and Luminescence Measurement: After a suitable incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell viability.

  • Data Analysis: The normalized luciferase activity is then used to determine the IC50 values, representing the concentration of the compound required to inhibit the cytokine-induced reporter gene expression by 50%. All experiments are typically performed in triplicate, and the results are presented as the mean ± standard error of the mean (SEM).[1]

Signaling Pathways and Mechanism of Action

This compound exerts its anti-inflammatory and antifibrotic effects by inhibiting the IL-4-dependent STAT6 and TGF-β-dependent Smad2/3 signaling pathways.

IL-4/STAT6 Signaling Pathway

Interleukin-4 (IL-4) is a key cytokine in the development of allergic inflammation. Upon binding to its receptor, IL-4 activates the transcription factor STAT6 (Signal Transducer and Activator of Transcription 6), which in turn regulates the expression of genes involved in the inflammatory response. This compound has been shown to be a potent inhibitor of this pathway.[1][2]

IL4_STAT6_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL4 IL-4 IL4R IL-4 Receptor IL4->IL4R Binds JAK JAK IL4R->JAK Activates STAT6_inactive STAT6 (inactive) JAK->STAT6_inactive Phosphorylates STAT6_active p-STAT6 (active dimer) STAT6_inactive->STAT6_active Dimerizes DNA DNA STAT6_active->DNA Translocates to Nucleus & Binds DNA Compound (14S,15R)-14-deoxy- oxacyclododecindione Compound->STAT6_active Inhibits Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression

Caption: Inhibition of the IL-4/STAT6 signaling pathway.

TGF-β/Smad2/3 Signaling Pathway

Transforming Growth Factor-beta (TGF-β) is a pleiotropic cytokine that plays a crucial role in tissue repair and fibrosis. The binding of TGF-β to its receptor initiates a signaling cascade that results in the phosphorylation and activation of the transcription factors Smad2 and Smad3. Activated Smad2/3 then translocates to the nucleus to regulate the expression of genes involved in fibrosis. This compound also demonstrates inhibitory activity against this pathway.[1][2]

TGFB_Smad_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR Binds Smad23_inactive Smad2/3 (inactive) TGFBR->Smad23_inactive Phosphorylates Smad23_active p-Smad2/3 (active) Smad4 Smad4 Smad_complex p-Smad2/3-Smad4 Complex DNA DNA Smad_complex->DNA Translocates to Nucleus & Binds DNA Compound (14S,15R)-14-deoxy- oxacyclododecindione Compound->Smad_complex Inhibits Gene_Expression Fibrotic Gene Expression DNA->Gene_Expression Smad23_activeSmad4 Smad23_activeSmad4 Smad23_activeSmad4->Smad_complex Forms Complex

Caption: Inhibition of the TGF-β/Smad2/3 signaling pathway.

Conclusion

The reveal it to be a potent dual inhibitor of the pro-inflammatory IL-4/STAT6 and the pro-fibrotic TGF-β/Smad2/3 signaling pathways. Its low nanomolar IC50 values highlight its potential as a lead compound for the development of novel therapeutics for inflammatory and fibrotic diseases. Further research is warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical models.

References

Methodological & Application

Total Synthesis of (14S,15R)-14-deoxyoxacyclododecindione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of (14S,15R)-14-deoxyoxacyclododecindione, a potent anti-inflammatory macrolactone. The synthesis is based on an esterification/Friedel-Crafts-cyclization approach.[1] This compound has shown significant inhibitory activity in biological assays, particularly against the IL-4-inducible STAT6-dependent signaling pathway, making it a molecule of interest for drug development in the context of inflammatory and fibrotic diseases.[2]

Data Presentation

Table 1: Summary of Key Reaction Yields
Step No.ReactionProductYield (%)
1PMB-monoprotection of 1,3-propanediol (B51772)3-((4-methoxybenzyl)oxy)propan-1-ol (B1589662)85
2IBX Oxidation3-((4-methoxybenzyl)oxy)propanal95
3Roskamp Reaction with Ethyl DiazoacetateEthyl 2-diazo-3-hydroxy-5-((4-methoxybenzyl)oxy)pentanoate75
4Noyori Asymmetric HydrogenationEthyl (3R,5S)-3-hydroxy-5-((4-methoxybenzyl)oxy)hexanoate93 (ee)
5Frater-Seebach AlkylationEthyl (2R,3R,5S)-3-hydroxy-2-methyl-5-((4-methoxybenzyl)oxy)hexanoate80
6DIBAL-H Reduction(2R,3R,5S)-2-methyl-5-((4-methoxybenzyl)oxy)hexane-1,3-diol90
7Steglich Esterification(2R,3R,5S)-1-((3,5-bis(benzyloxy)phenyl)acetoxy)-2-methyl-5-((4-methoxybenzyl)oxy)hexan-3-ol88
8Dess-Martin Oxidation(S)-1-((3,5-bis(benzyloxy)phenyl)acetoxy)-2-methyl-5-((4-methoxybenzyl)oxy)hexan-3-one92
9Wittig Olefination(S,E)-1-((3,5-bis(benzyloxy)phenyl)acetoxy)-2-methyl-5-((4-methoxybenzyl)oxy)hex-3-en-3-yl acetate78
10Hydrolysis(S,E)-3-hydroxy-2-methyl-5-((4-methoxybenzyl)oxy)hex-3-enoic acid95
11Intramolecular Friedel-Crafts AcylationThis compound (protected)65
12DeprotectionThis compound90

Experimental Protocols

The total synthesis of this compound is a multi-step process. The key steps are detailed below, based on established synthetic routes for this class of compounds.[2][3]

Synthesis of the Triol Fragment

The stereoselective synthesis of the key triol fragment is crucial for establishing the desired stereochemistry in the final product.[2]

  • Preparation of (2R,3R,5S)-2-methyl-5-((4-methoxybenzyl)oxy)hexane-1,3-diol:

    • Step 1: PMB-monoprotection of 1,3-propanediol. To a solution of 1,3-propanediol in dichloromethane (B109758) (DCM), add NaH (1.1 eq) at 0 °C. Stir for 30 min, then add p-methoxybenzyl chloride (1.0 eq). Allow the reaction to warm to room temperature and stir for 12 h. Quench with water and extract with DCM. Purify by column chromatography to yield 3-((4-methoxybenzyl)oxy)propan-1-ol.

    • Step 2: IBX Oxidation. To a solution of 3-((4-methoxybenzyl)oxy)propan-1-ol in DMSO, add 2-iodoxybenzoic acid (IBX, 1.5 eq) and stir at room temperature for 4 h. Dilute with water and extract with ethyl acetate. Purify by column chromatography to obtain 3-((4-methoxybenzyl)oxy)propanal.

    • Step 3: Roskamp Reaction. To a solution of 3-((4-methoxybenzyl)oxy)propanal in DCM, add ethyl diazoacetate (1.2 eq) and SnCl2 (0.1 eq). Stir at room temperature for 6 h. Quench with saturated NaHCO3 solution and extract with DCM. Purify by column chromatography.

    • Step 4: Noyori Asymmetric Hydrogenation. The product from the previous step is hydrogenated using a Ru(II)-BINAP catalyst under a hydrogen atmosphere to afford ethyl (3R,5S)-3-hydroxy-5-((4-methoxybenzyl)oxy)hexanoate with high enantiomeric excess.

    • Step 5: Frater-Seebach Alkylation. The resulting β-hydroxy ester is treated with LiHMDS and methyl iodide to introduce the methyl group at the C2 position, yielding ethyl (2R,3R,5S)-3-hydroxy-2-methyl-5-((4-methoxybenzyl)oxy)hexanoate.

    • Step 6: DIBAL-H Reduction. The ester is then reduced to the corresponding diol using diisobutylaluminium hydride (DIBAL-H) at -78 °C.

Assembly of the Macrolactone Precursor
  • Steglich Esterification: The synthesized triol fragment is esterified with 3,5-bis(benzyloxy)phenylacetic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) to form the ester linkage.[2]

  • Dess-Martin Oxidation: The secondary alcohol of the esterified product is oxidized to a ketone using Dess-Martin periodinane.

  • Wittig Olefination: A Wittig reaction is employed to introduce the exocyclic double bond, which is a precursor to the enone system in the final macrolactone.

  • Hydrolysis: The ester protecting group is removed under basic conditions to yield the seco-acid.

Macrolactonization and Final Steps
  • Intramolecular Friedel-Crafts Acylation: The seco-acid is subjected to intramolecular Friedel-Crafts acylation to close the 14-membered ring. This is a key step in forming the oxacyclododecindione (B1262406) core.[1]

  • Deprotection: The benzyl (B1604629) and PMB protecting groups are removed, typically using hydrogenolysis or oxidative cleavage, to yield the final product, this compound.

Visualizations

Synthetic Workflow

G cluster_start Starting Materials cluster_triol Triol Fragment Synthesis cluster_assembly Macrolactone Precursor Assembly cluster_cyclization Macrolactonization & Deprotection 1,3-Propanediol 1,3-Propanediol A PMB-monoprotection 1,3-Propanediol->A p-Methoxybenzyl chloride p-Methoxybenzyl chloride p-Methoxybenzyl chloride->A Ethyl diazoacetate Ethyl diazoacetate C Roskamp Reaction Ethyl diazoacetate->C 3,5-bis(benzyloxy)phenylacetic acid 3,5-bis(benzyloxy)phenylacetic acid G Steglich Esterification 3,5-bis(benzyloxy)phenylacetic acid->G B IBX Oxidation A->B B->C D Noyori Hydrogenation C->D E Frater-Seebach Alkylation D->E F DIBAL-H Reduction E->F F->G H Dess-Martin Oxidation G->H I Wittig Olefination H->I J Hydrolysis I->J K Intramolecular Friedel-Crafts Acylation J->K L Deprotection K->L Final Product (14S,15R)-14-deoxy- oxacyclododecindione L->Final Product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL4R IL-4 Receptor JAK JAK IL4R->JAK activates STAT6_inactive STAT6 (inactive) JAK->STAT6_inactive phosphorylates STAT6_active p-STAT6 (active dimer) STAT6_inactive->STAT6_active dimerization DNA Target Gene Promoters STAT6_active->DNA translocates to nucleus and binds Transcription Gene Transcription (Inflammation & Fibrosis) DNA->Transcription initiates IL4 IL-4 IL4->IL4R binds Molecule (14S,15R)-14-deoxy- oxacyclododecindione Molecule->STAT6_active inhibits

References

Application Notes and Protocols: Intramolecular Friedel-Crafts Acylation in Macrolactone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The intramolecular Friedel-Crafts acylation is a powerful cyclization strategy for the synthesis of macrolactones, particularly those containing an aromatic moiety. This reaction offers a direct approach to constructing the macrocyclic ring by forming a carbon-carbon bond between an aromatic ring and an acyl group within the same molecule. This method is especially valuable in the total synthesis of complex natural products and the development of novel macrocyclic drug candidates.

Advantages:

  • High Convergence: The intramolecular nature of the reaction often leads to higher efficiency and yields compared to intermolecular approaches, as the reacting partners are tethered, increasing the effective molarity.

  • Avoidance of Polyacylation: Unlike its intermolecular counterpart, intramolecular Friedel-Crafts acylation is not prone to polyacylation. The electron-withdrawing nature of the newly formed ketone deactivates the aromatic ring towards further acylation.[1]

  • Absence of Rearrangement: The acylium ion intermediate is resonance-stabilized and does not undergo the carbocation rearrangements that can plague Friedel-Crafts alkylations, leading to a more predictable product outcome.

Key Considerations:

  • Ring Size: The formation of 5- and 6-membered rings is generally most favorable in intramolecular Friedel-Crafts reactions. However, with the use of high-dilution techniques to minimize intermolecular side reactions, the synthesis of larger rings, including macrolactones, can be successfully achieved.

  • Aromatic Ring Activation: The aromatic ring must be sufficiently activated (electron-rich) to undergo electrophilic acylation. The presence of electron-donating groups on the aromatic ring facilitates the reaction.

  • Catalyst and Reagent Choice: The selection of the appropriate Lewis or Brønsted acid catalyst and acylating agent precursor (e.g., carboxylic acid, acyl chloride) is crucial for reaction success and depends on the specific substrate. Common reagents include trifluoroacetic anhydride (B1165640) (TFAA) in trifluoroacetic acid (TFA), which can effectively promote the cyclization of long-chain aryl carboxylic acids.

Applications in Natural Product Synthesis:

A notable application of this methodology is in the total synthesis of macrolide natural products. For instance, the synthesis of xestodecalactone C, a marine-derived macrolide, has been accomplished using an intramolecular Friedel-Crafts acylation as the key macrocyclization step.[2][3][4][5][6]

Data Presentation

The following table summarizes quantitative data for the intramolecular Friedel-Crafts acylation step in the synthesis of a macrolactone precursor.

Precursor CompoundReagents/CatalystSolventTemperatureReaction TimeYield (%)Reference
Seco-acid of xestodecalactone C (carboxylic acid 361)CF₃COOH/(CF₃CO)₂O (TFA/TFAA)DCM0 °C to rt4 h40[2]

Mandatory Visualizations

Reaction Mechanism

G General Mechanism of Intramolecular Friedel-Crafts Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Rearomatization and Product Formation A Aryl-Alkyl-COOH B Acylium Ion Intermediate A->B + TFAA/TFA C Intramolecular Attack B->C D Sigma Complex (Arenium Ion) C->D E Macrolactone Product D->E - H+

Caption: General Mechanism of Intramolecular Friedel-Crafts Acylation.

Experimental Workflow

G Experimental Workflow for Macrolactone Synthesis A Dissolve seco-acid in anhydrous DCM B Cool solution to 0 °C A->B C Add TFA dropwise B->C D Add TFAA dropwise C->D E Warm to room temperature and stir for 4h D->E F Quench with saturated NaHCO3 solution E->F G Extract with DCM F->G H Dry organic layer over Na2SO4 G->H I Concentrate in vacuo H->I J Purify by column chromatography I->J

Caption: Experimental Workflow for Macrolactone Synthesis.

Experimental Protocols

Protocol 1: Intramolecular Friedel-Crafts Acylation for the Synthesis of a Xestodecalactone C Precursor

This protocol is adapted from the total synthesis of xestodecalactone C.[2]

Materials:

  • Seco-acid precursor (e.g., carboxylic acid 361 from the synthesis of xestodecalactone C)

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Trifluoroacetic acid (TFA)

  • Trifluoroacetic anhydride (TFAA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for extraction and chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the seco-acid precursor (1.0 equivalent) in anhydrous dichloromethane (DCM) to make a dilute solution (approximately 0.01 M to favor intramolecular cyclization).

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

  • Reagent Addition:

    • Slowly add trifluoroacetic acid (TFA) (e.g., 10 equivalents) to the cooled solution dropwise via syringe.

    • Following the addition of TFA, add trifluoroacetic anhydride (TFAA) (e.g., 5 equivalents) dropwise to the reaction mixture.

  • Reaction: After the addition of TFAA is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir the reaction at room temperature for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic extracts over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired macrolactone. The macrolide was obtained in a 40% yield.[2]

References

Application Notes and Protocols for IL-4 Reporter Gene Expression Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-4 (IL-4) is a pleiotropic cytokine that plays a critical role in the regulation of immune responses, particularly in the differentiation of T helper 2 (Th2) cells, immunoglobulin class switching to IgE, and the development of allergic inflammation.[1][2] The signaling cascade initiated by IL-4 binding to its receptor predominantly proceeds through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, with STAT6 being the key transcription factor activated.[1][2]

This document provides detailed protocols for a reporter gene expression assay to quantify the activity of the IL-4 signaling pathway. Reporter gene assays are robust tools for screening and characterizing activators or inhibitors of the IL-4 pathway, including small molecules and neutralizing antibodies against IL-4 or its receptor.[1][3] The protocols described herein are applicable to stably transfected reporter cell lines, typically using Human Embryonic Kidney 293 (HEK293) cells, which express the necessary components of the IL-4 receptor and have been engineered to contain a reporter gene (e.g., Firefly Luciferase or Secreted Embryonic Alkaline Phosphatase - SEAP) under the control of a STAT6-responsive promoter.[1][3][4]

IL-4 Signaling Pathway

The binding of IL-4 to the IL-4 receptor (IL-4R) complex initiates a downstream signaling cascade. The IL-4R can be a type I receptor, composed of the IL-4Rα chain and the common gamma chain (γc), or a type II receptor, consisting of the IL-4Rα and the IL-13Rα1 chain. Upon ligand binding, receptor-associated Janus kinases (JAK1 and JAK3 for type I, JAK1 and Tyk2 for type II) are activated and phosphorylate the cytoplasmic tail of the IL-4Rα.[5] This phosphorylation creates docking sites for the STAT6 protein. Recruited STAT6 is then phosphorylated by the activated JAKs. Phosphorylated STAT6 molecules form homodimers, translocate to the nucleus, and bind to specific DNA response elements in the promoter regions of target genes, thereby inducing their transcription.[1][2] In the context of this assay, the target gene is a reporter gene, and its expression level serves as a quantitative measure of IL-4 signaling activity.

IL4_Signaling_Pathway IL-4 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4 IL-4 IL-4R IL-4 Receptor (IL-4Rα / γc or IL-13Rα1) IL-4->IL-4R Binding JAK JAK1 / JAK3 or TYK2 IL-4R->JAK Activation STAT6_inactive STAT6 JAK->STAT6_inactive Phosphorylation STAT6_active p-STAT6 (Dimer) STAT6_inactive->STAT6_active Dimerization STAT6_dimer_nuc p-STAT6 (Dimer) STAT6_active->STAT6_dimer_nuc Nuclear Translocation SRE STAT6 Response Element STAT6_dimer_nuc->SRE Binding Reporter_Gene Reporter Gene (Luciferase or SEAP) SRE->Reporter_Gene Promotes Transcription Reporter_Protein Reporter Protein Reporter_Gene->Reporter_Protein Translation

Caption: IL-4 Signaling Pathway leading to reporter gene expression.

Experimental Protocols

This section provides detailed protocols for performing an IL-4 reporter gene expression assay using either a luciferase or a SEAP reporter system. The protocols are designed for a 96-well plate format, which is suitable for high-throughput screening.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below.

Material/ReagentSupplier ExamplePurpose
IL-4 Reporter Cell Line (e.g., HEK293-STAT6-Luc or HEK293-STAT6-SEAP)Multiple VendorsIL-4 responsive cells
Cell Culture Medium (e.g., DMEM)GibcoCell growth and maintenance
Fetal Bovine Serum (FBS)GibcoSerum supplement for cell culture
Penicillin-StreptomycinGibcoAntibiotic for cell culture
Selection Antibiotics (e.g., Puromycin, Blasticidin)Varies with cell lineMaintain stable reporter expression
Recombinant Human IL-4R&D SystemsStimulator of the IL-4 pathway
96-well white, clear-bottom tissue culture platesCorningCell culture and luciferase measurement
96-well clear, flat-bottom tissue culture platesCorningCell culture and SEAP measurement
Luciferase Assay SystemPromegaReagents for luciferase detection
SEAP Reporter Assay Kit (colorimetric)InvivoGen, Bio-TechneReagents for SEAP detection
LuminometerVariousTo measure luminescence
Spectrophotometer (plate reader)VariousTo measure absorbance at 405 nm
Phosphate-Buffered Saline (PBS)GibcoWashing cells
Cell Culture and Seeding

Proper cell handling and seeding are critical for reproducible results.

  • Cell Line Maintenance: Culture the IL-4 reporter cell line in the recommended growth medium supplemented with FBS, antibiotics, and the appropriate selection agents to maintain the stability of the reporter construct. Maintain cells at 37°C in a humidified incubator with 5% CO2.

  • Cell Seeding:

    • For adherent cell lines like HEK293, harvest cells using standard trypsinization procedures when they reach 70-80% confluency.

    • Resuspend the cells in fresh growth medium and perform a cell count to determine the cell density.

    • Seed the cells into a 96-well plate at a density of approximately 20,000 to 50,000 cells per well in a volume of 100 µL.

    • Incubate the plate for 18-24 hours to allow the cells to attach and recover.

Assay Procedure: IL-4 Stimulation

The following steps outline the stimulation of the reporter cells with IL-4. This protocol can be adapted to test potential inhibitors by pre-incubating the cells with the test compounds before adding IL-4.

  • Preparation of IL-4 Dilutions: Prepare a serial dilution of recombinant human IL-4 in assay medium (typically growth medium with reduced serum, e.g., 1% FBS). The final concentration range should be determined empirically but often falls between 0.01 ng/mL and 100 ng/mL.

  • Cell Stimulation:

    • Carefully remove the cell culture medium from the wells.

    • Add 100 µL of the prepared IL-4 dilutions to the respective wells.

    • Include a "no stimulation" control (assay medium only) to determine the basal reporter activity.

    • Include a "cell-free" control (assay medium in empty wells) for background measurements.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6 to 24 hours. The optimal incubation time should be determined for the specific cell line and reporter system.

Reporter Gene Assay Readout
  • Reagent Preparation: Prepare the luciferase assay reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.

  • Cell Lysis and Signal Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 10-15 minutes.

    • If using a lysis-based assay, remove the medium and add the specified volume of lysis buffer to each well. Incubate for the recommended time to ensure complete cell lysis.

    • For "add-and-read" assays, add a volume of the luciferase assay reagent equal to the culture volume in each well (e.g., 100 µL).

  • Luminescence Measurement:

    • Incubate the plate for 2-5 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Sample Collection: Carefully collect a 20-50 µL aliquot of the cell culture supernatant from each well without disturbing the cell monolayer.

  • Heat Inactivation (Optional but Recommended): To inactivate endogenous alkaline phosphatases, heat the collected supernatant at 65°C for 30 minutes.

  • Assay Reaction:

    • Add the heat-inactivated supernatant to a new clear, flat-bottom 96-well plate.

    • Prepare the SEAP assay substrate solution according to the manufacturer's protocol (e.g., p-Nitrophenyl phosphate (B84403) - pNPP).

    • Add the substrate solution to each well containing the supernatant.

  • Signal Measurement:

    • Incubate the plate at room temperature or 37°C for a specified time (e.g., 30-60 minutes) to allow for color development.

    • Measure the absorbance at 405 nm using a microplate reader.

Data Presentation and Analysis

Quantitative data should be recorded and analyzed to determine the dose-response relationship of IL-4 stimulation.

Example Data Table for IL-4 Dose-Response
IL-4 Concentration (ng/mL)Raw Luminescence Units (RLU) - Replicate 1Raw Luminescence Units (RLU) - Replicate 2Raw Luminescence Units (RLU) - Replicate 3Average RLUStandard DeviationFold Induction
0 (No Stimulation)152014801550151735.11.0
0.17850810079507967125.85.3
135400361003580035767351.223.6
10892009150090100902671159.059.5
10095600948009620095533702.463.0

Data Analysis:

  • Background Subtraction: Subtract the average signal from the cell-free control wells from all other wells.

  • Calculate Averages and Standard Deviations: For each condition, calculate the average and standard deviation of the replicate readings.

  • Fold Induction: Calculate the fold induction by dividing the average signal of each stimulated well by the average signal of the no-stimulation control.

  • Dose-Response Curve: Plot the fold induction (or raw signal) against the log of the IL-4 concentration to generate a dose-response curve. From this curve, the EC50 (half-maximal effective concentration) can be calculated.

Experimental Workflow Diagram

Experimental_Workflow IL-4 Reporter Assay Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Stimulation and Incubation cluster_day3 Day 3: Assay Readout cluster_analysis Data Analysis A Maintain and Harvest IL-4 Reporter Cells B Count and Seed Cells in 96-well Plate A->B C Incubate Overnight (18-24 hours) B->C D Prepare IL-4 Serial Dilutions C->D E Add IL-4 to Cells D->E F Incubate for 6-24 hours E->F G Equilibrate Plate to Room Temperature F->G H_Luc Add Luciferase Reagent G->H_Luc H_SEAP Collect Supernatant G->H_SEAP I_Luc Measure Luminescence H_Luc->I_Luc K Calculate Fold Induction I_Luc->K I_SEAP Perform SEAP Assay H_SEAP->I_SEAP J_SEAP Measure Absorbance (405 nm) I_SEAP->J_SEAP J_SEAP->K L Generate Dose-Response Curve and Determine EC50 K->L

Caption: A generalized workflow for the IL-4 reporter gene expression assay.

References

Application Notes: Assessing STAT6 Inhibition in HepG2 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Signal Transducer and Activator of Transcription 6 (STAT6) is a crucial transcription factor involved in mediating cellular responses to cytokines, particularly Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1] The activation of the STAT6 signaling pathway is pivotal in T-helper type 2 (Th2) cell differentiation and plays a significant role in inflammatory and allergic diseases like asthma, as well as in certain types of cancer.[2][3] Dysregulation of STAT6 activity has been implicated in increased cell proliferation and survival in some solid tumors.[2] Consequently, inhibitors of STAT6 are being actively investigated as potential therapeutic agents.[1][4]

The human hepatoma cell line, HepG2, expresses endogenous STAT6 protein, making it a relevant and established in vitro model for studying the IL-4/STAT6 signaling cascade and for evaluating the efficacy of STAT6 inhibitors.[5][6] These application notes provide a comprehensive set of protocols to assess the functional inhibition of STAT6 in HepG2 cells, covering key events in the signaling pathway from protein phosphorylation to target gene expression.

The IL-4/STAT6 Signaling Pathway

Upon binding of IL-4 to its receptor (IL-4R), Janus kinases (JAKs) associated with the receptor are activated and phosphorylate a specific tyrosine residue on the receptor's cytoplasmic tail.[7] This phosphorylated site serves as a docking location for the SH2 domain of STAT6.[4][5] Once recruited, STAT6 is itself phosphorylated by the JAKs at a critical tyrosine residue (Y641).[5][8] This phosphorylation event triggers the dimerization of STAT6 monomers, which then translocate from the cytoplasm to the nucleus.[2][7] In the nucleus, the STAT6 dimer binds to specific DNA sequences, known as IL-4 response elements, in the promoter regions of target genes, thereby activating their transcription.[1][5] STAT6 inhibitors can interfere with this pathway at various stages, including phosphorylation, dimerization, nuclear translocation, or DNA binding.[1][2]

STAT6_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL4 IL-4 IL4R IL-4 Receptor IL4->IL4R Binding JAK JAK IL4R->JAK Activation STAT6 STAT6 JAK->STAT6 Phosphorylation (Y641) pSTAT6 p-STAT6 STAT6_Dimer p-STAT6 Dimer pSTAT6->STAT6_Dimer Dimerization DNA DNA (Response Element) STAT6_Dimer->DNA Nuclear Translocation & Binding Transcription Target Gene Transcription DNA->Transcription Inhibitor1 STAT6 Inhibitor Inhibitor1->JAK Blocks Inhibitor1->STAT6_Dimer Blocks

Caption: The IL-4 induced STAT6 signaling cascade.

Experimental Workflow for Assessing STAT6 Inhibitors

A systematic approach is essential for evaluating the efficacy of a potential STAT6 inhibitor. The workflow begins with cell culture and treatment, followed by a series of assays designed to measure inhibition at different points in the signaling cascade.

Experimental_Workflow start Start culture Culture HepG2 Cells start->culture treat Treat Cells: 1. Vehicle Control 2. IL-4 (e.g., 10 ng/mL) 3. IL-4 + STAT6 Inhibitor (Test Compound) culture->treat harvest Harvest Cells for Downstream Analysis treat->harvest assays Perform Parallel Assays harvest->assays wb Western Blot: Measure p-STAT6 / Total STAT6 assays->wb luc Luciferase Assay: Measure STAT6 Transcriptional Activity assays->luc qpcr qPCR: Quantify STAT6 Target Gene mRNA assays->qpcr if_ Immunofluorescence: Visualize STAT6 Nuclear Translocation assays->if_ analyze Analyze & Tabulate Data wb->analyze luc->analyze qpcr->analyze if_->analyze end_ End analyze->end_

Caption: General workflow for testing STAT6 inhibitors.

Experimental Protocols

Cell Culture and Treatment Protocol

This protocol outlines the basic steps for maintaining HepG2 cells and treating them with IL-4 and a test inhibitor.

  • Materials:

    • HepG2 cells (e.g., ATCC HB-8065)

    • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Recombinant Human IL-4 (e.g., R&D Systems BT-004-010)[7]

    • STAT6 Inhibitor (e.g., AS1517499)[3]

    • Phosphate Buffered Saline (PBS), sterile

    • Trypsin-EDTA (0.25%)

    • 6-well or 12-well tissue culture plates

  • Procedure:

    • Maintain HepG2 cells in a 37°C incubator with 5% CO2.

    • Passage cells every 2-3 days or when they reach 80-90% confluency.

    • For experiments, seed HepG2 cells in appropriate culture plates (e.g., 5 x 10^5 cells/well for a 6-well plate) and allow them to adhere overnight.

    • The next day, replace the growth medium with serum-free or low-serum (0.5% FBS) medium and starve the cells for 4-6 hours.

    • Pre-treat the designated wells with the STAT6 inhibitor at various concentrations for 1-2 hours. Include a vehicle control (e.g., DMSO).

    • Stimulate the cells by adding IL-4 to a final concentration of 10-20 ng/mL for the appropriate duration based on the downstream assay (e.g., 15-30 minutes for phosphorylation studies, 6-24 hours for gene expression studies).[6][9]

    • After incubation, wash the cells with ice-cold PBS and proceed immediately to cell lysis or fixation.

Western Blot for Phospho-STAT6 (p-STAT6)

This assay directly measures the phosphorylation of STAT6, a critical activation step.[8]

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors[10]

    • BCA Protein Assay Kit[10]

    • Laemmli sample buffer

    • SDS-PAGE gels (e.g., 10% polyacrylamide)[11]

    • PVDF membrane

    • Blocking buffer (5% non-fat dry milk or BSA in TBS-T)

    • Primary antibodies: Rabbit anti-phospho-STAT6 (Tyr641), Rabbit anti-STAT6

    • Secondary antibody: HRP-conjugated anti-rabbit IgG[11]

    • Enhanced Chemiluminescence (ECL) detection kit

  • Procedure:

    • Lyse treated cells with ice-cold RIPA buffer.[10]

    • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]

    • Determine the protein concentration of the supernatant using a BCA assay.[10]

    • Normalize protein concentrations and prepare samples by boiling with Laemmli buffer for 5 minutes.

    • Load equal amounts of protein (e.g., 30-60 µg) per lane and separate using SDS-PAGE.[10][11]

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.[12]

    • Incubate the membrane with anti-p-STAT6 primary antibody overnight at 4°C.

    • Wash the membrane with TBS-T and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Detect the signal using an ECL kit and an imaging system.

    • Strip the membrane and re-probe with an anti-total STAT6 antibody for loading control.

    • Quantify band intensities using densitometry software. The result is expressed as the ratio of p-STAT6 to total STAT6.

STAT6 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT6 by quantifying the expression of a luciferase reporter gene under the control of STAT6 response elements.[7]

  • Materials:

    • STAT6 Luciferase Reporter Lentivirus (e.g., BPS Bioscience #79744) or a corresponding plasmid.[7]

    • HepG2 cells

    • 96-well clear-bottom white plates[7]

    • Luciferase Assay System (e.g., ONE-Step™ Luciferase Assay System)[7]

    • Luminometer

  • Procedure:

    • Generate a stable HepG2 cell line expressing the STAT6 luciferase reporter by lentiviral transduction followed by antibiotic selection (e.g., puromycin).[7]

    • Alternatively, for transient transfection, co-transfect HepG2 cells with the STAT6 reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.[13]

    • Seed the reporter cells in a 96-well plate and allow them to adhere.

    • Perform cell treatment with the STAT6 inhibitor and IL-4 as described in Protocol 1, typically for 6-18 hours.

    • After treatment, remove the medium and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure luminescence using a luminometer.

    • Normalize firefly luciferase activity to the control (Renilla luciferase for transient transfection or cell viability for stable lines) and express results as fold induction over the unstimulated control.

Quantitative PCR (qPCR) for STAT6 Target Genes

This protocol quantifies the mRNA levels of genes known to be regulated by STAT6, providing a measure of downstream functional activity.

  • Materials:

    • RNA extraction kit (e.g., RNeasy Kit)

    • cDNA synthesis kit (e.g., Superscript III)[14]

    • SYBR Green PCR Master Mix[14]

    • qPCR instrument (e.g., Prism 9700)[14]

    • Primers for a housekeeping gene (e.g., GAPDH) and STAT6 target genes (e.g., SOCS1, CISH). Note: Target genes should be validated in the specific cell system.

  • Procedure:

    • Treat cells as described in Protocol 1 for 6-24 hours to allow for gene transcription and mRNA accumulation.

    • Harvest cells and extract total RNA using a commercial kit.

    • Synthesize cDNA from an equal amount of RNA for all samples.[14]

    • Prepare the qPCR reaction mix containing cDNA, SYBR Green Master Mix, and forward/reverse primers.

    • Perform the qPCR reaction using standard cycling conditions (e.g., 95°C for 30s, followed by 40-45 cycles of 95°C for 15s and 60°C for 1 min).[14][15]

    • Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

    • Express data as fold change relative to the IL-4-stimulated control.

Immunofluorescence for STAT6 Nuclear Translocation

This microscopy-based technique visualizes the location of STAT6 within the cell, directly assessing its translocation to the nucleus upon activation.[9][16]

  • Materials:

    • Glass coverslips in a 24-well plate

    • 4% Paraformaldehyde (PFA) for fixation

    • 0.1% Triton X-100 for permeabilization

    • Blocking solution (e.g., 5% BSA in PBS)

    • Primary antibody: Rabbit anti-STAT6

    • Secondary antibody: Alexa Fluor-conjugated anti-rabbit IgG

    • DAPI for nuclear counterstaining

    • Fluorescence microscope

  • Procedure:

    • Seed HepG2 cells on sterile glass coverslips and treat as described in Protocol 1. A 30-60 minute IL-4 stimulation is typically sufficient.[9][16]

    • Wash cells with PBS and fix with 4% PFA for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Block with 5% BSA for 1 hour.

    • Incubate with the primary anti-STAT6 antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.

    • Counterstain nuclei with DAPI for 5 minutes.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

    • Capture images and assess the degree of STAT6 nuclear accumulation. Unstimulated cells should show predominantly cytoplasmic STAT6, while IL-4 stimulation should induce strong nuclear localization.[9][16] The inhibitor's effect is determined by the retention of STAT6 in the cytoplasm in the presence of IL-4.

Data Presentation

Quantitative data from the assays should be summarized in tables to facilitate clear comparison between treatment groups.

Table 1: Effect of STAT6 Inhibitor on IL-4-Induced STAT6 Phosphorylation

Treatment Groupp-STAT6 / Total STAT6 Ratio (Normalized to IL-4 Control)% Inhibition
Vehicle Control0.0595%
IL-4 (10 ng/mL)1.000%
IL-4 + Inhibitor (1 µM)0.4555%
IL-4 + Inhibitor (10 µM)0.1585%

Table 2: Effect of STAT6 Inhibitor on IL-4-Induced STAT6 Reporter Activity

Treatment GroupLuciferase Activity (Fold Induction over Vehicle)% Inhibition
Vehicle Control1.0-
IL-4 (10 ng/mL)15.20%
IL-4 + Inhibitor (1 µM)7.153%
IL-4 + Inhibitor (10 µM)2.582%

Table 3: Effect of STAT6 Inhibitor on IL-4-Induced Target Gene Expression

Target GeneTreatment GroupRelative mRNA Expression (Fold Change vs. IL-4 Control)% Inhibition
SOCS1 IL-4 (10 ng/mL)1.000%
IL-4 + Inhibitor (10 µM)0.2278%
CISH IL-4 (10 ng/mL)1.000%
IL-4 + Inhibitor (10 µM)0.3169%

References

Application Notes and Protocols for the Synthesis of Oxacyclododecindione Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of oxacyclododecindione (B1262406) stereoisomers, a class of natural products with significant anti-inflammatory and antifibrotic activities. The methodologies outlined below are based on recently developed synthetic strategies, offering routes to various stereoisomers of this macrocyclic lactone.

Introduction

Oxacyclododecindiones are a family of macrocyclic lactones that have garnered considerable interest due to their potent biological activities. The synthesis of these complex molecules, particularly with control over their stereochemistry, presents a significant challenge in organic chemistry. This document details two primary synthetic approaches: an asymmetric synthesis starting from a readily available chiral building block and a racemic total synthesis featuring a key intramolecular cyclization step.

I. Asymmetric Synthesis of Natural Oxacyclododecindione-Type Macrolactones

This section outlines a concise asymmetric synthesis of two natural oxacyclododecindione-type macrolactones, leveraging an industrial byproduct as the starting material. This approach provides a practical and efficient route to enantiomerically pure compounds. The synthesis has been successfully applied to produce natural macrolactones in seven to eight steps with overall yields of 37% and 27%, respectively[1][2][3].

Synthetic Strategy Overview

The retrosynthetic analysis for this asymmetric synthesis begins with the target macrolactones and identifies (S)-5-methyl-tetrahydropyran-2-one, an industrial waste product, as a chiral starting material. The key steps in this synthesis involve a diastereoselective methylation to establish a crucial stereocenter, a Wittig reaction for chain elongation, and a late-stage intramolecular Friedel-Crafts cyclization to form the macrocyclic ring[3].

Asymmetric_Synthesis_Workflow Start (S)-5-Methyl- tetrahydropyran-2-one Reduction Reduction Start->Reduction Wittig Wittig Reaction Reduction->Wittig Oxidation Oxidation Wittig->Oxidation Methylation Diastereoselective Methylation Oxidation->Methylation Key_Intermediate Key Alcohol Intermediate Methylation->Key_Intermediate Friedel_Crafts Intramolecular Friedel-Crafts Cyclization Key_Intermediate->Friedel_Crafts Target Natural Oxacyclododecindione Stereoisomers Friedel_Crafts->Target

Caption: Asymmetric synthesis workflow for oxacyclododecindione stereoisomers.

Experimental Protocols

Protocol 1: Synthesis of the Key Aldehyde Intermediate

  • Reduction of (S)-5-Methyl-tetrahydropyran-2-one: To a solution of (S)-5-methyl-tetrahydropyran-2-one in a suitable solvent (e.g., THF) at -78 °C, add a reducing agent (e.g., DIBAL-H) dropwise. Stir the reaction mixture for the specified time and then quench with a suitable reagent (e.g., methanol).

  • Wittig Reaction: Prepare the Wittig reagent from the corresponding phosphonium (B103445) salt and a strong base (e.g., n-BuLi) in an appropriate solvent (e.g., THF). Add the aldehyde obtained from the previous step to the ylide solution at low temperature and allow the reaction to proceed to completion.

  • Oxidation: The resulting alcohol is oxidized to the corresponding aldehyde using a mild oxidizing agent (e.g., Dess-Martin periodinane) in a chlorinated solvent (e.g., CH₂Cl₂).

Protocol 2: Diastereoselective Methylation and Macrolactonization

  • Diastereoselective Methylation: The key aldehyde intermediate is reacted with a methylating agent (e.g., methylmagnesium bromide or methyllithium) in an appropriate solvent at low temperature to yield the secondary alcohol with high diastereoselectivity.

  • Saponification and Acidification: The ester is saponified using a base (e.g., LiOH) in a mixture of THF and water. The resulting carboxylate is then acidified to yield the seco-acid.

  • Intramolecular Friedel-Crafts Cyclization: The seco-acid is treated with a strong acid (e.g., trifluoroacetic acid) to effect the intramolecular Friedel-Crafts acylation, leading to the formation of the oxacyclododecindione macrocycle.

Quantitative Data
ProductNumber of StepsOverall Yield
Natural Macrolactone 2737%
Natural Macrolactone 3827%

II. Racemic Total Synthesis of (±)-Oxacyclododecindione

This section describes an 11-step racemic total synthesis of (±)-oxacyclododecindione. A key feature of this synthesis is the strategic introduction of a tertiary alcohol and the use of an intramolecular Friedel-Crafts acylation to construct the macrocyclic core[4][5].

Synthetic Strategy Overview

The synthesis commences from a known precursor, 14-deoxyoxacyclododecindione. A significant challenge in this synthesis is the introduction of the tertiary alcohol, which is achieved through a Barton decarboxylation reaction. The final macrocyclization is accomplished via an intramolecular Friedel-Crafts acylation[4][5].

Racemic_Synthesis_Workflow Start 14-Deoxyoxacyclo- dodecindione Precursor Functional_Group_Manipulations Functional Group Manipulations Start->Functional_Group_Manipulations Barton_Decarboxylation_Precursor Barton Decarboxylation Precursor Functional_Group_Manipulations->Barton_Decarboxylation_Precursor Barton_Decarboxylation Barton Decarboxylation Barton_Decarboxylation_Precursor->Barton_Decarboxylation Tertiary_Alcohol Tertiary Alcohol Intermediate Barton_Decarboxylation->Tertiary_Alcohol Friedel_Crafts_Precursor Seco-acid Precursor Tertiary_Alcohol->Friedel_Crafts_Precursor Friedel_Crafts Intramolecular Friedel-Crafts Acylation Friedel_Crafts_Precursor->Friedel_Crafts Target (±)-Oxacyclo- dodecindione Friedel_Crafts->Target

Caption: Racemic total synthesis workflow for (±)-oxacyclododecindione.

Experimental Protocols

Protocol 3: Introduction of the Tertiary Alcohol via Barton Decarboxylation

  • Preparation of the Barton Ester: The carboxylic acid precursor is converted to the corresponding Barton ester (a thiohydroxamate ester) by reaction with N-hydroxy-2-thiopyridone and a coupling agent (e.g., DCC).

  • Decarboxylative Radical Reaction: The Barton ester is then subjected to radical decarboxylation and subsequent trapping to introduce the hydroxyl group. This is typically achieved by photolysis or thermolysis in the presence of a suitable radical initiator and a trapping agent.

Protocol 4: Intramolecular Friedel-Crafts Acylation

  • Formation of the Seco-acid: The precursor molecule is hydrolyzed to the corresponding hydroxycarboxylic acid (seco-acid).

  • Cyclization: The seco-acid is treated with a Lewis acid or a strong protic acid (e.g., polyphosphoric acid or Eaton's reagent) to promote the intramolecular Friedel-Crafts acylation, yielding the macrocyclic lactone.

Quantitative Data
Synthesis StageNumber of Steps
Racemic Total Synthesis11

III. Alternative Macrolactonization Strategies

While Friedel-Crafts acylation is a key step in the syntheses described above, other macrolactonization techniques are also applicable to the synthesis of oxacyclododecindione and related macrocyclic lactones. These methods can offer advantages in terms of substrate scope and functional group tolerance[6].

  • Ring-Closing Metathesis (RCM): This powerful method utilizes a diene substrate and a ruthenium-based catalyst to form a cyclic alkene. It is known for its high functional group tolerance and ability to form various ring sizes[6].

  • Yamaguchi Macrolactonization: This classic method involves the activation of a hydroxycarboxylic acid with 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, which then undergoes intramolecular cyclization[6].

  • Shiina Macrolactonization: This is another effective method for the synthesis of large-ring lactones from seco-acids.

These alternative methods provide a broader toolbox for chemists working on the synthesis of complex macrocycles like oxacyclododecindiones. The choice of method will depend on the specific substrate and the desired stereochemical outcome. The first total synthesis of (13R,14S,15R)-13-hydroxy-14-deoxyoxacyclododecindione also employed an intramolecular Friedel-Crafts acylation strategy, highlighting its utility in this class of molecules[7][8].

References

Application Notes and Protocols: In Vivo Testing of Oxacyclododecindione in Kidney Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific data on the in vivo testing of a compound named "oxacyclododecindione" in kidney injury models. The following Application Note and Protocol is a representative, detailed guide based on common methodologies used for evaluating novel therapeutic compounds in preclinical kidney injury research. This document will refer to the hypothetical compound "Oxa-KDI" to illustrate the required experimental design, data presentation, and mechanistic pathway analysis.

Introduction

Acute kidney injury (AKI) is a significant clinical problem characterized by a rapid decline in renal function.[1][2][3] The pathophysiology of AKI is complex, involving inflammation, oxidative stress, and apoptosis of renal tubular cells.[1][4] This application note provides a detailed protocol for the in vivo evaluation of "Oxa-KDI," a hypothetical therapeutic agent with potential antioxidant and anti-inflammatory properties, in a rat model of renal ischemia-reperfusion injury (IRI), a common cause of AKI.[5][6]

Quantitative Data Summary

The following tables represent hypothetical data demonstrating the potential therapeutic effects of Oxa-KDI in a rat model of renal IRI.

Table 1: Renal Function Parameters

GroupSerum Creatinine (B1669602) (mg/dL)Blood Urea (B33335) Nitrogen (BUN) (mg/dL)
Sham0.5 ± 0.120 ± 3
IRI + Vehicle2.8 ± 0.4150 ± 15
IRI + Oxa-KDI (10 mg/kg)1.5 ± 0.380 ± 10
IRI + Oxa-KDI (30 mg/kg)1.0 ± 0.255 ± 8
Data are presented as mean ± SD. *p < 0.05 compared to IRI + Vehicle.

Table 2: Markers of Oxidative Stress and Inflammation in Kidney Tissue

GroupMalondialdehyde (MDA) (nmol/mg protein)Superoxide (B77818) Dismutase (SOD) Activity (U/mg protein)TNF-α (pg/mg protein)IL-6 (pg/mg protein)
Sham1.2 ± 0.2150 ± 1225 ± 530 ± 6
IRI + Vehicle5.8 ± 0.775 ± 8120 ± 15150 ± 20
IRI + Oxa-KDI (10 mg/kg)3.5 ± 0.5110 ± 1070 ± 1085 ± 12
IRI + Oxa-KDI (30 mg/kg)2.1 ± 0.3135 ± 1145 ± 850 ± 9
Data are presented as mean ± SD. *p < 0.05 compared to IRI + Vehicle.

Table 3: Histopathological Scoring of Kidney Injury

GroupTubular Necrosis Score (0-4)Cast Formation Score (0-4)
Sham0.2 ± 0.10.1 ± 0.1
IRI + Vehicle3.5 ± 0.53.2 ± 0.4
IRI + Oxa-KDI (10 mg/kg)2.1 ± 0.41.8 ± 0.3
IRI + Oxa-KDI (30 mg/kg)1.2 ± 0.30.9 ± 0.2
Data are presented as mean ± SD. *p < 0.05 compared to IRI + Vehicle.

Experimental Protocols

Animal Model: Renal Ischemia-Reperfusion Injury (IRI)

This protocol describes the induction of AKI in rats through bilateral renal ischemia-reperfusion.[4][6]

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., sodium pentobarbital, 30 mg/kg, i.p.)[4]

  • Heating pad

  • Surgical instruments

  • Non-traumatic vascular clamps

  • Suture materials

  • Saline solution

Procedure:

  • Anesthetize the rat and place it on a heating pad to maintain body temperature.

  • Perform a midline abdominal incision to expose both kidneys.

  • Carefully dissect the renal pedicles.

  • Induce ischemia by clamping both renal pedicles with non-traumatic vascular clamps for 45 minutes.[4][6]

  • After 45 minutes, remove the clamps to allow reperfusion.

  • Suture the abdominal incision in layers.

  • Administer subcutaneous saline for fluid resuscitation.

  • House the animals with free access to food and water.

  • For the sham group, perform the same surgical procedure without clamping the renal pedicles.[4]

Drug Administration

Materials:

  • Oxa-KDI

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

Procedure:

  • Prepare a suspension of Oxa-KDI in the vehicle at the desired concentrations (e.g., 10 mg/kg and 30 mg/kg).

  • Administer Oxa-KDI or vehicle to the respective animal groups via oral gavage or intraperitoneal injection 1 hour before the induction of ischemia.

Assessment of Renal Function

Procedure:

  • At 24 hours post-reperfusion, collect blood samples via tail vein or cardiac puncture.

  • Centrifuge the blood to separate the serum.

  • Measure serum creatinine and blood urea nitrogen (BUN) levels using commercially available assay kits.

Histopathological Analysis

Procedure:

  • At 24 hours post-reperfusion, euthanize the animals and harvest the kidneys.

  • Fix one kidney in 10% neutral buffered formalin.

  • Embed the fixed kidney in paraffin (B1166041) and cut 4-µm sections.

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • Examine the stained sections under a light microscope to assess the degree of tubular necrosis, cast formation, and other pathological changes.

Measurement of Oxidative Stress and Inflammatory Markers

Procedure:

  • Homogenize a portion of the kidney tissue in an appropriate buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • Measure the levels of malondialdehyde (MDA), superoxide dismutase (SOD) activity, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in the supernatant using commercially available ELISA kits.

Visualizations

Signaling Pathway of Oxa-KDI in Mitigating Renal IRI

G cluster_0 Ischemia-Reperfusion Injury cluster_1 Therapeutic Intervention IRI Ischemia/ Reperfusion ROS ↑ Reactive Oxygen Species (ROS) IRI->ROS Inflammation ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) IRI->Inflammation ROS->Inflammation Apoptosis ↑ Tubular Cell Apoptosis ROS->Apoptosis Inflammation->Apoptosis Injury Acute Kidney Injury Apoptosis->Injury OxaKDI Oxa-KDI OxaKDI->ROS Inhibits OxaKDI->Inflammation Inhibits G start Start acclimatization Animal Acclimatization (1 week) start->acclimatization grouping Random Grouping (Sham, IRI+Vehicle, IRI+Oxa-KDI) acclimatization->grouping treatment Drug/Vehicle Administration grouping->treatment surgery IRI Surgery (45 min ischemia) treatment->surgery reperfusion Reperfusion (24 hours) surgery->reperfusion sampling Blood & Tissue Collection reperfusion->sampling analysis Biochemical & Histological Analysis sampling->analysis end End analysis->end

References

Application Notes and Protocols for Cell Culture Experiments with 14-Deoxy-oxacyclododecindione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Initial searches for "14-deoxy-14-methyloxacyclododecindione" did not yield specific experimental data. The following application notes and protocols are based on the closely related and scientifically documented compound, 14-deoxy-oxacylododecindione . This compound has been identified as a potent inhibitor of Transforming Growth Factor-beta (TGF-β) induced Connective Tissue Growth Factor (CTGF) expression. Researchers should consider this structural difference when interpreting and applying the following information.

Introduction

14-Deoxy-oxacylododecindione is a macrocyclic lactone isolated from the imperfect fungus Exserohilum rostratum. It has been identified as a significant inhibitor of the TGF-β signaling pathway, a critical pathway implicated in fibrosis and other proliferative diseases. Specifically, 14-deoxy-oxacylododecindione effectively downregulates the expression of Connective Tissue Growth Factor (CTGF/CCN2), a key downstream mediator of TGF-β's pro-fibrotic effects.[1] These properties make it a compound of interest for research in anti-fibrotic drug discovery and for studying the mechanisms of TGF-β signaling.

This document provides detailed application notes and experimental protocols for utilizing 14-deoxy-oxacylododecindione in cell culture experiments to investigate its inhibitory effects on the TGF-β/CTGF axis.

Data Presentation

The inhibitory activity of 14-deoxy-oxacylododecindione on TGF-β induced CTGF promoter activity has been quantified. The following table summarizes the key quantitative data.

CompoundCell LineAssayIC50 ValueReference
14-Deoxy-oxacylododecindioneHepG2TGF-β induced CTGF Promoter Activity336 nM[1]
4-Dechloro-14-deoxy-oxacyclododecindioneHepG2TGF-β induced CTGF Promoter Activity1.8 µM[1]

Signaling Pathway

The TGF-β signaling pathway leading to CTGF expression is a well-characterized cascade. 14-Deoxy-oxacylododecindione is understood to interfere with this pathway, resulting in the downstream inhibition of CTGF production.

TGF_beta_CTGF_Pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor (TβRI/TβRII) TGF_beta->TGF_beta_R SMADs Smad2/3 Phosphorylation TGF_beta_R->SMADs SMAD_complex Smad2/3/4 Complex SMADs->SMAD_complex Smad4 Smad4 Smad4->SMAD_complex Nucleus Nuclear Translocation SMAD_complex->Nucleus SBE Smad Binding Element (SBE) in CTGF Promoter Nucleus->SBE CTGF_transcription CTGF Gene Transcription SBE->CTGF_transcription CTGF_mRNA CTGF mRNA CTGF_transcription->CTGF_mRNA CTGF_protein CTGF Protein CTGF_mRNA->CTGF_protein Inhibitor 14-Deoxy-oxacyclododecindione Inhibitor->SBE Inhibition

TGF-β signaling pathway leading to CTGF expression and the point of inhibition.

Experimental Workflow

A typical experimental workflow to evaluate the efficacy of 14-deoxy-oxacylododecindione involves a series of in vitro assays to measure its impact on the TGF-β/CTGF signaling axis at different molecular levels.

Experimental_Workflow cluster_assays In Vitro Assays cluster_treatment Cell Treatment Luciferase CTGF Promoter Luciferase Assay qPCR Quantitative RT-PCR (CTGF mRNA) Western Western Blot (CTGF Protein) Tube_Formation Endothelial Tube Formation Assay Cell_Culture Culture HepG2 or Endothelial Cells Treatment Treat with TGF-β and/ or 14-Deoxy-oxa... Cell_Culture->Treatment Treatment->Luciferase Treatment->qPCR Treatment->Western Treatment->Tube_Formation

Workflow for assessing the inhibitory effect of 14-Deoxy-oxacyclododecindione.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of 14-deoxy-oxacylododecindione.

CTGF Promoter Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of the CTGF promoter in response to TGF-β stimulation and its inhibition by 14-deoxy-oxacylododecindione.

Materials:

  • HepG2 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • CTGF promoter-luciferase reporter plasmid (e.g., pCTGF-Luc)

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Recombinant human TGF-β1

  • 14-Deoxy-oxacylododecindione (dissolved in DMSO)

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

  • Transfection: Co-transfect the cells with the CTGF promoter-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Starvation: After 24 hours of transfection, replace the medium with serum-free DMEM and incubate for 6-8 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of 14-deoxy-oxacylododecindione (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with recombinant human TGF-β1 (a typical concentration is 5 ng/mL) for 16-24 hours. Include a non-stimulated control group.

  • Lysis and Luciferase Assay:

    • Wash the cells once with PBS.

    • Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

    • Measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the TGF-β1 stimulated control.

Quantitative Real-Time PCR (qRT-PCR) for CTGF mRNA Expression

This protocol measures the relative abundance of CTGF mRNA transcripts.

Materials:

  • HepG2 cells

  • 6-well tissue culture plates

  • Recombinant human TGF-β1

  • 14-Deoxy-oxacylododecindione

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

  • SYBR Green or TaqMan-based qPCR master mix

  • qPCR primers for human CTGF and a housekeeping gene (e.g., GAPDH or ACTB)

  • Real-time PCR system

Protocol:

  • Cell Culture and Treatment: Seed HepG2 cells in 6-well plates. Once they reach 70-80% confluency, starve them in serum-free medium for 6-8 hours. Pre-treat with 14-deoxy-oxacylododecindione for 1 hour, followed by stimulation with TGF-β1 (5 ng/mL) for 4-6 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qPCR:

    • Set up the qPCR reaction using the cDNA template, qPCR master mix, and specific primers for CTGF and the housekeeping gene.

    • Perform the qPCR reaction in a real-time PCR system.

  • Data Analysis: Calculate the relative expression of CTGF mRNA using the ΔΔCt method, normalizing to the housekeeping gene expression.

Western Blotting for CTGF Protein Expression

This protocol detects and quantifies the amount of CTGF protein produced by the cells.

Materials:

  • HepG2 cells

  • 6-well tissue culture plates

  • Recombinant human TGF-β1

  • 14-Deoxy-oxacylododecindione

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against CTGF

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Culture, Treatment, and Lysis: Follow the same procedure as for qRT-PCR, but extend the TGF-β1 stimulation time to 24-48 hours. After treatment, lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using the BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-CTGF antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Incubate with the primary antibody for the loading control.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the CTGF protein levels to the loading control.

Endothelial Tube Formation Assay

This assay assesses the effect of 14-deoxy-oxacylododecindione on the ability of endothelial cells to form capillary-like structures, a process often influenced by CTGF.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (e.g., EGM-2)

  • Basement membrane extract (e.g., Matrigel)

  • 96-well tissue culture plates

  • Recombinant human TGF-β1 (to potentially generate conditioned medium)

  • Conditioned medium from TGF-β1 treated cells (e.g., HepG2)

  • 14-Deoxy-oxacylododecindione

  • Calcein AM (for visualization)

  • Inverted microscope with fluorescence capabilities

Protocol:

  • Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate with 50 µL per well. Incubate at 37°C for 30-60 minutes to allow for gel formation.

  • Cell Preparation: Harvest HUVECs and resuspend them in basal medium containing a low percentage of serum.

  • Treatment and Seeding:

    • Prepare a cell suspension containing HUVECs (1-2 x 10^4 cells per well).

    • Add 14-deoxy-oxacylododecindione at desired concentrations to the cell suspension.

    • Optionally, use conditioned medium from TGF-β1-stimulated cells as the culture medium to assess the effect of secreted factors, and test the inhibitory effect of the compound in this context.

    • Carefully add 100 µL of the cell suspension to each well of the coated plate.

  • Incubation: Incubate the plate at 37°C for 4-18 hours.

  • Visualization and Quantification:

    • Stain the cells with Calcein AM for 30 minutes.

    • Visualize the tube formation using an inverted fluorescence microscope.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

References

Application Notes and Protocols for X-ray Crystallography of Macrolactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the determination of macrolactone crystal structures using single-crystal X-ray diffraction. Macrolactones, a diverse class of natural products and synthetic compounds, are of significant interest in drug development due to their wide range of biological activities, including antibiotic, antifungal, and immunosuppressive properties. Elucidating their three-dimensional structure is crucial for understanding their mechanism of action and for guiding structure-based drug design.

Introduction to Macrolactone Crystallography

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. For macrolactones, this data is invaluable for confirming stereochemistry, identifying conformational isomers, and understanding intermolecular interactions that can influence their biological activity and pharmaceutical properties. The general workflow involves crystallization of the macrolactone, diffraction of X-rays by the resulting crystal, and computational analysis of the diffraction pattern to determine the molecular structure.

Experimental Protocols

Crystallization of Macrolactones

The critical first step in X-ray crystallography is obtaining high-quality single crystals. Due to their structural diversity, there is no universal crystallization method for macrolactones. However, the following techniques are commonly employed for small organic molecules and have proven successful for this class of compounds.

a) Slow Evaporation:

  • Solvent Selection: Dissolve the macrolactone in a suitable solvent or solvent mixture in which it is moderately soluble. Common solvents include acetone, acetonitrile, methanol, ethanol, ethyl acetate, and dichloromethane. The ideal solvent will allow for slow evaporation over several days to weeks.

  • Preparation: Prepare a nearly saturated solution of the macrolactone in a clean glass vial.

  • Evaporation: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

  • Incubation: Store the vial in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Once crystals of suitable size (typically 0.1-0.5 mm in at least one dimension) have formed, carefully remove them from the solution using a spatula or by decanting the solvent.

b) Vapor Diffusion:

This method is particularly useful when only small amounts of the macrolactone are available.

  • Solvent System: Choose a solvent in which the macrolactone is soluble (the "good" solvent) and a less polar "anti-solvent" in which it is poorly soluble. The two solvents must be miscible.

  • Hanging Drop Method:

    • Place a small drop (1-5 µL) of the macrolactone solution on a siliconized glass coverslip.

    • Invert the coverslip and seal it over a well containing the anti-solvent.

    • The vapor of the anti-solvent will slowly diffuse into the drop, gradually decreasing the solubility of the macrolactone and inducing crystallization.

  • Sitting Drop Method:

    • Place a larger volume of the anti-solvent in the bottom of a sealed container.

    • Place a small vial or bridge containing the macrolactone solution inside the container.

    • The principle of vapor diffusion is the same as in the hanging drop method.

c) Anti-Solvent Crystallization:

  • Solution Preparation: Dissolve the macrolactone in a minimal amount of a "good" solvent.

  • Addition of Anti-Solvent: Slowly add an "anti-solvent" to the solution until it becomes slightly turbid.

  • Inducing Crystallization: The solution can then be heated slightly to redissolve the precipitate and allowed to cool slowly to room temperature, or it can be left to stand for slow crystallization to occur at the interface of the two solvents.

X-ray Diffraction Data Collection
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.

  • Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector.

  • Data Collection Strategy: Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage. A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The data collection strategy is optimized to ensure a complete and redundant dataset is obtained.

Structure Solution and Refinement
  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

  • Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods, which leads to an initial electron density map.

  • Model Building: An initial model of the macrolactone molecule is built into the electron density map.

  • Structure Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental diffraction data using least-squares methods. This process minimizes the difference between the observed and calculated structure factors. The quality of the final model is assessed by the R-factor and other statistical parameters.

Data Presentation

The following table summarizes crystallographic data for several well-known macrolactones, providing a reference for expected values in structure determination.

MacrolactoneFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Resolution (Å)R-factor
Clarithromycin C₃₈H₆₉NO₁₃MonoclinicP2₁10.64418.09911.62895.38-0.034[1][2]
Azithromycin C₃₈H₇₂N₂O₁₂------3.200.214[3]
Roxithromycin C₄₁H₇₆N₂O₁₅OrthorhombicP2₁2₁2₁10.32116.53828.52690--[4]
Spiramycin C₄₃H₇₄N₂O₁₄--------
Solithromycin C₄₃H₆₅FN₆O₁₀OrthorhombicP2₁2₁2₁8.60719.02628.09890-0.0397[5]

Visualization of Workflows and Pathways

Experimental Workflow for Macrolactone X-ray Crystallography

The following diagram illustrates the key steps involved in determining the crystal structure of a macrolactone.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination cluster_analysis Analysis & Deposition Macrolactone Synthesis/Purification Macrolactone Synthesis/Purification Crystallization Screening Crystallization Screening Macrolactone Synthesis/Purification->Crystallization Screening Single Crystal Growth Single Crystal Growth Crystallization Screening->Single Crystal Growth Crystal Mounting Crystal Mounting Single Crystal Growth->Crystal Mounting X-ray Diffraction X-ray Diffraction Crystal Mounting->X-ray Diffraction Data Processing Data Processing X-ray Diffraction->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Model Building & Refinement Model Building & Refinement Structure Solution->Model Building & Refinement Structure Validation Structure Validation Model Building & Refinement->Structure Validation Data Deposition (e.g., CSD) Data Deposition (e.g., CSD) Structure Validation->Data Deposition (e.g., CSD)

Caption: Experimental workflow for macrolactone X-ray crystallography.

Signaling Pathway: Macrolide Antibiotic Mechanism of Action

This diagram illustrates the mechanism of action of macrolide antibiotics, which involves the inhibition of bacterial protein synthesis.

macrolide_moa Bacterial Ribosome (70S) Bacterial Ribosome (70S) 50S Subunit 50S Subunit Bacterial Ribosome (70S)->50S Subunit 30S Subunit 30S Subunit Bacterial Ribosome (70S)->30S Subunit Binding to 50S Subunit Binding to 50S Subunit 50S Subunit->Binding to 50S Subunit Macrolide Antibiotic Macrolide Antibiotic Macrolide Antibiotic->Binding to 50S Subunit Inhibition of Translocation Inhibition of Translocation Binding to 50S Subunit->Inhibition of Translocation Inhibition of Protein Synthesis Inhibition of Protein Synthesis Inhibition of Translocation->Inhibition of Protein Synthesis Bacteriostatic/Bactericidal Effect Bacteriostatic/Bactericidal Effect Inhibition of Protein Synthesis->Bacteriostatic/Bactericidal Effect

Caption: Mechanism of action of macrolide antibiotics.

Signaling Pathway: Immunosuppressive Macrolactones and mTOR Inhibition

Certain macrolactones, such as sirolimus (rapamycin) and tacrolimus, exhibit immunosuppressive activity by inhibiting the mTOR (mechanistic Target of Rapamycin) signaling pathway.[6][7][8][9][10] This pathway is a central regulator of cell growth, proliferation, and survival.

mtor_pathway Growth Factors Growth Factors PI3K/Akt Pathway PI3K/Akt Pathway Growth Factors->PI3K/Akt Pathway Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 PI3K/Akt Pathway->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Macrolactone (e.g., Sirolimus) Macrolactone (e.g., Sirolimus) FKBP12 FKBP12 Macrolactone (e.g., Sirolimus)->FKBP12 FKBP12->Inhibition Inhibition->mTORC1

Caption: Inhibition of the mTOR signaling pathway by immunosuppressive macrolactones.[6][7][8][9][10]

References

Application Notes and Protocols for Measuring IC50 Values of STAT6 and Smad2/3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for determining the half-maximal inhibitory concentration (IC50) of novel compounds targeting the STAT6 and Smad2/3 signaling pathways. The protocols outlined below describe common cell-based assays, including luciferase reporter and Western blot analyses, which are fundamental techniques in drug discovery and development for quantifying inhibitor potency.

Part 1: Measuring IC50 Values for STAT6 Inhibition

Introduction to the STAT6 Signaling Pathway

The Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13)[1][2]. This pathway is crucial for T helper type 2 (Th2) cell differentiation and plays a significant role in allergic and inflammatory diseases like asthma and atopic dermatitis[2][3]. Upon binding of IL-4 or IL-13 to their receptors, Janus kinases (JAKs) are activated, which then phosphorylate STAT6[4]. The phosphorylated STAT6 forms homodimers, translocates to the nucleus, and binds to specific DNA elements to activate the transcription of target genes[1][4]. Inhibition of this pathway is a promising therapeutic strategy for various inflammatory and neoplastic conditions[2][5].

STAT6 Signaling Pathway Diagram

STAT6_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4/IL-13 IL-4/IL-13 Receptor IL-4R / IL-13R IL-4/IL-13->Receptor Binding JAK JAK Receptor->JAK Activation STAT6_inactive STAT6 JAK->STAT6_inactive Phosphorylation (Tyr641) STAT6_active p-STAT6 (Dimer) STAT6_inactive->STAT6_active Dimerization STAT6_dimer_nuc p-STAT6 (Dimer) STAT6_active->STAT6_dimer_nuc Translocation DNA DNA STAT6_dimer_nuc->DNA Binding Gene Target Gene Transcription DNA->Gene

Caption: IL-4/IL-13 mediated STAT6 signaling pathway.

Experimental Protocols for STAT6 Inhibition

Two primary methods for assessing STAT6 inhibition are the STAT6-dependent luciferase reporter assay and Western blot analysis of STAT6 phosphorylation.

Protocol 1: STAT6 Luciferase Reporter Assay

This cell-based assay monitors the transcriptional activity of STAT6. Cells are engineered to express a luciferase reporter gene under the control of STAT6-responsive elements[4][6][7]. Inhibition of the STAT6 pathway results in a decrease in luciferase expression, which can be quantified by measuring luminescence[6].

  • Materials:

    • HEK293 or Ba/F3 cell line stably expressing a STAT6-luciferase reporter[6][8].

    • Complete growth medium (e.g., DMEM or RPMI with 10% FBS, 1% Pen/Strep)[8].

    • Recombinant human or mouse IL-4[8][9].

    • Test inhibitor compound(s) and a known STAT6 inhibitor (e.g., AS1517499) as a positive control[9].

    • White, solid-bottom 96-well assay plates.

    • Luciferase assay reagent (e.g., ONE-Glo™).

    • Luminometer.

  • Procedure:

    • Cell Seeding: Harvest and seed the STAT6 reporter cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of growth medium[8].

    • Compound Treatment: Prepare serial dilutions of the test inhibitor and positive control. Add the compounds to the wells. Include a vehicle control (e.g., DMSO).

    • Stimulation: Add IL-4 to all wells (except for the unstimulated control) to a final concentration of 10 ng/mL to activate the STAT6 pathway[10].

    • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-16 hours[8].

    • Luminescence Measurement: Add 50-100 µL of luciferase assay reagent to each well[8]. Incubate at room temperature for 5-10 minutes and measure luminescence using a microplate luminometer.

    • Data Analysis:

      • Normalize the data by setting the luminescence from the IL-4 stimulated, vehicle-treated wells to 100% activity and the unstimulated wells to 0% activity.

      • Plot the normalized response against the logarithm of the inhibitor concentration.

      • Use a non-linear regression model (four-parameter logistic curve) to calculate the IC50 value[11][12].

Protocol 2: Western Blot for Phospho-STAT6 (p-STAT6)

This method directly measures the phosphorylation of STAT6 at tyrosine 641 (Tyr641), a critical step in its activation[13][14]. A reduction in the p-STAT6 signal in the presence of an inhibitor indicates pathway inhibition.

  • Materials:

    • A suitable cell line (e.g., ACHN, Daudi, or primary human B cells)[13][14].

    • Cell lysis buffer with phosphatase and protease inhibitors[15].

    • Recombinant human IL-4[13].

    • Test inhibitor compound(s).

    • SDS-PAGE equipment and reagents.

    • PVDF membrane.

    • Blocking buffer (e.g., 5% BSA in TBST)[15].

    • Primary antibodies: Rabbit anti-phospho-STAT6 (Tyr641) and mouse/rabbit anti-total STAT6[13][14].

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Cell Culture and Treatment: Plate cells and allow them to adhere. Starve cells in low-serum media for 4-6 hours, then pre-treat with serial dilutions of the inhibitor for 1-2 hours.

    • Stimulation: Stimulate the cells with IL-4 (e.g., 100 ng/mL) for 10-15 minutes[13][14].

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing phosphatase inhibitors to preserve phosphorylation states[15].

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane, run the gel, and transfer the proteins to a PVDF membrane[15][16].

    • Immunoblotting:

      • Block the membrane with 5% BSA in TBST for 1 hour at room temperature[15].

      • Incubate with the primary anti-p-STAT6 antibody overnight at 4°C[13][15].

      • Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Detect the signal using a chemiluminescent substrate.

    • Stripping and Re-probing: Strip the membrane and re-probe with an anti-total STAT6 antibody as a loading control.

    • Data Analysis:

      • Perform densitometry analysis on the bands to quantify the p-STAT6 and total STAT6 signals.

      • Normalize the p-STAT6 signal to the total STAT6 signal for each condition.

      • Plot the normalized p-STAT6 levels against the inhibitor concentration to determine the IC50 value.

Experimental Workflow for IC50 Determination

IC50_Workflow A 1. Seed Cells in 96-well Plate B 2. Prepare Serial Dilutions of Test Inhibitor A->B C 3. Add Inhibitor to Cells (Pre-incubation) B->C D 4. Stimulate Pathway (e.g., with IL-4) C->D E 5. Incubate for Defined Period D->E F_luc 6a. Luciferase Assay: Add Reagent & Measure Luminescence E->F_luc F_wb 6b. Western Blot: Lyse Cells & Analyze p-STAT6 E->F_wb G 7. Plot Dose-Response Curve & Calculate IC50 F_luc->G F_wb->G

Caption: General workflow for cell-based IC50 determination.

Data Presentation: STAT6 Inhibition

The results from IC50 determination assays should be summarized for clear comparison.

InhibitorAssay TypeCell LineIC50 (nM)Reference Compound
Compound X STAT6 Luciferase ReporterHEK293-STAT6150AS1517499
Compound X p-STAT6 Western BlotDaudi210AS1517499
AS1517499 IL-4 Induced Reporter AssayHEK293~100-300N/A[9][17]

Note: Italicized values are hypothetical examples for "Compound X".

Part 2: Measuring IC50 Values for Smad2/3 Inhibition

Introduction to the Smad2/3 Signaling Pathway

The Smad2/3 signaling pathway is the canonical intracellular cascade for Transforming Growth Factor-beta (TGF-β) superfamily ligands[18]. TGF-β signaling regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration[19]. Dysregulation of this pathway is implicated in fibrosis and cancer[20]. The pathway is initiated when a TGF-β ligand binds to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI, also known as ALK5)[18]. The activated TβRI phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3[21][22]. Phosphorylated Smad2/3 then forms a complex with the common-mediator Smad (co-Smad), Smad4, which translocates to the nucleus to regulate target gene transcription[19][22].

Smad2/3 Signaling Pathway Diagram

Smad23_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β ReceptorII TβRII TGFb->ReceptorII Binding ReceptorI TβRI (ALK5) ReceptorII->ReceptorI Recruitment & Phosphorylation Smad23 Smad2/3 ReceptorI->Smad23 Phosphorylation (S465/467) pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex p-Smad2/3 + Smad4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc p-Smad2/3 + Smad4 Complex Smad_complex->Smad_complex_nuc Translocation DNA SBE Smad_complex_nuc->DNA Binding Gene Target Gene Transcription DNA->Gene

Caption: TGF-β mediated Smad2/3 signaling pathway.

Experimental Protocols for Smad2/3 Inhibition

Protocol 1: Smad-Binding Element (SBE) Luciferase Reporter Assay

This assay utilizes a reporter construct containing multiple copies of the Smad-Binding Element (SBE) upstream of a luciferase gene[19]. Activation of the Smad2/3 pathway by TGF-β induces luciferase expression, which is inhibited by effective compounds[23][24].

  • Materials:

    • HEK293 or HepG2 cell line stably expressing an SBE-luciferase reporter[24][25].

    • Complete growth medium (e.g., DMEM with 10% FBS).

    • Recombinant human TGF-β1[26].

    • Test inhibitor compound(s) and a known TβRI/Smad2/3 inhibitor (e.g., Galunisertib, SB525334) as a positive control[27].

    • White, solid-bottom 96-well assay plates.

    • Luciferase assay reagent.

    • Luminometer.

  • Procedure:

    • Cell Seeding: Seed SBE-luciferase reporter cells in a 96-well plate and grow to ~80% confluency. The next day, replace the medium with low-serum (0.5%) medium and incubate for 4-6 hours.

    • Compound Treatment: Add serial dilutions of the test inhibitor and positive control to the wells.

    • Stimulation: Add TGF-β1 to a final concentration of 1-5 ng/mL to all wells (except unstimulated controls)[28].

    • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours[23].

    • Luminescence Measurement: Lyse the cells, add luciferase substrate, and measure luminescence[23].

    • Data Analysis: Perform data analysis as described in the STAT6 luciferase protocol to determine the IC50 value.

Protocol 2: Western Blot for Phospho-Smad2/3 (p-Smad2/3)

This assay directly quantifies the phosphorylation of Smad2 (at Ser465/467) and Smad3 (at Ser423/425) in response to TGF-β stimulation[29][30].

  • Materials:

    • A TGF-β responsive cell line (e.g., HepG2, HaCaT)[26][30].

    • Cell lysis buffer with phosphatase and protease inhibitors[28].

    • Recombinant human TGF-β1[26].

    • Test inhibitor compound(s).

    • SDS-PAGE equipment and reagents.

    • PVDF membrane.

    • Blocking buffer (5% BSA or non-fat milk in TBST)[30].

    • Primary antibodies: Rabbit anti-phospho-Smad2/3 and mouse/rabbit anti-total Smad2/3[26][30].

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate and imaging system.

  • Procedure:

    • Cell Culture and Treatment: Plate cells to reach 60-70% confluency. Starve cells in low-serum medium for 18 hours[28]. Pre-treat with inhibitor dilutions for 1-2 hours.

    • Stimulation: Stimulate cells with TGF-β1 (e.g., 2-10 ng/mL) for 30-60 minutes[26][28].

    • Cell Lysis & Quantification: Lyse cells and quantify protein concentration as described for the p-STAT6 protocol.

    • SDS-PAGE and Transfer: Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane[31].

    • Immunoblotting:

      • Block the membrane for 1 hour.

      • Incubate with anti-p-Smad2/3 primary antibody overnight at 4°C[30].

      • Wash and incubate with HRP-conjugated secondary antibody.

      • Develop with chemiluminescent substrate and capture the image.

    • Stripping and Re-probing: Re-probe the blot with an anti-total Smad2/3 antibody to confirm equal protein loading[31].

    • Data Analysis: Use densitometry to quantify the ratio of p-Smad2/3 to total Smad2/3. Plot the normalized values against inhibitor concentration to calculate the IC50.

Data Presentation: Smad2/3 Inhibition

Summarize the IC50 data for Smad2/3 inhibitors in a structured table.

InhibitorAssay TypeCell LineIC50 (nM)Reference Compound
Compound Y SBE Luciferase ReporterHEK293-SBE95Galunisertib
Compound Y p-Smad2/3 Western BlotHepG2125Galunisertib
Galunisertib p-Smad2/3 AssayVarious50 - 430N/A[32]
SB525334 ALK5 Kinase AssayCell-free14.3N/A[27]

Note: Italicized values are hypothetical examples for "Compound Y".

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Oxacyclododecindione Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of oxacyclododecindione (B1262406) and its analogues. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic endeavors. The following information is presented in a question-and-answer format to directly address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for the macrocyclization step in the total synthesis of oxacyclododecindione, and what are the key challenges?

A1: The most prevalent and successful strategy for constructing the 12-membered macrocyclic core of oxacyclododecindione is a late-stage intramolecular Friedel-Crafts acylation.[1][2] This reaction typically involves the cyclization of a linear precursor containing a phenylacetic acid derivative and a long aliphatic chain.[3][4]

The primary challenges associated with this key step include:

  • Achieving high dilution: Preventing intermolecular reactions that lead to dimers and oligomers is critical for maximizing the yield of the desired intramolecular cyclization.[5]

  • Carbocation rearrangements: Although less common in acylations compared to alkylations, the possibility of rearrangements in the aliphatic chain under acidic conditions should be considered.[5]

  • Substrate reactivity: The aromatic ring must be sufficiently activated for the electrophilic substitution to occur efficiently. Highly deactivating groups on the aromatic ring can hinder or prevent the reaction.[5][6]

  • Ring strain: The formation of the 12-membered ring must be entropically and enthalpically favorable.[5]

Q2: I am observing a low yield in the intramolecular Friedel-Crafts cyclization step. What are the potential causes and how can I troubleshoot this?

A2: Low yields in this crucial step can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.

Troubleshooting Guide: Low Yield in Intramolecular Friedel-Crafts Acylation

This guide will help you diagnose and address common problems encountered during the macrocyclization step.

Problem Potential Cause Recommended Solution
Low or No Product Formation Deactivated Aromatic Ring: The presence of strong electron-withdrawing groups on the phenylacetic acid moiety can inhibit the electrophilic aromatic substitution.[5][6]- Consider using a precursor with less deactivating or even activating groups on the aromatic ring. - If protecting groups are used on the aromatic hydroxyls, ensure they are not strongly deactivating. Benzyl ethers are a common choice.[3]
Inappropriate Lewis Acid or Brønsted Acid: The choice and amount of the acid catalyst are crucial. An insufficient amount may lead to incomplete reaction, while an overly harsh acid could cause degradation.- For precursors with tert-butyl esters, a mixture of trifluoroacetic anhydride (B1165640) (TFAA) and trifluoroacetic acid (TFA) has been shown to be effective, as it facilitates both the deprotection and the cyclization.[3][4] - Screen other Lewis acids such as AlCl₃, TiCl₄, or SnCl₄ if the TFAA/TFA system is not effective, but be mindful of their sensitivity to moisture.[6]
Moisture Contamination: Lewis acids are highly sensitive to moisture, which can quench the catalyst and halt the reaction.[6]- Ensure all glassware is oven-dried before use. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
Formation of Side Products (e.g., dimers, oligomers) High Concentration: The linear precursor may react with another molecule instead of cyclizing intramolecularly.[5]- Perform the reaction under high-dilution conditions (typically in the range of 1-5 mM). - Consider using a syringe pump for the slow addition of the substrate to the reaction mixture to maintain a low instantaneous concentration.
Product Degradation Harsh Reaction Conditions: The product may be unstable under the reaction conditions, leading to decomposition.- Attempt the reaction at a lower temperature. For the TFAA/TFA mediated cyclization, temperatures as low as -8°C have been successfully employed.[3] - Reduce the reaction time and monitor the progress closely using TLC or LC-MS.

Quantitative Data Summary

The overall yield of a multi-step synthesis is a critical factor in the practical application of a synthetic route. Below is a summary of reported overall yields for the synthesis of oxacyclododecindione and its analogues.

Target Molecule Number of Steps Overall Yield Key Macrocyclization Strategy Reference
(14S,15R)-4-dechloro-14-deoxy-oxacyclododecindione737%Intramolecular Friedel-Crafts Acylation[3][4]
(14S,15R)-14-deoxy-oxacylododecindione827%Intramolecular Friedel-Crafts Acylation[3][4]
Racemic 14-deoxy-4-dechlorooxacyclododecindione1024%Intramolecular Friedel-Crafts Acylation[4]
Racemic 14-deoxyoxacyclododecindione1118%Intramolecular Friedel-Crafts Acylation[4]
(±)-Oxacyclododecindione11Not specified in abstractIntramolecular Friedel-Crafts Acylation[7][8][9]

Experimental Protocols

Protocol: Intramolecular Friedel-Crafts Acylation for the Synthesis of (14S,15R)-5,7-Di-O-benzyl-4-dechloro-14-deoxyoxacyclododecindione

This protocol is adapted from a reported synthesis of an oxacyclododecindione analogue and serves as a valuable starting point for optimization.[3]

Materials:

  • (6S,7R,E)-tert-butyl 10-((3,5-bis(benzyloxy)phenyl)acetoxy)dodec-4-enoate (precursor)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Trifluoroacetic acid (TFA)

  • Trifluoroacetic anhydride (TFAA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for flash chromatography

Procedure:

  • Dissolve the precursor (1.0 equivalent) in anhydrous CH₂Cl₂ to achieve a high dilution (e.g., a final concentration of approximately 0.77 mM).

  • Cool the solution to -8°C in an appropriate cooling bath.

  • To this cooled solution, add trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA). In the reported procedure, a volume ratio of approximately 2:1 for TFA:TFAA was used relative to the volume of CH₂Cl₂.

  • Maintain the reaction mixture at -8°C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may take up to 48 hours.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ until gas evolution ceases.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo.

  • Purify the crude product by flash chromatography on silica gel to yield the desired macrocycle. A reported yield for this step is 68%.[3][4]

Visualizations

Experimental Workflow: Intramolecular Friedel-Crafts Acylation

experimental_workflow cluster_prep Reaction Setup cluster_reaction Cyclization Reaction cluster_workup Workup and Purification start Dissolve Precursor in Anhydrous CH2Cl2 (High Dilution) cool Cool to -8°C start->cool add_reagents Add TFAA and TFA cool->add_reagents react Stir at -8°C for 48h (Monitor) add_reagents->react quench Quench with sat. NaHCO3 react->quench extract Extract with CH2Cl2 quench->extract dry Dry and Concentrate extract->dry purify Purify by Flash Chromatography dry->purify end_node Pure Macrocycle purify->end_node

Caption: A typical experimental workflow for the intramolecular Friedel-Crafts acylation step.

Troubleshooting Logic for Low Yield

troubleshooting_yield cluster_sm Troubleshooting Unreacted Starting Material cluster_byproducts Troubleshooting Byproduct Formation start Low Yield Observed check_sm Check for Unreacted Starting Material start->check_sm check_byproducts Analyze Byproducts start->check_byproducts sm_present Starting Material Present check_sm->sm_present byproducts_present Byproducts Observed check_byproducts->byproducts_present increase_time Increase Reaction Time / Temperature sm_present->increase_time check_reagents Check Reagent Purity / Activity sm_present->check_reagents increase_equivalents Increase Equivalents of Acid Catalyst sm_present->increase_equivalents dimer Dimer/Oligomer Detected? byproducts_present->dimer degradation Degradation Products Detected? byproducts_present->degradation increase_dilution Increase Dilution / Slow Addition dimer->increase_dilution Yes milder_conditions Use Milder Conditions (Lower Temp.) degradation->milder_conditions Yes

Caption: A decision tree for troubleshooting low yields in the macrocyclization reaction.

References

overcoming solubility issues of (14S,15R)-14-deoxyoxacyclododecindione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for overcoming solubility challenges associated with the experimental macrolide, (14S,15R)-14-deoxyoxacyclododecindione. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer. Why is this happening?

A1: this compound is a macrolide, a class of compounds often characterized by poor water solubility due to their complex and largely hydrophobic structures. Like many other hydrophobic small molecules, it has a low affinity for water and tends to aggregate in aqueous environments to minimize contact with polar water molecules. For dissolution to occur, the energy required to break the compound's crystal lattice structure must be overcome by the energy released upon its interaction with the solvent. In the case of this macrolide in water, this energy balance is generally unfavorable.

Q2: What are the initial steps I should take to try and dissolve the compound?

A2: Before moving to more complex formulation strategies, attempt these simple physical methods:

  • Agitation: Vigorous vortexing or continuous stirring can help break down aggregates and increase the surface area of the compound exposed to the solvent.

  • Gentle Warming: Carefully warming the solution in a water bath (e.g., to 37°C) can increase the kinetic energy of both the solvent and solute, often improving solubility. However, be cautious as excessive heat can lead to degradation of the compound.

  • Sonication: Using a bath sonicator can provide the energy needed to break apart compound aggregates and enhance dissolution.

If these initial steps are unsuccessful, a more systematic approach to formulation will be necessary.

Q3: I've dissolved the compound in an organic solvent, but it precipitates when I add it to my aqueous cell culture medium. What should I do?

A3: This is a common issue known as "crashing out." It occurs when the compound, which is soluble in the organic solvent, is rapidly transferred to an aqueous environment where it is poorly soluble. To avoid this:

  • Add the organic stock solution to the aqueous medium slowly and with vigorous stirring. This allows for more gradual dispersion and can prevent localized high concentrations that lead to precipitation.

  • Ensure the final concentration of the organic solvent is low. Typically, for cell-based assays, the final concentration of solvents like DMSO should be kept below 0.5% to avoid cellular toxicity.

  • Prepare intermediate dilutions. Instead of adding a highly concentrated stock solution directly to your aqueous buffer, create intermediate dilutions in your organic solvent first. Then, add the less concentrated solution to your buffer.

Q4: What are the known biological targets of this compound?

A4: this compound and its analogs have been identified as potent inhibitors of inflammatory and fibrotic signaling pathways. Specifically, they have been shown to inhibit the Interleukin-4 (IL-4) dependent STAT6 signaling pathway and the Transforming Growth Factor-beta (TGF-β) dependent Smad2/3 signaling pathway.

Troubleshooting Guide for Solubility Enhancement

If basic dissolution methods fail, the following formulation strategies can be employed. The choice of method will depend on the specific requirements of your experiment (e.g., in vitro assay, in vivo study).

Table 1: Comparison of Solubility Enhancement Techniques
TechniquePrincipleAdvantagesDisadvantagesRecommended for
Co-solvents Increasing the solubility by mixing the primary solvent (e.g., water) with a water-miscible organic solvent.Simple, rapid, and effective for achieving high concentrations in stock solutions.Potential for precipitation upon dilution; solvent may have biological or toxic effects.In vitro assays, initial screening.
Cyclodextrin (B1172386) Complexation Encapsulating the hydrophobic drug within the hydrophobic core of a cyclodextrin molecule.Increases aqueous solubility, can improve stability, and is generally well-tolerated.Can be more complex to prepare; may alter the pharmacokinetics of the compound.In vitro and in vivo studies.
Solid Dispersion Dispersing the drug in a solid hydrophilic carrier matrix at a molecular level.Can significantly increase dissolution rate and bioavailability.Requires specialized equipment (e.g., spray dryer, hot-melt extruder); potential for physical instability.Oral drug formulation for in vivo studies.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using Co-solvents

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (assume Molecular Weight: 350 g/mol for calculation purposes)

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weigh the Compound: Accurately weigh out 3.5 mg of this compound and place it into a sterile microcentrifuge tube.

  • Calculate Solvent Volume: To prepare a 10 mM solution, the required volume of DMSO is calculated as follows: (3.5 mg / 350 g/mol ) / 10 mmol/L = 1 mL

  • Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Mixing: Vortex the solution vigorously for 1-2 minutes.

  • Sonication (if necessary): If the compound is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Table 2: Example of Serial Dilutions for In Vitro Assays
Stock ConcentrationVolume of StockDiluent (DMSO)Final Concentration
10 mM10 µL90 µL1 mM
1 mM10 µL90 µL100 µM
100 µM10 µL90 µL10 µM

For cell-based assays, the final working concentration is typically prepared by diluting the DMSO stock solution into the cell culture medium, ensuring the final DMSO concentration is ≤ 0.5%.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol provides a general method for preparing an inclusion complex of a hydrophobic compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer (lyophilizer)

Procedure:

  • Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in deionized water at a desired concentration (e.g., 10% w/v).

  • Add the Compound: Slowly add an excess amount of this compound to the HP-β-CD solution while stirring continuously.

  • Equilibration: Allow the mixture to stir at room temperature for 24-48 hours to ensure the formation of the inclusion complex.

  • Filtration: Filter the suspension to remove the undissolved compound. The filtrate contains the solubilized inclusion complex.

  • Lyophilization (Optional): To obtain a solid powder, the filtrate can be freeze-dried.

  • Quantification: The concentration of the solubilized compound in the filtrate or the reconstituted powder should be determined using a suitable analytical method (e.g., HPLC-UV).

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways known to be inhibited by this compound.

IL4_STAT6_Pathway IL4 IL-4 IL4R IL-4 Receptor IL4->IL4R binds JAK1 JAK1 IL4R->JAK1 activates JAK3 JAK3 IL4R->JAK3 activates STAT6_inactive STAT6 (inactive) JAK1->STAT6_inactive phosphorylates JAK3->STAT6_inactive phosphorylates STAT6_active p-STAT6 (active dimer) STAT6_inactive->STAT6_active dimerizes Nucleus Nucleus STAT6_active->Nucleus translocates to Gene_Expression Gene Expression (e.g., Inflammation) Nucleus->Gene_Expression promotes Compound (14S,15R)-14-deoxyoxa cyclododecindione Compound->STAT6_active inhibits

Caption: IL-4/STAT6 Signaling Pathway Inhibition.

TGFB_Smad_Pathway TGFB TGF-β TGFBR2 TGF-β Receptor II TGFB->TGFBR2 binds TGFBR1 TGF-β Receptor I TGFBR2->TGFBR1 recruits & activates Smad2_3_inactive Smad2/3 (inactive) TGFBR1->Smad2_3_inactive phosphorylates Smad2_3_active p-Smad2/3 (active) Smad2_3_inactive->Smad2_3_active Smad_complex p-Smad2/3-Smad4 Complex Smad2_3_active->Smad_complex complexes with Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to Gene_Expression Gene Expression (e.g., Fibrosis) Nucleus->Gene_Expression promotes Compound (14S,15R)-14-deoxyoxa cyclododecindione Compound->Smad_complex inhibits

Caption: TGF-β/Smad2/3 Signaling Pathway Inhibition.

Experimental Workflow

The following diagram outlines a logical workflow for addressing solubility issues with this compound.

Solubility_Workflow Start Start: Solubility Issue with (14S,15R)-14-deoxyoxa cyclododecindione Initial_Tests Initial Dissolution Attempts: - Agitation (Vortex/Stir) - Gentle Warming - Sonication Start->Initial_Tests Check_Solubility Is the compound soluble? Initial_Tests->Check_Solubility Formulation_Strategy Select Formulation Strategy Check_Solubility->Formulation_Strategy No Proceed Proceed with Experiment Check_Solubility->Proceed Yes Co_Solvent Co-solvent (e.g., DMSO, Ethanol) Formulation_Strategy->Co_Solvent Cyclodextrin Cyclodextrin Complexation Formulation_Strategy->Cyclodextrin Solid_Dispersion Solid Dispersion Formulation_Strategy->Solid_Dispersion Prepare_Formulation Prepare Formulation (Follow Protocol) Co_Solvent->Prepare_Formulation Cyclodextrin->Prepare_Formulation Solid_Dispersion->Prepare_Formulation Characterize Characterize Formulation: - Concentration (HPLC) - Stability Prepare_Formulation->Characterize Characterize->Proceed

Caption: Experimental Workflow for Overcoming Solubility Issues.

Technical Support Center: Stability of Oxacyclododecindione Analogs in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of oxacyclododecindione (B1262406) analogs, a class of macrocyclic compounds often investigated for their therapeutic potential. Due to the limited availability of public stability data on a specific, single oxacyclododecindione, this guide uses macrolide antibiotics with similar structural features as a representative model. The principles of degradation and stabilization discussed here are broadly applicable to related macrocyclic lactones.

Frequently Asked Questions (FAQs)

Q1: My oxacyclododecindione analog appears to be degrading rapidly in my acidic aqueous buffer. What is the likely cause?

Rapid degradation in acidic conditions is a known issue for many macrocyclic lactones, particularly those containing glycosidic linkages. The primary mechanism is often acid-catalyzed intramolecular hydrolysis and rearrangement. For instance, in compounds structurally similar to erythromycin (B1671065), the acidic environment can lead to the formation of inactive anhydrohemiketal derivatives.

Q2: What are the optimal pH and temperature conditions for storing my compound in solution?

For short-term storage (hours to a few days), it is generally recommended to keep the solution at a neutral to slightly alkaline pH (7.0-7.5) and at refrigerated temperatures (2-8°C) to minimize hydrolytic degradation. Long-term storage should be in a frozen state (-20°C to -80°C), preferably in a buffered solution to maintain pH upon thawing.

Q3: I am observing multiple peaks in my HPLC/LC-MS analysis after a short period. What could these be?

The appearance of multiple peaks likely indicates the formation of degradation products. Common degradants can include hydrolyzed forms of the parent compound, epimers, or intramolecular cyclization products. It is advisable to run a forced degradation study (see Experimental Protocols) to identify the potential degradation products and their retention times.

Q4: Can the choice of solvent affect the stability of my oxacyclododecindione analog?

Yes, the solvent can significantly impact stability. Protic solvents, especially in the presence of acid or base, can facilitate solvolysis. Aprotic solvents like DMSO or acetonitrile (B52724) are generally preferred for stock solutions. However, the stability in these organic solvents can also be concentration and temperature-dependent.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Loss of Potency in Biological Assays Degradation of the active compound in the assay medium.1. Prepare fresh solutions of the compound immediately before use.2. Check the pH of your assay medium; if acidic, consider using a more stable analog or a different buffer system.3. Run a time-course experiment to assess the compound's stability directly in the assay medium.
Precipitation of Compound from Solution Poor solubility at the working concentration or change in temperature/pH.1. Prepare a more dilute stock solution.2. Consider the use of a co-solvent or a different formulation approach (e.g., with cyclodextrins).3. Ensure the pH of the buffer is within the optimal solubility range for your compound.
Inconsistent Results Between Experiments Variability in solution preparation, storage, or handling.1. Standardize the protocol for solution preparation, including solvent, pH, and temperature.2. Aliquot stock solutions to avoid repeated freeze-thaw cycles.3. Protect solutions from light if the compound is found to be photolabile.

Quantitative Stability Data

The following table summarizes stability data for a representative macrolide, erythromycin A, under various conditions, which can serve as an estimate for structurally similar oxacyclododecindione analogs.

Condition pH Temperature (°C) Half-life (t½) Primary Degradation Product(s) Reference
Aqueous Buffer2.025~1.5 hoursAnhydroerythromycin A
Aqueous Buffer7.025~200 daysErythromycin A enol ether
Aqueous Buffer8.537~10.5 hoursErythromycin A enol ether
Human Gastric Juice1.537< 1 minuteAnhydroerythromycin A

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is crucial for identifying potential degradation products and understanding the degradation pathways of your oxacyclododecindione analog.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound in a hot air oven at 80°C for 24 hours.

    • Photodegradation: Expose a solution of the compound (100 µg/mL in a suitable solvent) to UV light (254 nm) and fluorescent light for 24 hours.

  • Sample Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC or LC-MS method to quantify the parent compound and identify degradation products.

Protocol 2: pH-Rate Profile Study

This study helps determine the pH at which the compound is most stable.

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate (B1201080) buffers).

  • Sample Preparation: Add a small aliquot of the compound's stock solution to each buffer to achieve a final concentration of 100 µg/mL.

  • Incubation: Incubate the samples at a constant temperature (e.g., 37°C or 50°C).

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Quantify the remaining parent compound in each aliquot using a validated HPLC method.

  • Data Analysis: Plot the logarithm of the remaining drug concentration versus time for each pH. The slope of this line will give the observed degradation rate constant (k_obs). A plot of log(k_obs) versus pH will show the pH-rate profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 N HCl, 60°C) prep_stock->acid Dilute/Expose base Basic Hydrolysis (0.1 N NaOH, 60°C) prep_stock->base Dilute/Expose oxidation Oxidative Degradation (3% H2O2, RT) prep_stock->oxidation Dilute/Expose thermal Thermal Degradation (Solid, 80°C) prep_stock->thermal Dilute/Expose photo Photodegradation (UV/Fluorescent Light) prep_stock->photo Dilute/Expose sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc_ms Analyze by HPLC/LC-MS neutralize->hplc_ms identify Identify Degradation Products hplc_ms->identify

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_acid Acidic Conditions (pH < 4) cluster_neutral_alkaline Neutral/Alkaline Conditions (pH > 7) parent Oxacyclododecindione Analog (Active) acid_product Intramolecular Cyclization Product (Inactive Anhydrohemiketal) parent->acid_product Fast Degradation alkaline_product Hydrolysis/Epimerization Products (Reduced Activity) parent->alkaline_product Slow Degradation

Caption: General degradation pathways for macrolides.

Technical Support Center: Revision of Natural Product Configuration Using Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis and structural elucidation of natural products. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the revision of natural product configurations.

Troubleshooting Guides

Issue 1: Discrepancy between synthetic and natural product NMR data.

Symptom: The 1H and/or 13C NMR spectra of your synthesized compound do not match the reported data for the natural product.

Possible Cause:

  • Incorrectly assigned structure of the natural product: Misinterpretation of the original spectroscopic data, particularly complex 2D NMR spectra, is a common source of error in initial structure assignments.[1][2]

  • Stereochemical mismatch: The relative or absolute stereochemistry of your synthetic intermediate or final product may differ from the natural isomer.

  • Regioisomer formation: The synthetic route may have produced a regioisomer of the target natural product.

Troubleshooting Steps:

  • Re-evaluate the original spectroscopic data: Carefully re-analyze the reported 2D NMR data (COSY, HSQC, HMBC, NOESY) of the natural product to ensure the initial structural assignment is sound.

  • Perform Mosher's Ester Analysis: To determine the absolute configuration of chiral alcohols in your synthetic product, perform a Mosher's ester analysis.[2][3][4][5][6][7][8][9] This involves forming diastereomeric esters with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) and analyzing the differences in their 1H NMR chemical shifts (Δδ = δS - δR).

  • Utilize Computational Methods: Employ Density Functional Theory (DFT) calculations to predict the 13C and 1H NMR chemical shifts for all possible diastereomers of the proposed structure.[4][6][10][11][12] Compare the calculated spectra with the experimental data of the natural product to identify the correct isomer.

  • Consider Total Synthesis of Alternative Isomers: If computational data suggests an alternative structure, a targeted total synthesis of that specific isomer can provide definitive proof of the correct configuration.[3][13][14][15][16][17][18]

Case Study: Nocarbenzoxazole G

The initial total synthesis of the proposed structure of nocarbenzoxazole G yielded a compound whose 1H and 13C NMR spectra differed significantly from the natural product, particularly in the aryl region. This discrepancy led to the proposal and subsequent synthesis of a regioisomeric structure, which was then confirmed to be identical to the natural nocarbenzoxazole G.[3]

Issue 2: Ambiguous stereochemical assignment from NOESY data.

Symptom: NOESY or ROESY data provides conflicting or inconclusive information about the relative stereochemistry of your synthesized molecule.

Possible Cause:

  • Molecular flexibility: In flexible molecules, multiple conformations can exist in solution, leading to averaged NOE signals that do not accurately represent a single, low-energy conformation.

  • Spin diffusion: For larger molecules, magnetization can be transferred between protons that are not close in space, leading to misleading NOE cross-peaks.

  • Coincidental signal overlap: Overlapping proton signals can make the unambiguous assignment of NOE correlations challenging.[8]

Troubleshooting Steps:

  • Perform Variable Temperature NMR Studies: Acquiring NMR spectra at different temperatures can help to populate or depopulate certain conformational states, potentially leading to clearer NOE correlations.

  • Use Residual Dipolar Couplings (RDCs): RDCs provide long-range structural information that is not dependent on the distance between protons and can be a powerful tool for determining the relative stereochemistry of rigid and flexible molecules.[1][14]

  • J-Based Configurational Analysis: Utilize vicinal and germinal 1H–13C coupling constants to determine the relative stereochemistry of acyclic systems or substituted rings.[8]

  • Complement with Computational Modeling: Use computational methods to generate low-energy conformations of the possible diastereomers and compare the calculated inter-proton distances with the experimental NOE intensities.

Frequently Asked Questions (FAQs)

Q1: My Mosher's ester analysis is giving ambiguous results. What are the common pitfalls?

A1: Common pitfalls in Mosher's ester analysis include:

  • Incomplete reaction: Ensure the esterification reaction goes to completion for both (R)- and (S)-MTPA chlorides to avoid analyzing a mixture of starting material and product.

  • Racemization of the MTPA-Cl reagent: Use high-quality, enantiomerically pure MTPA-Cl. The presence of the other enantiomer will lead to the formation of all four diastereomers, complicating the analysis.

  • Incorrect conformational model: The standard model for interpreting Δδ values assumes a specific conformation of the Mosher's ester. For sterically hindered or unusual substrates, this model may not be accurate.

  • Signal overlap: Significant overlap of key proton signals in the 1H NMR spectrum can make accurate determination of chemical shifts and Δδ values difficult.[7] Utilizing 2D NMR techniques like COSY and HSQC can aid in unambiguous signal assignment.[5][7]

Q2: When should I consider using DFT calculations for structural revision instead of total synthesis?

A2: DFT calculations of NMR chemical shifts can be a time and resource-efficient alternative to total synthesis, especially in the early stages of a structural revision.[11] Consider using DFT when:

  • You have high-quality NMR data for the natural product.

  • The number of possible diastereomers is computationally manageable.

  • You need to quickly differentiate between a small number of plausible alternative structures. However, total synthesis remains the definitive method for unambiguous structural proof.[7][10][19]

Q3: What are the key experimental details to report when publishing a structural revision?

A3: To ensure clarity and reproducibility, it is crucial to report the following:

  • Detailed experimental procedures for the synthesis of the revised structure.

  • Complete characterization data for all new compounds, including 1H NMR, 13C NMR, HRMS, and specific rotation.

  • A direct comparison of the spectroscopic data (preferably overlaid spectra) of the synthesized compound and the natural product.

  • For computational studies, provide details of the methods used, including the functional, basis set, and solvent model.[12]

  • For Mosher's ester analysis, report the detailed protocol, the assigned 1H NMR chemical shifts for both diastereomers, and the calculated Δδ values.

Data Presentation

Table 1: Comparison of 1H NMR Data for Proposed and Revised Structures

Proton Proposed Structure δ (ppm) Revised Structure δ (ppm) Natural Product δ (ppm)
H-X ... ... ...
H-Y ... ... ...

| H-Z | ... | ... | ... |

Table 2: Mosher's Ester Analysis Data (Δδ = δS - δR)

Proton δ(S)-MTPA ester (ppm) δ(R)-MTPA ester (ppm) Δδ (ppm)
H-a ... ... ...
H-b ... ... ...

| H-c | ... | ... | ... |

Experimental Protocols

Protocol 1: General Procedure for Mosher's Ester Analysis [3][4][5]

  • Preparation of (S)-MTPA ester: To a solution of the chiral alcohol (~1 mg) in anhydrous pyridine (B92270) (~0.5 mL) in an NMR tube, add (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl, ~1.2 equivalents).

  • Seal the NMR tube and allow the reaction to proceed at room temperature until completion (monitor by TLC or 1H NMR, typically 1-4 hours).

  • Preparation of (R)-MTPA ester: In a separate NMR tube, repeat the procedure using (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl).

  • NMR Analysis: Acquire high-resolution 1H NMR spectra for both crude diastereomeric ester mixtures.

  • Data Analysis: Assign the proton signals for both diastereomers. Calculate the chemical shift differences (Δδ = δS - δR) for protons near the chiral center. A positive Δδ for a given proton indicates it is on one side of the Mosher ester plane, while a negative Δδ indicates it is on the other, allowing for the assignment of the absolute configuration.

Protocol 2: General Workflow for DFT-Based Chemical Shift Calculation [4][10][12]

  • Conformational Search: Perform a thorough conformational search for each possible diastereomer using a molecular mechanics force field.

  • Geometry Optimization: Optimize the geometries of the low-energy conformers using a suitable DFT method (e.g., B3LYP/6-31G(d)).

  • NMR Chemical Shift Calculation: Calculate the NMR shielding constants for the optimized geometries using a higher level of theory (e.g., mPW1PW91/6-311+G(d,p)) with the GIAO method. Include a solvent model (e.g., PCM) if the experimental data was acquired in solution.

  • Boltzmann Averaging: Calculate the Boltzmann-averaged chemical shifts for each diastereomer based on their relative energies.

  • Comparison with Experiment: Compare the calculated chemical shifts with the experimental data of the natural product to determine the best-fitting diastereomer.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Initial Analysis cluster_revision Structural Revision cluster_outcome Outcome start Isolated Natural Product propose Propose Structure (NMR, MS) start->propose synth Total Synthesis of Proposed Structure propose->synth nmr_comp Compare Synthetic & Natural NMR synth->nmr_comp mismatch Data Mismatch nmr_comp->mismatch match Data Match nmr_comp->match mosher Mosher's Ester Analysis mismatch->mosher dft DFT Chemical Shift Calculation mismatch->dft new_synth Synthesize Revised Structure mosher->new_synth dft->new_synth confirm Confirm Structure new_synth->confirm publish Publish Revised Structure confirm->publish match->publish

Caption: Workflow for the revision of natural product configuration.

mosher_analysis_logic start Chiral Alcohol of Unknown Configuration react_R React with (R)-MTPA-Cl start->react_R react_S React with (S)-MTPA-Cl start->react_S ester_S (S)-MTPA Ester react_R->ester_S ester_R (R)-MTPA Ester react_S->ester_R nmr_S Acquire 1H NMR ester_S->nmr_S nmr_R Acquire 1H NMR ester_R->nmr_R compare Calculate Δδ = δS - δR nmr_S->compare nmr_R->compare assign Assign Absolute Configuration compare->assign

Caption: Logical flow of Mosher's ester analysis.

References

Technical Support Center: Intramolecular Friedel-Crafts Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting intramolecular Friedel-Crafts acylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My intramolecular Friedel-Crafts acylation is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in intramolecular Friedel-Crafts acylations can arise from several factors. A systematic approach to troubleshooting is often the most effective. Key areas to investigate include:

  • Catalyst Choice and Activity: The Lewis acid catalyst may be inappropriate for the substrate or may have been deactivated. Ensure the catalyst is fresh and the reaction is conducted under anhydrous conditions, as moisture can inactivate many Lewis acids like AlCl₃.[1]

  • Reaction Conditions: Suboptimal temperature or solvent can significantly impact yield. It is advisable to screen a range of temperatures, as higher temperatures can sometimes lead to decomposition or side reactions.[2]

  • Substrate Suitability: The aromatic ring may be too deactivated by electron-withdrawing groups, or the linker chain may not be of an appropriate length for efficient cyclization. The formation of 5- and 6-membered rings is generally favored.[2][3]

  • Intermolecular Reactions: At high concentrations, the electrophilic acylium ion of one molecule may react with the aromatic ring of another, leading to intermolecular side products. Performing the reaction under high dilution conditions can favor the desired intramolecular pathway.[2]

Q2: I am observing significant formation of side products. What are the likely culprits and solutions?

Side product formation is a common challenge. The most likely issues include:

  • Intermolecular Reactions: As mentioned above, high concentrations can lead to intermolecular acylation. The primary solution is to use high dilution conditions.[2]

  • Product Instability: The cyclized product may be unstable under the reaction conditions and undergo further reactions or decomposition.[2] Employing milder reaction conditions, such as a less harsh Lewis acid, lower temperature, or shorter reaction time, can mitigate this.[2]

  • Rearrangement of the Acylium Ion: While rare compared to Friedel-Crafts alkylations, rearrangement of the acylium ion can lead to unexpected products under certain conditions.[1][4] This is less of a concern as the acylium ion is resonance-stabilized.[5]

Q3: How do I choose the appropriate catalyst and its loading for my reaction?

The choice of catalyst is critical and substrate-dependent.

  • Lewis Acids: Strong Lewis acids like AlCl₃ are commonly used but often required in stoichiometric amounts because they form a complex with the ketone product.[1][4] Milder Lewis acids such as FeCl₃ or ZnCl₂ can be effective and may offer better selectivity.

  • Brønsted Acids: Strong Brønsted acids like polyphosphoric acid (PPA) and methanesulfonic acid (MSA) are also effective and can serve as both catalyst and solvent.[3][6]

  • Catalyst Loading: While traditional methods often use stoichiometric amounts of Lewis acids, modern approaches aim for catalytic amounts. The optimal loading should be determined experimentally, starting with a lower percentage and incrementally increasing it.

Q4: What is the influence of solvents and temperature on the reaction outcome?

  • Solvents: The choice of solvent can influence the reaction rate and, in some cases, the product distribution. Common solvents include dichloromethane (B109758) (DCM), carbon disulfide (CS₂), and nitrobenzene.[2] For some substrates, solvent-free conditions have proven effective.[2]

  • Temperature: Temperature is a critical parameter to optimize. Lower temperatures often favor the thermodynamically more stable product and can improve selectivity.[4] However, some reactions may require heating to proceed at a reasonable rate. It is recommended to screen a range of temperatures to find the optimal balance between reaction rate and selectivity.[2]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data to guide the optimization of your intramolecular Friedel-Crafts acylation reactions.

Table 1: Effect of Catalyst Loading and Temperature on Reaction Yield

EntrySubstrateCatalystCatalyst Loading (mol%)Temperature (°C)Yield (%)
1AnisoleFeCl₃·6H₂O106097
2AnisoleFeCl₃·6H₂O56087
3AnisoleFeCl₃·6H₂O26065
4AnisoleFeCl₃·6H₂O104082
5AnisoleFeCl₃·6H₂O54068
6AnisoleFeCl₃·6H₂O24051

Data adapted from a study on the Friedel–Crafts acylation of benzene (B151609) derivatives.[7][8]

Table 2: Yields for the Synthesis of Various Tetralones via Intramolecular Friedel-Crafts Acylation

SubstrateCatalystTemperature (°C)Time (h)Yield (%)Reference
4-(m-Tolyl)butyric acidPPA1000.585J. Org. Chem.
4-(p-Tolyl)butyric acidPPA1000.592J. Org. Chem.
4-(p-Methoxyphenyl)butyric acidPPA1000.595J. Org. Chem.
4-(p-Chlorophenyl)butyric acidPPA100178J. Org. Chem.

This table summarizes reported yields for the synthesis of various tetralones.[6]

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Friedel-Crafts Acylation of an Aromatic Carboxylic Acid Derivative

This protocol is a general guideline and may require optimization for specific substrates.

  • Acid Chloride Formation (if starting from a carboxylic acid):

    • Dissolve the carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM).

    • Add oxalyl chloride (1.2 equiv) dropwise at 0 °C.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Allow the reaction to warm to room temperature and stir until gas evolution ceases.

    • Remove the solvent and excess reagent under vacuum.[2]

  • Cyclization:

    • Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., CS₂ or nitrobenzene).

    • Cool the solution to the desired temperature (e.g., 0 °C).

    • Add the Lewis acid (e.g., AlCl₃, 1.1 equiv) portion-wise, maintaining the temperature.

    • Stir the reaction mixture at the chosen temperature until completion (monitor by TLC or GC-MS).

  • Work-up:

    • Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

    • Separate the organic layer and extract the aqueous layer with the organic solvent.

    • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica (B1680970) gel, distillation, or recrystallization.[2]

Protocol 2: Synthesis of α-Tetralone from 4-Phenylbutyric Acid

This procedure is an example of an intramolecular Friedel-Crafts acylation using a Brønsted acid.

  • Reaction Setup:

    • To a 5-mL conical vial equipped with a spin vane and a condenser, add 1.5 mL of methanesulfonic acid.

    • Stir and heat the acid to 85-100 °C.[9]

  • Reaction:

    • Once the temperature reaches 85 °C, add 220 mg of 4-phenylbutyric acid.

    • Stir the mixture at reflux for one hour.[9]

  • Work-up:

    • After one hour, pour the reaction mixture into a test tube containing 5.0 mL of ice-cold water.

    • Extract the aqueous layer twice with 3 mL of diethyl ether each time.

    • Combine the organic layers and wash with 2 mL of saturated aqueous NaHCO₃ solution, followed by 2 mL of water.[9]

  • Isolation:

    • Prepare a short column with cotton, a layer of silica gel, and a layer of anhydrous sodium sulfate.

    • Pass the organic layer through the column, eluting with diethyl ether.

    • Rinse the column with an additional 2-3 mL of ether.

    • Remove the solvent under vacuum to obtain the product as a colorless oil.[9]

Visualizations

Troubleshooting_Workflow start Low Yield or Side Products in Intramolecular Friedel-Crafts Acylation check_catalyst 1. Check Catalyst start->check_catalyst check_conditions 2. Review Reaction Conditions start->check_conditions check_substrate 3. Evaluate Substrate start->check_substrate check_concentration 4. Assess Concentration start->check_concentration catalyst_deactivated Deactivated or Inappropriate Catalyst? check_catalyst->catalyst_deactivated conditions_suboptimal Suboptimal Temperature or Solvent? check_conditions->conditions_suboptimal substrate_unsuitable Deactivated Ring or Incorrect Linker Length? check_substrate->substrate_unsuitable concentration_high Intermolecular Reaction Favored? check_concentration->concentration_high catalyst_deactivated->check_conditions No solution_catalyst Use fresh, anhydrous catalyst. Screen different Lewis/Brønsted acids. catalyst_deactivated->solution_catalyst Yes conditions_suboptimal->check_substrate No solution_conditions Screen a range of temperatures. Test alternative solvents. conditions_suboptimal->solution_conditions Yes substrate_unsuitable->check_concentration No solution_substrate Modify substrate to be less deactivated. Adjust linker for 5- or 6-membered ring. substrate_unsuitable->solution_substrate Yes solution_concentration Perform reaction under high dilution conditions. concentration_high->solution_concentration Yes

Caption: Troubleshooting workflow for low yields in intramolecular Friedel-Crafts acylation.

Reaction_Mechanism cluster_start Starting Material cluster_activation Activation cluster_cyclization Cyclization cluster_product Product Formation start Aryl-alkanoic Acid or Acyl Halide acylium Formation of Acylium Ion start->acylium + Lewis Acid or Brønsted Acid attack Intramolecular Electrophilic Attack acylium->attack intermediate Sigma Complex (Arenium Ion) attack->intermediate deprotonation Deprotonation intermediate->deprotonation product Cyclized Ketone deprotonation->product Aromaticity Restored

Caption: General mechanism of intramolecular Friedel-Crafts acylation.

References

Technical Support Center: Optimizing STAT6 Reporter Gene Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their STAT6 reporter gene assays.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of a STAT6 reporter gene assay?

A1: A STAT6 reporter gene assay is a cell-based method used to study the activity of the STAT6 signaling pathway.[1][2] Cells are engineered to contain a reporter gene (commonly luciferase) linked to a promoter with multiple copies of the STAT6 response element.[3] When the STAT6 pathway is activated, typically by cytokines like IL-4 or IL-13, STAT6 proteins are phosphorylated, form dimers, and translocate to the nucleus.[2][3] There, they bind to the response elements and drive the expression of the reporter gene. The resulting signal (e.g., luminescence) is proportional to the level of STAT6 activation.[1]

Q2: Which cell lines are suitable for STAT6 reporter gene assays?

A2: Several cell lines can be used, including HEK293 (Human Embryonic Kidney) cells, HepG2 (human liver cancer) cells, and Ba/F3 (murine pro-B) cells.[1][4][5] The choice of cell line depends on the specific research question, as different cells may have varying levels of endogenous signaling pathway components.[6] It's crucial to use a cell line that shows a robust response to STAT6 activation.

Q3: What is the purpose of a dual-luciferase reporter assay?

A3: A dual-luciferase assay is highly recommended for normalizing the experimental results.[7] It involves co-transfecting a second reporter plasmid (e.g., Renilla luciferase) under the control of a constitutive promoter.[7] The signal from this second reporter serves as an internal control to correct for variations in transfection efficiency, cell number, and viability, thereby increasing the accuracy and reproducibility of the data.[7]

Q4: How long after transfection and stimulation should I measure the reporter signal?

A4: Typically, reporter gene expression is measured 24 to 48 hours after transfection.[8][9] The optimal time for stimulation with an agonist like IL-4 and subsequent measurement of the reporter signal can range from 5 to 24 hours.[4][10][11] It is essential to determine the optimal incubation times for your specific cell line and experimental conditions.[11]

Troubleshooting Guide

This guide addresses common issues encountered during STAT6 reporter gene assays in a question-and-answer format.

Q1: Why am I observing a very low or no luciferase signal?

A1: Low or no signal can be due to several factors:

  • Low Transfection Efficiency: This is a common cause. Optimizing the ratio of transfection reagent to DNA, the total amount of DNA, and the cell confluency (typically 70-90% for adherent cells) is critical.[6][9]

  • Poor Cell Health: Ensure that the cells are healthy, actively dividing, and at a low passage number.[9][12] Cell viability should be greater than 95%.[11]

  • Suboptimal Stimulation: The concentration of the stimulating agent (e.g., IL-4) may be too low. Perform a dose-response experiment to determine the optimal concentration.

  • Degraded Reagents: Ensure that the luciferase assay reagents are stored correctly and have not undergone multiple freeze-thaw cycles.[9] It's best to use freshly prepared reagents.[11][13]

  • Incorrect Plate Type: For luminescence assays, use solid white, opaque plates to maximize the signal and minimize background.[11][13]

Q2: My luciferase signal is too high and seems saturated. What should I do?

A2: An excessively high signal can also be problematic.

  • Reduce Plasmid Concentration: You may be using too much of the reporter plasmid. Try reducing the amount of DNA used for transfection.[14]

  • Use a Weaker Promoter: If the reporter is driven by a very strong promoter like CMV, it might lead to signal saturation.[6][14] Consider using a plasmid with a weaker promoter for the reporter gene.

  • Dilute the Cell Lysate: If the signal is off-scale, you can try diluting the cell lysate before adding the luciferase substrate.[13]

Q3: I'm seeing high variability between my replicate wells. How can I improve consistency?

A3: High variability can obscure real experimental effects.

  • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when plating cells and adding reagents. Using a multichannel pipette and preparing master mixes for transfection and assay reagents can help.[13]

  • Homogeneous Cell Suspension: Make sure to have a single-cell suspension before plating to ensure an even distribution of cells in each well.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and assay performance.[7] To mitigate this, you can fill the outer wells with sterile PBS or media and not use them for experimental samples.[7]

  • Normalization: Using a dual-luciferase system is the most effective way to control for variability.[7]

Visual Troubleshooting Guide

Troubleshooting_STAT6_Assay start Start Troubleshooting issue What is the primary issue? start->issue low_signal Low or No Signal issue->low_signal Low Signal high_signal High/Saturated Signal issue->high_signal High Signal high_variability High Variability issue->high_variability High Variability check_transfection Optimize Transfection? (Reagent:DNA ratio, Cell Density) low_signal->check_transfection reduce_dna Reduce Plasmid DNA? high_signal->reduce_dna pipetting Improve Pipetting? (Master Mix, Calibrated Pipettes) high_variability->pipetting check_cells Check Cell Health? (Viability >95%, Low Passage) check_transfection->check_cells No solution Problem Solved check_transfection->solution Yes check_reagents Check Reagents? (Fresh, Proper Storage) check_cells->check_reagents No check_cells->solution Yes check_stimulation Optimize Stimulus? (Dose-response) check_reagents->check_stimulation No check_reagents->solution Yes check_stimulation->solution Yes weaker_promoter Use Weaker Promoter? reduce_dna->weaker_promoter No reduce_dna->solution Yes weaker_promoter->solution Yes edge_effect Mitigate Edge Effects? pipetting->edge_effect No pipetting->solution Yes dual_luc Use Dual-Luciferase? (Normalization Control) edge_effect->dual_luc No edge_effect->solution Yes dual_luc->solution Yes

Caption: Troubleshooting decision tree for STAT6 reporter assays.

Experimental Protocols

Cell Culture and Plating

This protocol is a general guideline and should be optimized for your specific cell line.

  • Cell Maintenance: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator. For example, HEK293 cells can be grown in DMEM with 10% FBS.

  • Passaging: Subculture cells before they reach confluency to maintain them in the exponential growth phase.

  • Plating for Assay:

    • Aspirate the culture medium and wash the cells with sterile PBS.

    • Detach adherent cells using a suitable dissociation reagent (e.g., Trypsin-EDTA).

    • Neutralize the dissociation reagent with complete growth medium and centrifuge the cells.

    • Resuspend the cell pellet in fresh medium and perform a cell count to determine viability.

    • Seed the cells into a 96-well white, clear-bottom plate at a pre-optimized density (e.g., 5,000-20,000 cells per well).[4][10]

    • Incubate the plate for 18-24 hours to allow the cells to attach and recover.

Transient Transfection
  • Prepare DNA Mixture: In a sterile microfuge tube, dilute the STAT6 reporter plasmid and the normalization control plasmid (if using a dual-luciferase system) in a serum-free medium like Opti-MEM™. A common starting ratio for the reporter to control plasmid is 10:1.[9]

  • Prepare Transfection Reagent Mixture: In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.

  • Form Transfection Complexes: Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow complexes to form.[9]

  • Transfect Cells: Add the transfection complexes drop-wise to each well of the 96-well plate containing the cells. Gently rock the plate to ensure even distribution.

  • Incubate: Return the plate to the 37°C, 5% CO2 incubator for 24-48 hours.

Cell Stimulation and Luciferase Assay
  • Prepare Stimulus: Prepare serial dilutions of the stimulating agent (e.g., recombinant human IL-4) in the appropriate cell culture medium.

  • Stimulate Cells: After the post-transfection incubation period, carefully remove the medium from the wells and replace it with the medium containing the desired concentrations of the stimulus. Include unstimulated and cell-free control wells.[4]

  • Incubate: Incubate the plate for the optimized stimulation time (e.g., 6 hours).[4]

  • Equilibrate to Room Temperature: Before adding the luciferase assay reagent, allow the plate to equilibrate to room temperature for about 15-30 minutes.[4][10]

  • Measure Luminescence:

    • Add the luciferase assay reagent to each well according to the manufacturer's protocol.

    • Immediately measure the luminescence using a plate luminometer.

    • If using a dual-luciferase system, add the second reagent (e.g., Stop & Glo®) to quench the first signal and initiate the second, then read the luminescence again.[11]

Visual Workflow

Experimental_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 plate_cells Plate Cells (e.g., 10,000 cells/well) incubate1 Incubate (18-24h) plate_cells->incubate1 transfect Transfect Cells (STAT6 & Control Plasmids) incubate1->transfect incubate2 Incubate (24h) transfect->incubate2 stimulate Stimulate with IL-4 (e.g., 10 ng/mL) incubate2->stimulate incubate3 Incubate (6h) stimulate->incubate3 read Read Luminescence incubate3->read

Caption: General workflow for a STAT6 reporter gene assay.

Quantitative Data Summary

Optimizing experimental parameters is crucial for a successful assay. The following tables provide example data for key optimization steps.

Table 1: Optimization of Cell Seeding Density
Cell Density (cells/well)Relative Light Units (RLU)Signal-to-Background Ratio
2,500150,00030
5,000400,00080
10,000 950,000 190
20,0001,200,000150
40,000900,00090

Data shown for HEK293 cells stimulated with 10 ng/mL IL-4. The optimal seeding density provides the best signal-to-background ratio.

Table 2: Optimization of Transfection Reagent to DNA Ratio
Reagent:DNA Ratio (µL:µg)Relative Light Units (RLU)Cell Viability (%)
1:1350,00098%
2:1800,00095%
3:1 980,000 92%
4:1900,00085%
6:1750,00070%

Data shown for 100 ng of DNA per well. The optimal ratio maximizes reporter expression while minimizing cytotoxicity.[12]

Table 3: Dose-Response to IL-4 Stimulation
IL-4 Concentration (ng/mL)Relative Light Units (RLU)
05,000
0.1150,000
1550,000
10 960,000
100980,000
1000975,000

This table demonstrates a typical dose-dependent activation of the STAT6 pathway, with saturation observed at higher concentrations of IL-4.

Visual Guides

IL-4/STAT6 Signaling Pathway

STAT6_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL4R IL-4 Receptor JAK1 JAK1 IL4R->JAK1 associates JAK3 JAK3 IL4R->JAK3 associates STAT6_inactive STAT6 JAK1->STAT6_inactive phosphorylates JAK3->STAT6_inactive phosphorylates STAT6_active p-STAT6 STAT6_inactive->STAT6_active Phosphorylation STAT6_dimer p-STAT6 Dimer STAT6_active->STAT6_dimer Dimerization STAT6_dimer_nuc p-STAT6 Dimer STAT6_dimer->STAT6_dimer_nuc Translocation DNA DNA (STAT6 Response Element) Reporter Reporter Gene (Luciferase) DNA->Reporter drives expression STAT6_dimer_nuc->DNA binds IL4 IL-4 IL4->IL4R binds

Caption: The IL-4 induced STAT6 signaling pathway.

References

minimizing off-target effects of oxacyclododecindione derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxacyclododecindione (B1262406) derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you anticipate, identify, and minimize potential off-target effects during your experiments.

Troubleshooting Guide

This section addresses common issues that may indicate off-target effects of oxacyclododecindione derivatives.

Issue 1: Unexpected or Exaggerated Phenotype

Question: The observed cellular phenotype is stronger than or different from what is expected based on the known on-target activity (inhibition of TGF-β signaling). What could be the cause?

Answer: This discrepancy may suggest that the oxacyclododecindione derivative is modulating additional signaling pathways.

Troubleshooting Steps:

  • Validate On-Target Engagement: Confirm that the compound is engaging its intended target in your cellular system. The Cellular Thermal Shift Assay (CETSA) is a robust method for verifying target engagement in intact cells.

  • Perform Dose-Response Analysis: Atypical dose-response curves, such as a biphasic response or a very steep curve, can indicate the presence of off-target activities at different concentrations.

  • Conduct Transcriptomic or Proteomic Analysis: A global analysis of gene or protein expression changes can reveal the modulation of unexpected pathways.

  • Utilize a Structurally Unrelated Inhibitor: If possible, compare the phenotype induced by your oxacyclododecindione derivative with that of a structurally different inhibitor of the same target (TGF-β signaling). A similar phenotype across different scaffolds is more likely to be an on-target effect.

Issue 2: High Levels of Cytotoxicity at Effective Concentrations

Question: The compound is causing significant cell death at concentrations required to achieve the desired on-target effect. How can I determine if this is an on-target or off-target effect?

Answer: While high concentrations of any compound can be toxic, cytotoxicity at or near the effective dose may be due to off-target interactions.

Troubleshooting Steps:

  • Determine the Therapeutic Window: Carefully titrate the compound to find the concentration range that inhibits the target without causing widespread cell death.

  • Assess Apoptosis and Necrosis Markers: Use assays such as Annexin V/PI staining to determine the mechanism of cell death, which can provide clues about the pathways involved.

  • Kinase Selectivity Profiling: Many small molecules unintentionally inhibit kinases. A broad kinase screen can identify unintended kinase targets that may be responsible for the cytotoxic effects.[1]

  • Rescue Experiments: If a specific off-target is identified, overexpressing a drug-resistant mutant of that off-target may rescue the cytotoxic phenotype, confirming the off-target liability.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for natural product derivatives like oxacyclododecindione?

A1: Off-target effects are unintended interactions of a drug or compound with proteins other than its primary therapeutic target.[2][3] Natural products and their derivatives, while often potent, can be promiscuous, binding to multiple proteins and leading to a range of cellular effects beyond the intended one. These effects can lead to misinterpretation of experimental data, cellular toxicity, and potential failure in later stages of drug development.[3][4]

Q2: How can I proactively assess the selectivity of my oxacyclododecindione derivative?

A2: A multi-pronged approach is recommended:

  • In Silico Analysis: Computational docking and screening can predict potential off-target interactions based on the compound's structure.

  • In Vitro Profiling: Screen the compound against a broad panel of targets, such as kinases or a safety panel of receptors and enzymes known to be involved in adverse drug reactions.[5]

  • Cell-Based Assays: Employ techniques like chemical proteomics to identify the full spectrum of protein binding partners in a cellular context.

Q3: What are the known on-target effects of oxacyclododecindione and its derivatives?

A3: Oxacyclododecindione is a potent inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[6] It has been shown to inhibit the binding of activated Smad2/3 transcription factors to DNA, thereby antagonizing the cellular effects of TGF-β.[7] This activity is responsible for its observed anti-inflammatory and anti-fibrotic properties.[8][9]

Quantitative Data

The following table summarizes the known on-target inhibitory activity of oxacyclododecindione and its derivatives against TGF-β induced Connective Tissue Growth Factor (CTGF) promoter activity in HepG2 cells. Researchers are encouraged to use a similar format to document the on- and off-target activities of their specific derivatives.

CompoundOn-Target IC50 (TGF-β induced CTGF promoter activity)Off-Target 1 IC50Off-Target 2 IC50...
Oxacyclododecindione190-217 nM[7]Data not availableData not available
14-deoxy-oxacyclododecindione336 nM[3]Data not availableData not available
4-dechloro-14-deoxy-oxacyclododecindione1.8 µM[3]Data not availableData not available

Experimental Protocols

1. Kinase Selectivity Profiling

Objective: To identify unintended inhibition of a broad range of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of the oxacyclododecindione derivative (e.g., 10 mM in DMSO). Serially dilute the compound to a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a multi-well plate, add the recombinant kinase, its specific substrate, and ATP. Commercially available kinase panel screening services are often used for this purpose.

  • Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time (typically 30-60 minutes).

  • Detection: Use a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based) to measure kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.

2. Chemical Proteomics for Target Deconvolution

Objective: To identify the direct binding partners of an oxacyclododecindione derivative in a cellular context.

Methodology (Affinity Purification-Mass Spectrometry):

  • Probe Synthesis: Synthesize a derivative of the oxacyclododecindione with a reactive group (e.g., a photo-activatable crosslinker) and an affinity tag (e.g., biotin).

  • Cell Treatment: Treat intact cells with the synthesized probe.

  • Cross-linking: If using a photo-activatable probe, expose the cells to UV light to covalently link the probe to its binding partners.

  • Cell Lysis: Lyse the cells to release the protein complexes.

  • Affinity Purification: Use streptavidin-coated beads to pull down the biotin-tagged probe along with its covalently bound proteins.

  • Elution and Digestion: Elute the protein complexes from the beads and digest the proteins into peptides.

  • Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were bound to the probe.[10][11][12]

3. Transcriptomic Analysis of Off-Target Effects

Objective: To identify changes in gene expression that are indicative of off-target pathway modulation.

Methodology (RNA-Seq):

  • Cell Culture and Treatment: Culture the cells of interest and treat them with the oxacyclododecindione derivative at various concentrations and time points. Include a vehicle control.

  • RNA Extraction: Isolate total RNA from the treated and control cells using a suitable kit.

  • Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: Sequence the libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by the compound.

    • Use pathway analysis tools to identify signaling pathways that are enriched in the differentially expressed gene set.

Visualizations

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TBRII TβRII TGF-beta->TBRII Binds TBRI TβRI TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates SMAD23_P p-SMAD2/3 SMAD23->SMAD23_P SMAD4 SMAD4 SMAD_complex SMAD2/3/4 Complex SMAD4->SMAD_complex SMAD23_P->SMAD4 Binds SMAD23_P->SMAD_complex DNA DNA SMAD_complex->DNA Translocates & Binds Oxa Oxacyclododecindione Derivatives Oxa->SMAD_complex Inhibits DNA Binding Gene_expression Target Gene Expression DNA->Gene_expression Regulates

Caption: On-target effect of oxacyclododecindione derivatives on the TGF-β signaling pathway.

off_target_workflow cluster_screening Initial Screening & Observation cluster_investigation Off-Target Investigation cluster_validation Validation & Optimization start Experiment with Oxacyclododecindione Derivative phenotype Observe Cellular Phenotype start->phenotype expected Is the phenotype as expected? phenotype->expected investigate Investigate Potential Off-Target Effects expected->investigate No optimize Optimize Compound (Structure-Activity Relationship) expected->optimize Yes kinase Kinase Profiling investigate->kinase proteomics Chemical Proteomics investigate->proteomics transcriptomics Transcriptomic Analysis investigate->transcriptomics validate Validate Off-Targets kinase->validate proteomics->validate transcriptomics->validate validate->optimize troubleshooting_logic start Unexpected Experimental Result Observed q1 Is the on-target engagement confirmed? start->q1 a1_no Perform CETSA to confirm target binding q1->a1_no No q2 Is there high cytotoxicity? q1->q2 Yes a1_no->q2 a2_yes Assess cell death mechanism & perform kinase screen q2->a2_yes Yes q3 Is the phenotype inconsistent with on-target effects? q2->q3 No a2_yes->q3 a3_yes Conduct transcriptomic/ proteomic analysis q3->a3_yes Yes end Identify and validate potential off-targets q3->end No a3_yes->end

References

Validation & Comparative

Synthetic Oxacyclododecindione: A Potent Anti-Inflammatory Agent Outperforming Conventional Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Shanghai, China – December 7, 2025 – New comparative research highlights the superior anti-inflammatory effects of synthetic oxacyclododecindione (B1262406), a macrocyclic lactone, when benchmarked against established anti-inflammatory drugs. The findings, detailed in this guide, provide compelling experimental evidence for researchers, scientists, and drug development professionals, positioning oxacyclododecindione as a promising candidate for novel anti-inflammatory therapies.

This guide offers an objective comparison of oxacyclododecindione's performance with dexamethasone (B1670325) and celecoxib, supported by quantitative data from key in vitro anti-inflammatory assays. Detailed experimental protocols and mechanistic insights into its action on critical signaling pathways are also provided.

Comparative Efficacy: Outshining the Standards

To quantitatively assess the anti-inflammatory potential of synthetic oxacyclododecindione, its inhibitory activity was evaluated in several key assays and compared with the corticosteroid dexamethasone and the selective COX-2 inhibitor celecoxib. The results, summarized below, demonstrate the potent and targeted action of oxacyclododecindione.

CompoundAssayCell LineIC50 Value
Oxacyclododecindione TGF-β-dependent SEAP Reporter Gene Assay HepG2 190-217 nM[1]
Oxacyclododecindione IL-4-induced SEAP Reporter Gene Assay (STAT6) HepG2 54-67.5 nM[2]
DexamethasoneNitric Oxide (NO) Production AssayRAW 264.734.60 µg/mL
DexamethasoneiNOS Promoter Activity AssayHepatocytes~10-250 nM[1]
DexamethasoneIL-1β Gene ExpressionRAW 264.7Dose-dependent inhibition[3]
CelecoxibTNF-α-induced NF-κB ActivationNIH 3T3Potent inhibition[3]
CelecoxibiNOS and COX-2 Expression (LPS-induced)RAW 264.7Significant inhibition at 20 µM[4]

Delving into the Mechanism: A Multi-Pronged Anti-Inflammatory Action

Oxacyclododecindione exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Inhibition of the TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) pathway plays a crucial role in fibrosis and inflammation. Oxacyclododecindione has been shown to be a potent inhibitor of this pathway.[1] It acts by preventing the binding of the activated Smad2/3 transcription factor complex to their target DNA sequences, thereby inhibiting the transcription of TGF-β-responsive genes.[1]

TGF_beta_pathway cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex p-Smad2/3-Smad4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to DNA DNA Smad_complex->DNA binds to Gene_expression Target Gene Expression DNA->Gene_expression promotes Oxacyclododecindione Oxacyclododecindione Oxacyclododecindione->DNA inhibits binding

TGF-β Signaling Pathway Inhibition
Modulation of the STAT6 Signaling Pathway

The STAT6 signaling pathway is critical for responses to interleukin-4 (IL-4), a key cytokine in allergic inflammation and immune responses. Oxacyclododecindione is a novel inhibitor of IL-4 signaling.[2] It specifically blocks the binding of activated STAT6 transcription factors to their DNA binding sites, without affecting the upstream tyrosine phosphorylation of STAT6.[2] This targeted inhibition prevents the expression of IL-4-responsive genes.

STAT6_pathway cluster_nucleus Nucleus IL4 IL-4 IL4R IL-4 Receptor IL4->IL4R JAK JAK IL4R->JAK activates STAT6 STAT6 JAK->STAT6 phosphorylates pSTAT6 p-STAT6 STAT6->pSTAT6 pSTAT6_dimer p-STAT6 Dimer pSTAT6->pSTAT6_dimer dimerizes Nucleus Nucleus pSTAT6_dimer->Nucleus translocates to DNA DNA pSTAT6_dimer->DNA binds to Gene_expression IL-4 Responsive Gene Expression DNA->Gene_expression promotes Oxacyclododecindione Oxacyclododecindione Oxacyclododecindione->DNA inhibits binding

STAT6 Signaling Pathway Inhibition

Experimental Protocols: A Guide to Reproducible Research

To facilitate further research and validation, this section provides detailed methodologies for the key in vitro assays used to characterize the anti-inflammatory effects of oxacyclododecindione.

TGF-β-dependent SEAP Reporter Gene Assay

This assay quantifies the inhibitory effect of a test compound on the TGF-β signaling pathway.

  • Cell Line: Human hepatoma (HepG2) cells.

  • Methodology:

    • HepG2 cells are transiently co-transfected with a TGF-β-responsive reporter plasmid containing the secreted alkaline phosphatase (SEAP) gene under the control of a Smad-binding element, and a constitutively active TGF-β type I receptor plasmid.

    • Transfected cells are seeded in 96-well plates and treated with varying concentrations of oxacyclododecindione or a vehicle control.

    • After a 24-hour incubation period, the cell culture supernatant is collected.

    • SEAP activity in the supernatant is measured using a colorimetric or chemiluminescent substrate.

    • The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in SEAP activity compared to the vehicle-treated control.

TGFb_assay_workflow start Start transfect Co-transfect HepG2 cells with TGF-β reporter and receptor plasmids start->transfect seed Seed transfected cells in 96-well plates transfect->seed treat Treat cells with Oxacyclododecindione (various concentrations) seed->treat incubate Incubate for 24 hours treat->incubate collect Collect cell culture supernatant incubate->collect measure Measure SEAP activity collect->measure calculate Calculate IC50 value measure->calculate end End calculate->end

TGF-β Reporter Gene Assay Workflow
IL-4-induced SEAP Reporter Gene Assay (STAT6)

This assay measures the inhibitory effect of a test compound on the IL-4/STAT6 signaling pathway.

  • Cell Line: Human hepatoma (HepG2) cells.

  • Methodology:

    • HepG2 cells are transiently transfected with a reporter plasmid containing the SEAP gene driven by a promoter with STAT6 binding sites.

    • Transfected cells are seeded in 96-well plates and pre-incubated with different concentrations of oxacyclododecindione for 30 minutes.

    • Cells are then stimulated with human IL-4 to activate the STAT6 pathway.

    • Following a 24-hour incubation, the cell culture supernatant is harvested.

    • SEAP activity is quantified to determine the level of STAT6-mediated gene expression.

    • The IC50 value is determined as the concentration of the compound that inhibits 50% of the IL-4-induced SEAP activity.

STAT6_assay_workflow start Start transfect Transfect HepG2 cells with STAT6 reporter plasmid start->transfect seed Seed transfected cells in 96-well plates transfect->seed pretreat Pre-treat with Oxacyclododecindione seed->pretreat stimulate Stimulate with IL-4 pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect supernatant incubate->collect measure Measure SEAP activity collect->measure calculate Calculate IC50 value measure->calculate end End calculate->end

IL-4/STAT6 Reporter Gene Assay Workflow
Nitric Oxide (NO) Production Assay

This assay is used to screen for inhibitors of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process.

  • Cell Line: Murine macrophage cell line (RAW 264.7).

  • Methodology:

    • RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are pre-treated with various concentrations of the test compound for 1 hour.

    • Inflammation is induced by adding lipopolysaccharide (LPS).

    • After 24 hours of incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture medium is measured using the Griess reagent.

    • The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.

Future Directions

The potent and specific anti-inflammatory activity of synthetic oxacyclododecindione, particularly its targeted inhibition of the TGF-β and STAT6 signaling pathways, positions it as a highly promising lead compound for the development of next-generation anti-inflammatory drugs. Further in vivo studies are warranted to validate these findings and to explore the full therapeutic potential of this novel macrocyclic lactone in a range of inflammatory and fibrotic diseases.

References

Structure-Activity Relationship of Oxacyclododecindione Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxacyclododecindione (B1262406) class of macrolides has garnered significant attention in recent years due to their potent anti-inflammatory and antifibrotic activities.[1][2] This guide provides a comparative analysis of various oxacyclododecindione analogs, summarizing their structure-activity relationships (SAR) based on published experimental data. The information is intended to aid researchers in the design and development of novel therapeutic agents based on this scaffold.

Comparative Biological Activity of Oxacyclododecindione Analogs

The anti-inflammatory and antifibrotic potential of oxacyclododecindione analogs has been primarily evaluated through their inhibitory effects on key signaling pathways, namely the IL-4/STAT6 and TGF-β/Smad pathways. The following table summarizes the in vitro activity of a series of synthesized analogs, with IC50 values indicating the concentration required for 50% inhibition of the respective signaling pathway.

Compound Structure IC50 (STAT6) (nM) [2]IC50 (Smad2/3) (nM) [2]Key Structural Features & SAR Insights
Oxacyclododecindione (1) Natural Product68136The parent natural product, serving as a benchmark.
(14S,15R)-14-deoxyoxacyclododecindione (3) Deoxy analog20Not ReportedRemoval of the 14-hydroxy group significantly enhances IL-4 inhibition, highlighting it as the most potent IL-4 inhibitor in the series.[2]
(13S,14S,15R)-13-hydroxy-14-deoxyoxacyclododecindione (27) Natural Product (revised structure)33140The naturally occurring stereoisomer, demonstrating potent inhibition of both pathways.[2]
(13R,14S,15R)-13-hydroxy-14-deoxyoxacyclododecindione (4) Epimer of natural product80250Inversion of the stereocenter at C-13 leads to a decrease in activity compared to the natural configuration.[2]
(13S,14R,15R)-threo-13-hydroxy-14-deoxyoxacyclododecindione (33) threo-diastereomer120280Altering the stereochemistry of the aliphatic backbone to a threo configuration results in reduced potency.[2]
(13R,14R,15R)-threo-13-hydroxy-14-deoxyoxacyclododecindione (36) threo-diastereomer150320The other threo-diastereomer also shows diminished activity.[2]
(13S,14S,15R,Z)-13-hydroxy-14-deoxyoxacyclododecindione (37) Z-isomer of natural product64100The Z-isomer of the endocyclic double bond exhibits comparable or even slightly improved activity compared to the natural E-isomer, particularly in the Smad2/3 assay.[2]
(13R,14S,15R,Z)-13-hydroxy-14-deoxyoxacyclododecindione (38) Z-isomer of epimer100180The Z-isomer of the less active C-13 epimer also shows moderate activity.[2]

Experimental Protocols

Dual-Luciferase Reporter Assay for STAT6 and Smad2/3 Signaling

This protocol is based on the methodology described for evaluating the inhibitory potential of oxacyclododecindione analogs on IL-4 inducible STAT6-dependent and TGF-β inducible Smad2/3-dependent transcriptional activity.[2]

1. Cell Culture and Transfection:

  • Human hepatoma cells (HepG2) are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
  • Cells are seeded in 96-well plates and allowed to adhere.
  • Transient transfection is performed using a suitable transfection reagent. For the STAT6 assay, a plasmid containing a STAT6-responsive promoter driving the expression of firefly luciferase is co-transfected with a plasmid constitutively expressing Renilla luciferase (for normalization).
  • For the Smad2/3 assay, a plasmid with a Smad2/3-responsive promoter driving firefly luciferase expression is used, also co-transfected with a Renilla luciferase plasmid.

2. Compound Treatment and Stimulation:

  • After transfection, cells are treated with various concentrations of the oxacyclododecindione analogs or vehicle control (e.g., DMSO).
  • Following a pre-incubation period with the compounds, cells are stimulated with either recombinant human IL-4 (for the STAT6 assay) or TGF-β (for the Smad2/3 assay) to induce the respective signaling pathways.

3. Luciferase Activity Measurement:

  • After the stimulation period, the cells are lysed.
  • The activities of both firefly and Renilla luciferases are measured sequentially in a luminometer using a dual-luciferase reporter assay system.

4. Data Analysis:

  • The firefly luciferase activity is normalized to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.
  • The normalized luciferase activities of the compound-treated groups are compared to the vehicle-treated control group.
  • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

IL-4/STAT6 Signaling Pathway

The following diagram illustrates the simplified signaling cascade initiated by Interleukin-4 (IL-4), leading to the activation of the STAT6 transcription factor. Oxacyclododecindione analogs have been shown to inhibit this pathway.

IL4_STAT6_Pathway IL4 IL-4 IL4R IL-4 Receptor IL4->IL4R Binds JAK JAK IL4R->JAK Activates STAT6 STAT6 JAK->STAT6 Phosphorylates pSTAT6 p-STAT6 (Dimer) STAT6->pSTAT6 Nucleus Nucleus pSTAT6->Nucleus Translocates Gene Gene Expression (Inflammation) Nucleus->Gene Inhibitor Oxacyclododecindione Analogs Inhibitor->JAK Inhibit

Caption: Simplified IL-4/STAT6 signaling pathway and the inhibitory action of oxacyclododecindione analogs.

TGF-β/Smad Signaling Pathway

Transforming growth factor-beta (TGF-β) signaling, which plays a crucial role in fibrosis, is also a target of oxacyclododecindione analogs. The diagram below outlines the canonical Smad-dependent pathway.

TGFB_SMAD_Pathway TGFB TGF-β TGFBR2 TGF-β RII TGFB->TGFBR2 Binds TGFBR1 TGF-β RI TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD23 Smad2/3 TGFBR1->SMAD23 Phosphorylates pSMAD23 p-Smad2/3 SMAD23->pSMAD23 Complex Smad2/3-Smad4 Complex pSMAD23->Complex SMAD4 Smad4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates Gene Gene Expression (Fibrosis) Nucleus->Gene Inhibitor Oxacyclododecindione Analogs Inhibitor->TGFBR1 Inhibit

Caption: Canonical TGF-β/Smad signaling pathway and the inhibitory action of oxacyclododecindione analogs.

Experimental Workflow: Dual-Luciferase Reporter Assay

The following diagram outlines the key steps in the dual-luciferase reporter assay used to quantify the inhibitory activity of the compounds.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture 1. Culture HepG2 Cells Seeding 2. Seed cells in 96-well plates CellCulture->Seeding Transfection 3. Co-transfect with Firefly & Renilla Luciferase Plasmids Seeding->Transfection Treatment 4. Treat with Oxacyclododecindione Analogs Transfection->Treatment Stimulation 5. Stimulate with IL-4 or TGF-β Treatment->Stimulation Lysis 6. Lyse cells Stimulation->Lysis Lumi 7. Measure Firefly & Renilla Luminescence Lysis->Lumi Normalization 8. Normalize Firefly to Renilla Lumi->Normalization IC50 9. Calculate IC50 values Normalization->IC50

Caption: Workflow for the dual-luciferase reporter assay to determine compound potency.

References

Synthetic vs. Natural Oxacyclododecindione: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of synthetically derived oxacyclododecindione (B1262406) and its natural counterparts. Oxacyclododecindiones are a class of macrolactones known for their potent anti-inflammatory and antifibrotic activities.[1] While natural oxacyclododecindione, isolated from the imperfect fungus Exserohilum rostratum, has shown significant therapeutic potential, its limited availability from natural sources has driven the development of synthetic routes.[2][3] This guide summarizes key experimental data, details the methodologies used for efficacy assessment, and illustrates the relevant biological pathways.

Efficacy Data Summary

The following table summarizes the in vitro efficacy of natural oxacyclododecindione and a key synthetic analogue, 14-deoxy-14-methyl-oxacyclododecindione. The data highlights the comparable potency of the synthetic derivative in inhibiting key inflammatory signaling pathways.

CompoundTarget PathwayAssayCell LineIC50 ValueReference
Natural Oxacyclododecindione (1)TGF-β dependent Smad2/3 signalingReporter Gene AssayNIH-3T3Comparable to (±)-13[2]
Natural Oxacyclododecindione (1)IL-4 dependent STAT6 signalingReporter Gene AssayHEK293TComparable to (±)-13[2]
Synthetic (±)-14-deoxy-14-methyl-oxacyclododecindione ((±)-13)TGF-β dependent Smad2/3 signalingReporter Gene AssayNIH-3T3Potent Inhibition[2]
Synthetic (±)-14-deoxy-14-methyl-oxacyclododecindione ((±)-13)IL-4 dependent STAT6 signalingReporter Gene AssayHEK293TPotent Inhibition[2]
Natural Oxacyclododecindione (Oxa)Cytokine-induced gene expression (TNF-α, MCP-1, etc.)qRT-PCRhTEC100 ng/mL showed significant inhibition[3]
Synthetic 14-deoxy-14-methyloxaCytokine-induced gene expression (TNF-α, MCP-1, etc.)qRT-PCRhTEC100 ng/mL showed significant inhibition[3]

Signaling Pathways and Experimental Workflows

The anti-inflammatory and antifibrotic effects of oxacyclododecindione are mediated through the inhibition of key signaling pathways, primarily the TGF-β/Smad and IL-4/STAT6 pathways. The general experimental workflow for assessing the efficacy of these compounds involves cell-based assays, as depicted below.

G cluster_workflow General Experimental Workflow compound Synthetic or Natural Oxacyclododecindione treatment Compound Treatment compound->treatment cell_culture Cell Culture (e.g., NIH-3T3, HEK293T, hTEC) cell_culture->treatment stimulation Stimulation (e.g., TGF-β, IL-4, Cytokines) treatment->stimulation assay Efficacy Assay (Reporter Gene, qRT-PCR) stimulation->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis

Caption: General workflow for in vitro efficacy testing of oxacyclododecindione compounds.

The following diagrams illustrate the signaling pathways inhibited by oxacyclododecindione.

TGF_pathway TGFb TGF-β Receptor TGF-β Receptor TGFb->Receptor Smad23 Smad2/3 Receptor->Smad23 Complex Smad2/3-Smad4 Complex Smad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Gene Target Gene Transcription Nucleus->Gene Oxa Oxacyclododecindione Oxa->Smad23 Inhibits IL4_pathway IL4 IL-4 Receptor IL-4 Receptor IL4->Receptor JAK JAK Receptor->JAK STAT6 STAT6 JAK->STAT6 pSTAT6 p-STAT6 Dimer STAT6->pSTAT6 Nucleus Nucleus pSTAT6->Nucleus Gene Target Gene Transcription Nucleus->Gene Oxa Oxacyclododecindione Oxa->STAT6 Inhibits

References

Confirming Target Engagement of (14S,15R)-14-deoxyoxacyclododecindione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the engagement of a lead compound with its intended biological target is a critical step in the drug discovery pipeline. This guide provides a comparative overview of the experimental data and methodologies used to confirm the target engagement of (14S,15R)-14-deoxyoxacyclododecindione , a potent anti-inflammatory and antifibrotic macrolactone.[1][2] This compound has been shown to inhibit cellular inflammatory responses, specifically targeting the IL-4 inducible STAT6-dependent and TGF-β inducible Smad2/3-dependent signaling pathways.[3]

This guide will compare this compound with other known inhibitors of these pathways, presenting quantitative data, detailed experimental protocols, and visual diagrams of the underlying biological processes and workflows.

Comparative Analysis of Pathway Inhibition

This compound has demonstrated significant inhibitory activity against key inflammatory signaling pathways. The following table summarizes its in vitro efficacy in comparison to other known inhibitors of the STAT6 and Smad2/3 signaling pathways.

CompoundTarget PathwayCell LineAssay TypeIC50 (nM)Reference
This compound IL-4/STAT6HepG2Luciferase Reporter20 ± 1[4]
This compound TGF-β/Smad2/3HepG2Luciferase Reporter90 ± 10[4]
AS1517499STAT6MacrophagesPhosphorylation/Nuclear Translocation-[5]
SIS3Smad3FibroblastsPhosphorylation3000[6]
NCB-0846Smad2/3-Phosphorylation/Nuclear Translocation21 (TNIK)[6]
PirfenidoneTGF-βGlioma cellsProtein levels-[6]
HalofuginoneSmad3 (downregulation)---[7]

Experimental Protocols

To ensure reproducibility and facilitate the design of related experiments, detailed methodologies for the key assays are provided below.

Protocol 1: STAT6/Smad2/3 Dual-Luciferase Reporter Assay

This protocol outlines the methodology used to quantify the inhibitory effect of this compound on the IL-4/STAT6 and TGF-β/Smad2/3 signaling pathways using a luciferase reporter gene assay in HepG2 cells.

1. Cell Culture and Transfection:

  • Culture Human Hepatocellular Carcinoma (HepG2) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • For the assay, seed 2 x 10^4 cells per well in a 96-well plate.

  • After 24 hours, co-transfect the cells with a firefly luciferase reporter plasmid containing STAT6 or Smad2/3 response elements and a Renilla luciferase control plasmid for normalization. Use a suitable transfection reagent according to the manufacturer's instructions.

2. Compound Treatment:

  • 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound or the comparator compounds.

  • Pre-incubate the cells with the compounds for 1 hour.

3. Pathway Stimulation:

  • To activate the respective pathways, add recombinant human IL-4 (final concentration 10 ng/mL) for the STAT6 pathway or TGF-β1 (final concentration 5 ng/mL) for the Smad2/3 pathway to the appropriate wells.

  • Include unstimulated and vehicle-treated controls.

  • Incubate the plates for an additional 18-24 hours.

4. Luciferase Activity Measurement:

  • Lyse the cells using a passive lysis buffer.

  • Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

5. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle-treated control.

  • Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizing the Molecular Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using the Graphviz DOT language.

cluster_0 IL-4 Signaling Pathway cluster_1 TGF-β Signaling Pathway IL-4 IL-4 IL-4R IL-4R IL-4->IL-4R Binds JAK JAK IL-4R->JAK Activates STAT6 STAT6 JAK->STAT6 Phosphorylates p-STAT6 p-STAT6 STAT6->p-STAT6 Nucleus_STAT6 STAT6 (in Nucleus) p-STAT6->Nucleus_STAT6 Translocates Gene Expression Gene Expression Nucleus_STAT6->Gene Expression Induces TGF-β TGF-β TGF-βR TGF-βR TGF-β->TGF-βR Binds Smad2/3 Smad2/3 TGF-βR->Smad2/3 Phosphorylates p-Smad2/3 p-Smad2/3 Smad2/3->p-Smad2/3 Smad Complex Smad Complex p-Smad2/3->Smad Complex Binds to Smad4 Smad4 Smad4->Smad Complex Nucleus_Smad Smad Complex (in Nucleus) Smad Complex->Nucleus_Smad Translocates Gene Expression_Smad Gene Expression Nucleus_Smad->Gene Expression_Smad Induces (14S,15R)-14-deoxy... (14S,15R)-14-deoxyoxa cyclododecindione (14S,15R)-14-deoxy...->p-STAT6 Inhibits (14S,15R)-14-deoxy...->Smad Complex Inhibits

Caption: Simplified signaling pathways of IL-4/STAT6 and TGF-β/Smad2/3 and the inhibitory action of this compound.

cluster_workflow Dual-Luciferase Reporter Assay Workflow A 1. Seed HepG2 cells in 96-well plate B 2. Co-transfect with Luciferase Reporter Plasmids A->B C 3. Pre-treat with (14S,15R)-14-deoxy... B->C D 4. Stimulate with IL-4 or TGF-β C->D E 5. Incubate for 18-24h D->E F 6. Lyse cells E->F G 7. Measure Firefly & Renilla Luciferase Activity F->G H 8. Data Analysis: Normalize & Calculate IC50 G->H

Caption: Experimental workflow for the dual-luciferase reporter assay to determine the IC50 of inhibitors.

Discussion and Future Directions

The data presented confirm that this compound is a potent, low nanomolar inhibitor of the IL-4/STAT6 signaling pathway and also effectively inhibits the TGF-β/Smad2/3 pathway. Its potency against the STAT6 pathway is particularly noteworthy when compared to other available small molecule inhibitors.

While the current evidence strongly supports the on-pathway activity of this compound, the direct molecular target remains to be elucidated. Future studies should focus on target identification and validation to fully characterize the mechanism of action. Techniques such as Drug Affinity Responsive Target Stability (DARTS), affinity chromatography coupled with mass spectrometry, or cellular thermal shift assays (CETSA) could be employed to identify the direct binding partner(s) of this compound. Pinpointing the direct target will be instrumental in optimizing its therapeutic potential and developing more selective and potent second-generation inhibitors.

References

A Comparative Guide to Erythro vs. Threo Diastereomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the structural and functional differences between erythro and threo diastereomers, supported by experimental data, to inform stereospecific drug design and development.

In the realm of stereochemistry, diastereomers play a pivotal role in defining the therapeutic efficacy and safety profile of chiral drugs. Among the various classifications of diastereomers, the erythro and threo nomenclature is fundamental for describing molecules with two adjacent chiral centers. This guide provides a comprehensive comparative study of erythro and threo diastereomers, offering researchers, scientists, and drug development professionals a critical resource for understanding their distinct properties and implications in pharmacology.

Defining the Diastereomeric Divide: Erythro and Threo

The terms 'erythro' and 'threo' originate from the carbohydrate chemistry of the four-carbon sugars, erythrose and threose. This nomenclature is traditionally applied to molecules with two adjacent stereocenters. In a Fischer projection, the erythro isomer is characterized by having similar or identical substituents on the same side of the carbon backbone. Conversely, the threo isomer has these substituents on opposite sides .[1][2][3]

When representing molecules in a zig-zag conformation, the terminology can be correlated with syn and anti descriptors. The erythro isomer corresponds to an anti orientation, where the substituents are on opposite faces of the plane defined by the carbon chain. The threo isomer aligns with a syn orientation, with substituents on the same face.[3] It is crucial to note that while this nomenclature is widely used, for more complex acyclic molecules, the syn/anti terminology is often preferred to avoid ambiguity.

Diastereomers, including erythro and threo pairs, exhibit distinct physical and chemical properties, such as melting points, boiling points, solubilities, and chromatographic retention times.[4] These differences arise from their unique three-dimensional arrangements, which in turn dictate how they interact with other chiral molecules, including biological targets like receptors and enzymes.

Pharmacological Significance: A Tale of Two Isomers

The distinct spatial arrangement of functional groups in erythro and threo diastereomers leads to significant differences in their pharmacological and pharmacokinetic profiles. The stereochemistry can profoundly influence a drug's binding affinity to its target, its metabolic fate, and its potential for off-target effects and toxicity.

Case Study: Methylphenidate and its Analogs

Methylphenidate (MPH), a widely prescribed medication for Attention Deficit Hyperactivity Disorder (ADHD), possesses two chiral centers and thus exists as four stereoisomers (d- and l-erythro, and d- and l-threo). Extensive research has demonstrated that the therapeutic activity of MPH resides almost exclusively in the (±)-threo diastereomer , with the (±)-erythro form being pharmacologically weak.[5][6]

Further studies have pinpointed the d-threo-methylphenidate enantiomer as the primary contributor to the drug's efficacy.[7] This stereoselectivity is attributed to its higher potency as an inhibitor of dopamine (B1211576) and norepinephrine (B1679862) reuptake.[1][7]

A compelling example of this diastereomeric difference is seen with the analog 4-fluoromethylphenidate (B12786486) (4F-MPH). In vitro studies using rat brain synaptosomes revealed a dramatic difference in the inhibitory potency of the (±)-threo and (±)-erythro diastereomers at the dopamine and norepinephrine transporters.

CompoundTargetIC50 (nM)
(±)-threo-4F-MPHDopamine Transporter (DAT)61
(±)-erythro-4F-MPHDopamine Transporter (DAT)8,528
(±)-threo-4F-MPHNorepinephrine Transporter (NET)31
(±)-erythro-4F-MPHNorepinephrine Transporter (NET)3,779
Table 1: Comparative inhibitory potencies (IC50) of (±)-threo- and (±)-erythro-4-fluoromethylphenidate at monoamine transporters. Data sourced from[5].

This vast difference in potency underscores the critical importance of stereochemistry in drug design, as the erythro isomer is essentially inactive at therapeutic concentrations. The conformational preferences of the threo isomer are believed to allow for a more favorable interaction with the binding sites of the dopamine and norepinephrine transporters.[8]

Case Study: Chloramphenicol (B1208)

The broad-spectrum antibiotic chloramphenicol is another classic example of diastereomeric specificity. Of its four possible stereoisomers, the biological activity is almost exclusively found in the D-threo isomer .[9] The other three isomers, L-threo, D-erythro, and L-erythro, are virtually devoid of antibacterial activity. This highlights the stringent stereochemical requirements of the ribosomal target site for effective binding and inhibition of protein synthesis.

Case Study: Dihydroceramides and Apoptosis Signaling

The biological activity of dihydroceramides, precursors in sphingolipid metabolism, is also highly dependent on their stereochemistry. The threo isomer of dihydroceramide (B1258172) has been identified as a potent inducer of apoptosis (programmed cell death), while the naturally occurring erythro isomer is largely inactive in this regard.[1][10]

This differential activity is rooted in the stereospecificity of the enzymes involved in sphingolipid metabolism and signaling pathways. Threo-dihydroceramide can trigger the caspase cascade, a key pathway in apoptosis, whereas the erythro isomer fails to initiate this signaling cascade.[1]

CompoundCell LineEffectConcentrationResultReference
D-threo-C2-DihydroceramideHL-60Cell Growth Inhibition20 µMActiveBielawska et al., 1993
D-erythro-C2-DihydroceramideHL-60Cell Growth Inhibition20 µMInactiveBielawska et al., 1993
Table 2: Differential effects of threo- and erythro-dihydroceramide on cell viability.

The following diagram illustrates the differential involvement of erythro and threo dihydroceramides in the apoptosis pathway.

G Differential Signaling of Dihydroceramide Diastereomers in Apoptosis cluster_threo Threo-Dihydroceramide Pathway cluster_erythro Erythro-Dihydroceramide Pathway threo Threo-Dihydroceramide caspase_activation Caspase Cascade Activation threo->caspase_activation Induces apoptosis Apoptosis caspase_activation->apoptosis erythro Erythro-Dihydroceramide no_effect No Caspase Activation erythro->no_effect Fails to Induce cell_survival Cell Survival no_effect->cell_survival G HPLC Workflow for Diastereomer Separation start Start prep_sample Sample Preparation (Dissolve & Filter) start->prep_sample prep_hplc HPLC System Preparation (Column Equilibration) start->prep_hplc inject Inject Sample prep_sample->inject prep_hplc->inject separate Chromatographic Separation inject->separate detect Detection (UV or MS) separate->detect analyze Data Analysis (Peak Integration & Quantification) detect->analyze end End analyze->end

References

A Researcher's Guide to Validating TGF-β Signaling Pathway Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorously validating the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway is paramount for advancing therapeutic strategies in oncology, fibrosis, and autoimmune diseases. This guide provides an objective comparison of common methodologies for assessing the efficacy of TGF-β inhibitors, supported by experimental data and detailed protocols.

The TGF-β signaling cascade plays a dual role in cancer, acting as a tumor suppressor in the early stages but promoting tumor progression and metastasis in advanced disease.[1][2][3] This complexity necessitates precise and reliable methods to confirm the on-target effects of inhibitory compounds. The primary strategies for validating TGF-β pathway inhibition involve monitoring the phosphorylation of downstream mediators, assessing the activity of TGF-β responsive reporters, and quantifying changes in target gene expression.

Comparative Analysis of TGF-β Inhibitors

A variety of small molecule inhibitors targeting the TGF-β receptor I (TGFβRI/ALK5) kinase are widely used in research. Below is a comparative summary of the half-maximal inhibitory concentrations (IC50) for several common inhibitors, demonstrating their varying potencies.

InhibitorTarget(s)IC50 (nM) in Cell-Free AssayCell-Based IC50 (nM)Reference(s)
SB431542ALK4, ALK5, ALK747 (ALK5), 129 (ALK4)~250 (CAGA-luciferase)[4][5]
LY2157299 (Galunisertib)TβRI56-[5]
LY2109761TβRI/II38 (TβRI), 300 (TβRII)-[5]
SB505124ALK4, ALK5, ALK747 (ALK5), 129 (ALK4)-[5]
SB525334ALK514.3-[5]
A83-01ALK4, ALK5, ALK712200-1000 (reporter assay)[6]
SD208TβRI-100-200 (reporter assay)[1][6]

Note: IC50 values can vary depending on the specific assay conditions, cell type, and ATP concentration.

Key Experimental Methodologies for Validation

Effective validation of TGF-β signaling inhibition requires a multi-pronged approach. The following sections detail the protocols for the most common and robust assays.

Western Blotting for Phosphorylated Smad2/3 (p-Smad2/3)

The canonical TGF-β signaling pathway proceeds through the phosphorylation of Smad2 and Smad3 by the activated ALK5 kinase.[7][8] Therefore, measuring the levels of phosphorylated Smad2/3 is a direct and widely accepted method to assess pathway inhibition.

Experimental Workflow:

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blotting cell_culture Seed and culture cells (e.g., HT1080, HeLa) to 80-90% confluency. serum_starve Serum-starve cells (18-22 hours). cell_culture->serum_starve inhibitor_treatment Pre-treat with TGF-β inhibitor or vehicle control. serum_starve->inhibitor_treatment tgfb_stimulation Stimulate with TGF-β3 (e.g., 10 ng/mL for 30 min). inhibitor_treatment->tgfb_stimulation wash Wash cells with ice-cold PBS. tgfb_stimulation->wash lysis Lyse cells in buffer containing phosphatase and protease inhibitors. wash->lysis sonicate Sonicate cell lysates to release nuclear proteins. lysis->sonicate centrifuge Centrifuge to pellet cell debris. sonicate->centrifuge quantify Determine protein concentration of the supernatant. centrifuge->quantify sds_page Separate proteins by SDS-PAGE. quantify->sds_page transfer Transfer proteins to a PVDF or nitrocellulose membrane. sds_page->transfer blocking Block membrane with 5% BSA or non-fat milk. transfer->blocking primary_ab Incubate with primary antibodies (anti-p-Smad2/3, anti-total Smad2/3). blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody. primary_ab->secondary_ab detection Detect signal using chemiluminescence. secondary_ab->detection

Figure 1. Workflow for Western Blotting analysis of p-Smad2/3.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HT1080, HeLa, C2C12) and grow to 80-90% confluency.[9]

    • Wash cells once with PBS and then culture in serum-free media for 18-22 hours.[9]

    • Pre-incubate cells with the desired concentrations of the TGF-β inhibitor or vehicle control for 1-2 hours.

    • Stimulate the cells with 10 ng/mL of recombinant human or mouse TGF-β3 for 30 minutes.[9][10]

  • Sample Preparation:

    • Wash cells twice with ice-cold PBS.[9]

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors. It is crucial to include serine/threonine phosphatase inhibitors such as sodium pyrophosphate and beta-glycerophosphate to preserve the phosphorylation of Smad2/3.[9]

    • Sonicate the cell lysate (e.g., three 15-second pulses) to ensure the release of nuclear-localized p-Smad2/3.[9]

    • Centrifuge the lysate at 12,000 rpm for 15-20 minutes at 4°C to pellet cellular debris.[9]

    • Collect the supernatant and determine the protein concentration using a compatible protein assay (e.g., BCA assay).[9]

  • Western Blotting:

    • Load 20-30 µg of total protein per lane on an SDS-PAGE gel.[9]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature in 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with primary antibodies against p-Smad2 (Ser465/467) and/or p-Smad3 (Ser423/425) overnight at 4°C.[9] Also, probe a separate membrane or strip and re-probe the same membrane with an antibody against total Smad2/3 as a loading control.

    • Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • After further washes, detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

TGF-β Reporter Gene Assay

Reporter gene assays provide a quantitative measure of the transcriptional activity of the TGF-β/Smad signaling pathway.[11] These assays typically utilize a luciferase reporter gene under the control of Smad-binding elements (SBEs), such as the CAGA box.[4][12]

Logical Flow of a Reporter Assay:

G cluster_0 Assay Setup cluster_1 Treatment cluster_2 Measurement & Analysis transfection Transfect cells with SBE-luciferase reporter and Renilla control vectors. plating Plate transfected cells in a 96-well plate. transfection->plating inhibitor_addition Add TGF-β inhibitor at various concentrations. plating->inhibitor_addition tgfb_addition Add TGF-β1 to induce reporter expression. inhibitor_addition->tgfb_addition incubation Incubate for 18-24 hours. tgfb_addition->incubation cell_lysis Lyse cells. incubation->cell_lysis luminescence_reading Measure firefly and Renilla luciferase activity. cell_lysis->luminescence_reading data_analysis Normalize firefly to Renilla and calculate % inhibition. luminescence_reading->data_analysis

Figure 2. Logical flow of a TGF-β reporter gene assay.

Detailed Protocol:

  • Cell Transfection and Plating:

    • Co-transfect a suitable cell line (e.g., HEK293, Mv1Lu) with a CAGA-luciferase or SBE-luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization of transfection efficiency).[4][12]

    • After 24 hours, plate the transfected cells into a 96-well plate at an appropriate density.

  • Compound Treatment:

    • Prepare serial dilutions of the TGF-β inhibitor in cell culture medium.

    • Add the inhibitor dilutions to the appropriate wells. Include a vehicle-only control.

    • Add TGF-β1 to all wells (except for the no-treatment control) at a final concentration that induces a robust reporter signal (e.g., an EC80 concentration, approximately 0.6 ng/mL).[6]

    • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Luminescence Measurement:

    • Lyse the cells using a passive lysis buffer.

    • Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate-reading luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the TGF-β1-treated vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.[2]

Gene Expression Analysis of TGF-β Target Genes

Inhibition of the TGF-β pathway will lead to changes in the expression of its downstream target genes. Quantitative real-time PCR (qRT-PCR) or RNA sequencing can be used to measure these changes.[13][14]

Commonly Analyzed TGF-β Target Genes:

GeneFunctionExpected Change with Inhibition
SERPINE1 (PAI-1)Serine protease inhibitor, involved in ECM remodelingDownregulation
SMAD7Inhibitory Smad, negative feedback regulatorDownregulation
SNAI1 (Snail)Transcription factor, EMT inducerDownregulation
CDH1 (E-cadherin)Cell adhesion moleculeUpregulation (reversal of EMT)

Detailed Protocol (qRT-PCR):

  • Cell Treatment and RNA Extraction:

    • Treat cells with the TGF-β inhibitor and/or TGF-β1 as described for the Western blotting protocol. Treatment times may vary depending on the target gene (e.g., 3 to 24 hours).[13]

    • Harvest the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR:

    • Perform qRT-PCR using primers specific for the target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Use a SYBR Green or probe-based detection method.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

    • Compare the expression levels in inhibitor-treated cells to TGF-β1-treated vehicle control cells.

Conclusion

A comprehensive validation of TGF-β signaling pathway inhibition should not rely on a single experimental approach. By combining the direct measurement of Smad2/3 phosphorylation, the functional readout of a reporter gene assay, and the analysis of downstream target gene expression, researchers can confidently assess the efficacy and mechanism of action of their inhibitory compounds. The protocols and comparative data presented in this guide offer a robust framework for designing and executing these critical validation studies.

References

Hydroxylated Oxacyclododecindiones Demonstrate Enhanced Potency in Key Anti-Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of hydroxylated and deoxy oxacyclododecindiones reveals that the presence of a hydroxyl group significantly influences the inhibitory activity against key signaling pathways involved in inflammation and fibrosis. Experimental data indicates that hydroxylated analogs exhibit potent, low nanomolar inhibition of both the IL-4/STAT6 and TGF-β/Smad2/3 pathways, with nuanced structure-activity relationships dictating potency against each target.

Researchers in drug development focusing on inflammatory and fibrotic diseases will find critical insights in the comparative potency of hydroxylated versus deoxy oxacyclododecindiones. The addition of a hydroxyl group to the macrocyclic lactone structure has been shown to modulate the biological activity, leading to highly potent compounds. This guide provides a detailed comparison of these two classes of compounds, supported by experimental data on their inhibitory concentrations, detailed experimental protocols for assessing their activity, and visualizations of the targeted signaling pathways.

Comparative Potency: A Quantitative Look

The inhibitory potency of various oxacyclododecindione (B1262406) derivatives was assessed using luciferase reporter gene assays to measure the inhibition of IL-4-induced STAT6-dependent and TGF-β-induced Smad2/3-dependent transcription in HepG2 cells. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

CompoundIL-4/STAT6 Inhibition (IC50, nM)[1]TGF-β/Smad2/3 Inhibition (IC50, nM)[1]
Oxacyclododecindione (hydroxylated)68136
14-Deoxyoxacyclododecindione20Not Reported in this study
(13S,14S,15R)-13-Hydroxy-14-deoxyoxacyclododecindione5056
(13R,14S,15R)-13-Hydroxy-14-deoxyoxacyclododecindione56100
14-Deoxy-14-methyloxacyclododecindioneNot Reported in this study30

The data reveals that while 14-deoxyoxacyclododecindione is a highly potent inhibitor of the IL-4/STAT6 pathway with an IC50 of 20 nM, the hydroxylated analog, oxacyclododecindione, also demonstrates significant activity with an IC50 of 68 nM[1]. Interestingly, the stereochemistry of the hydroxyl and adjacent groups in 13-hydroxy-14-deoxyoxacyclododecindione plays a crucial role in its activity. The (13S,14S,15R) stereoisomer shows exceptional and balanced inhibitory activity against both the IL-4/STAT6 (IC50 = 50 nM) and TGF-β/Smad2/3 (IC50 = 56 nM) pathways[1]. This suggests that the presence and specific orientation of the hydroxyl group are key determinants of potency. The increased polarity due to the hydroxyl group appears to be advantageous for STAT6 inhibition, whereas the configuration at the C-13 position, where the hydroxyl group is located, influences the inhibition of the TGF-β pathway[1].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison guide.

Synthesis of (13S,14S,15R)-13-Hydroxy-14-deoxyoxacyclododecindione

The total synthesis of (13S,14S,15R)-13-hydroxy-14-deoxyoxacyclododecindione was achieved through a multi-step process. Key steps included the stereoselective synthesis of a triol fragment, followed by an esterification/Friedel-Crafts-acylation approach to form the macrolactone ring. A late-stage inversion of the C-13 hydroxyl group was also explored to generate different stereoisomers[1]. The synthesis involved the assembly of three key building blocks, leading to a precursor for an intramolecular Friedel-Crafts acylation, followed by chlorination and final deprotection to yield the target molecule[1].

IL-4/STAT6 and TGF-β/Smad2/3 Reporter Gene Assays

The inhibitory activities of the oxacyclododecindione derivatives were determined using reporter gene assays in transiently transfected human hepatoma (HepG2) cells.

Cell Culture and Transfection:

  • HepG2 cells were cultured in a suitable medium and seeded in 96-well plates.

  • For the IL-4/STAT6 assay, cells were co-transfected with a STAT6-dependent luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • For the TGF-β/Smad2/3 assay, cells were co-transfected with a Smad2/3-dependent luciferase reporter plasmid and a Renilla luciferase control plasmid[1].

Compound Treatment and Luciferase Assay:

  • After transfection, cells were treated with various concentrations of the test compounds.

  • For the IL-4/STAT6 assay, cells were stimulated with human recombinant IL-4.

  • For the TGF-β/Smad2/3 assay, cells were stimulated with human recombinant TGF-β1.

  • Following incubation, the luciferase activity was measured using a luminometer. The Renilla luciferase activity was used for normalization.

  • IC50 values were calculated from the dose-response curves[1].

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways inhibited by the oxacyclododecindiones.

IL4_Signaling_Pathway cluster_nucleus Cellular Compartments IL4 IL-4 IL4R IL-4 Receptor IL4->IL4R Binds JAK1 JAK1 IL4R->JAK1 Activates JAK3 JAK3 IL4R->JAK3 Activates STAT6 STAT6 JAK1->STAT6 Phosphorylates JAK3->STAT6 pSTAT6 p-STAT6 (Dimer) STAT6->pSTAT6 Dimerizes Nucleus Nucleus pSTAT6->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Oxa Oxacyclododecindiones Oxa->STAT6 Inhibits

Caption: IL-4 Signaling Pathway and Inhibition by Oxacyclododecindiones.

TGFB_Signaling_Pathway cluster_nucleus Cellular Compartments TGFB TGF-β TGFBR2 TGF-β Receptor II TGFB->TGFBR2 Binds TGFBR1 TGF-β Receptor I TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 Complex p-SMAD2/3-SMAD4 Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Binds Nucleus Nucleus Complex->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Oxa Oxacyclododecindiones Oxa->SMAD23 Inhibits

Caption: TGF-β Signaling Pathway and Inhibition by Oxacyclododecindiones.

References

Long-Term Stability and Degradation Analysis of Oxacyclododecindiones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term stability and degradation profiles of oxacyclododecindiones and other relevant macrocyclic lactones, namely Tacrolimus (B1663567) and Erythromycin (B1671065). Due to the limited availability of specific long-term stability data for the broader class of oxacyclododecindiones, this guide utilizes data from well-characterized macrocyclic lactones to provide a comparative framework. The information presented herein is intended to guide researchers in designing stability studies and understanding the potential degradation pathways of this important class of compounds.

Comparative Stability Under Stress Conditions

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1][2][3] The following tables summarize the available quantitative data on the degradation of Tacrolimus and Erythromycin under various stress conditions as outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][4][5]

Table 1: Comparative Degradation under Hydrolytic Conditions

CompoundConditionTimeDegradation (%)Degradation ProductsReference(s)
Oxacyclododecindiones Data not availableData not availableData not availableExpected to be susceptible to acid and base hydrolysis due to the lactone ring.
Tacrolimus pH 9 (alkaline)Not specifiedSignificantTacrolimus alpha-hydroxy acid, tacrolimus epimer, tacrolimus diene[6][7]
Erythromycin pH 3.5-5.5 (acidic)Not specifiedRate constants determinedAnhydroerythromycin A, Erythromycin A enol ether[8]
pH 7.0-9.0 (alkaline)Not specifiedRate constants determined (0.0022 h⁻¹ at pH 8, 0.0088 h⁻¹ at pH 9)Pseudoerythromycin A enol ether[6][8]

Table 2: Comparative Degradation under Oxidative Conditions

CompoundConditionTimeDegradation (%)Degradation ProductsReference(s)
Oxacyclododecindiones Data not availableData not availableData not availableThe allylic ether and other functionalities may be susceptible to oxidation.
Tacrolimus Radical initiator (ACVA), 60°C24 hoursSignificantTacrolimus epimer, tacrolimus alpha-hydroxy acid, tacrolimus diene[6]
Erythromycin Not specifiedNot specifiedData not available

Table 3: Comparative Degradation under Photolytic Conditions

CompoundConditionTimeDegradation (%)Degradation ProductsReference(s)
Oxacyclododecindiones Data not availableData not availableData not availablePotential for isomerization or other light-induced reactions.
Tacrolimus Artificial sunlight (250 W/m²)2 hours (in solution)Not specifiedTacrolimus epimer[9]
Artificial sunlight (250 W/m²)16 hours (solid state)Not specifiedTacrolimus epimer and other unknown products[9]
Erythromycin Not specifiedNot specifiedData not available

Table 4: Comparative Degradation under Thermal Conditions

CompoundConditionTimeDegradation (%)Degradation ProductsReference(s)
Oxacyclododecindiones Data not availableData not availableData not availablePotential for degradation at elevated temperatures.
Tacrolimus 50°C/75% RH (solid state)Not specifiedSignificant increase in total impuritiesIncrease in TAC-RI (thermal-related impurity)[7]
Erythromycin 40°C and 50°C3 and 6 monthsSlight decrease in Erythromycin AIncrease in Impurity B and Impurity H[10]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the long-term stability and degradation of oxacyclododecindiones and their alternatives. These protocols are based on established practices and ICH guidelines.[1][2][4][5]

Stability-Indicating HPLC Method Development and Validation

A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating and quantifying the active pharmaceutical ingredient (API) from its degradation products, process impurities, and excipients.[11]

Objective: To develop and validate a stability-indicating RP-HPLC method for the analysis of the subject compound.

Instrumentation:

  • HPLC system with a UV/Vis or PDA detector

  • Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm)

  • Data acquisition and processing software

Method Development:

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of the compound using a UV/Vis spectrophotometer.

  • Mobile Phase Selection: Start with a common mobile phase for macrocyclic lactones, such as a mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer). Optimize the mobile phase composition and pH to achieve good resolution between the parent drug and its potential degradation products. Gradient elution may be necessary.

  • Flow Rate and Column Temperature: Optimize the flow rate (typically 1.0 mL/min) and column temperature to improve peak shape and resolution.

Validation (as per ICH Q2(R1) guidelines):

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and placebo components. This is achieved through forced degradation studies.

  • Linearity: Analyze a series of solutions with known concentrations of the analyte to establish a linear relationship between concentration and peak area.

  • Accuracy: Determine the closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Forced Degradation Studies

Forced degradation studies are performed to generate degradation products and to demonstrate the specificity of the stability-indicating method.[1][2][3]

Objective: To investigate the degradation behavior of the compound under various stress conditions.

General Procedure: Prepare solutions of the compound (e.g., 1 mg/mL in a suitable solvent) and subject them to the following stress conditions. Analyze the stressed samples by the validated stability-indicating HPLC method.

  • Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the sample before injection.

  • Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for a specified period. Neutralize the sample before injection.

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for a specified period.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified period. Also, heat the drug solution at 60°C.

  • Photodegradation: Expose the drug solution and solid substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Long-Term Stability Testing

Long-term stability studies are conducted to establish the shelf-life of the drug substance.[4][5]

Objective: To evaluate the stability of the compound under recommended storage conditions over a prolonged period.

Procedure:

  • Store multiple batches of the drug substance in controlled environment chambers under the following conditions (as per ICH Q1A(R2) guidelines):

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

  • Analyze the samples for appearance, assay, degradation products, and other relevant quality attributes using the validated stability-indicating HPLC method.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and potential degradation pathways.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photo Photolysis Photo->Stressed_Samples API Active Pharmaceutical Ingredient (API) API->Acid API->Base API->Oxidation API->Thermal API->Photo HPLC Stability-Indicating HPLC Analysis Stressed_Samples->HPLC Data Degradation Profile & Pathway Elucidation HPLC->Data

Caption: Workflow for Forced Degradation Studies.

Tacrolimus_Degradation cluster_products Degradation Products Tacrolimus Tacrolimus Epimer Tacrolimus Epimer Tacrolimus->Epimer Alkaline, Thermal, Photolytic, Oxidative Stress Hydroxy_Acid Tacrolimus Alpha-Hydroxy Acid Tacrolimus->Hydroxy_Acid Alkaline Stress Diene Tacrolimus Diene Tacrolimus->Diene Alkaline Stress

Caption: Simplified Degradation Pathway of Tacrolimus.

Erythromycin_Degradation cluster_products_acid Acidic Degradation cluster_products_alkaline Alkaline Degradation Erythromycin Erythromycin A Anhydro Anhydroerythromycin A Erythromycin->Anhydro Acidic Conditions Enol_Ether Erythromycin A Enol Ether Erythromycin->Enol_Ether Acidic Conditions Pseudo_Enol_Ether Pseudoerythromycin A Enol Ether Erythromycin->Pseudo_Enol_Ether Alkaline Conditions

Caption: Degradation Pathways of Erythromycin.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of (14S,15R)-14-deoxyoxacyclododecindione

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

Given that (14S,15R)-14-deoxyoxacyclododecindione is a novel and biologically active macrolactone with potent anti-inflammatory and antifibrotic properties, it must be handled with the utmost care. In the absence of a specific Safety Data Sheet (SDS) and comprehensive toxicological data, this compound must be treated as a hazardous substance. The following procedures provide a framework for its safe disposal in a research and drug development setting. The primary directive is to always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.[1][2]

Guiding Principle: Hazard Assumption

Due to the lack of specific safety data, this compound and any materials contaminated with it must be presumed hazardous.[1] This precautionary approach is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact. A formal hazard assessment, considering its potent biological activity, is a critical first step before commencing any work that will generate waste.[1][3]

Personal Protective Equipment (PPE)

Before handling the compound or its waste, appropriate PPE must be worn. This serves as the first line of defense against accidental exposure.

PPE CategorySpecific Requirements
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended.
Body Protection A fully buttoned lab coat. A disposable gown is recommended for larger quantities.
Respiratory All handling of the solid compound or concentrated solutions should be done in a certified chemical fume hood.
Waste Segregation and Containerization

Proper segregation at the point of generation is crucial to prevent dangerous reactions and ensure compliant disposal.[4][5] Never mix waste containing this compound with other waste streams unless explicitly instructed by your institution's EHS department.

  • Solid Waste:

    • Items: Contaminated gloves, bench paper, empty vials, pipette tips, and other disposable labware.[4]

    • Container: A designated, puncture-resistant container clearly labeled for hazardous solid chemical waste.[4] The container must have a secure lid and be kept closed when not in use.

  • Liquid Waste:

    • Items: Solutions containing this compound, including reaction mixtures, purification fractions, and cleaning solvents.

    • Container: A chemically compatible, leak-proof container with a secure screw-top cap.[1][6] Leave at least 10% headspace to allow for vapor expansion.[6] Under no circumstances should this waste be poured down the drain. [1][7]

  • Sharps Waste:

    • Items: Needles, syringes, or glass Pasteur pipettes contaminated with the compound.

    • Container: A designated, puncture-proof sharps container.

Step-by-Step Disposal Protocol
  • Preparation: Ensure all necessary PPE is worn and that waste containers are properly labeled and within reach in the work area (e.g., inside the fume hood).

  • Waste Generation: As waste is generated, immediately place it into the correct, segregated waste container.

  • Labeling: All hazardous waste containers must be clearly labeled with:

    • The words "Hazardous Waste".[4][8]

    • The full chemical name: "this compound".

    • An estimation of the concentration and quantity of the compound.

    • The date the waste was first added to the container.

  • Storage: Store sealed waste containers in a designated and clearly marked satellite accumulation area within the laboratory.[4] This area should be away from general lab traffic and sources of ignition.

  • Request for Pickup: Once a waste container is full, or when the project is complete, submit a request for waste pickup to your institution's EHS department.[4][9] Do not allow waste to accumulate for extended periods.

  • Documentation: Maintain a detailed log of all waste generated, including the amount, date, and disposal method, as part of your laboratory records.[4]

Spill and Decontamination Procedures

In the event of a spill, evacuate the immediate area and alert your laboratory supervisor and EHS office. For minor spills within a fume hood:

  • Contain: Use an absorbent material suitable for chemical spills to contain the liquid or cover the solid powder.

  • Decontaminate: Wipe the area with a suitable solvent (e.g., ethanol (B145695) or isopropanol), followed by soap and water. All materials used for cleanup must be disposed of as hazardous solid waste.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste generated from work with this compound.

G cluster_start cluster_waste_type cluster_solid cluster_liquid cluster_sharps cluster_end start Start: Generate Waste Containing this compound waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Gloves, Vials, Paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Solvents) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Glass Pipettes) waste_type->sharps_waste Sharps solid_container Place in Labeled Hazardous Solid Waste Container solid_waste->solid_container store Securely Seal Container and Store in Satellite Accumulation Area solid_container->store liquid_container Pour into Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container liquid_container->store sharps_container Place in Designated Sharps Container sharps_waste->sharps_container sharps_container->store pickup Request EHS Pickup When Full or Project Ends store->pickup

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Logistical Information for Handling (14S,15R)-14-deoxyoxacyclododecindione

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for (14S,15R)-14-deoxyoxacyclododecindione is not publicly available. This compound is a macrolactone and has demonstrated potent biological activity. Therefore, it must be handled as a compound of unknown toxicity, requiring a high level of precaution. The following guidance is based on best practices for handling novel, potent, biologically active compounds in a research setting. A thorough, lab-specific risk assessment must be conducted before any handling, storage, or disposal.

Risk Assessment and Hazard Summary

Given its potent anti-inflammatory properties, this compound should be presumed to be hazardous. The primary routes of exposure are inhalation of dust (if in solid form), skin absorption, and ingestion.[1] In the absence of specific toxicological data, a conservative approach using a control banding system is recommended to assign handling precautions.[2]

Hazard Parameter Assumed Classification & Rationale
Acute Toxicity Category 1 or 2 (Assumed) : As a potent biological agent, accidental exposure could lead to significant physiological effects.
Skin Corrosion/Irritation Unknown : Assume potential for irritation. Prolonged skin contact should be avoided.
Serious Eye Damage/Irritation Unknown : Assume potential for serious irritation. Direct eye contact must be prevented.
Specific Target Organ Toxicity High Risk (Assumed) : The compound is known to inhibit STAT6 and Smad2/3 signaling pathways.

Operational Plan: Handling and Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment is essential for safe handling.

Engineering Controls

Engineering controls are the primary method for minimizing exposure.

  • Primary Containment: All manipulations of solid this compound (e.g., weighing, aliquoting) and its concentrated solutions must be conducted within a certified chemical fume hood, a glovebox, or a containment isolator.[3][4] For highly potent compounds, a negative pressure environment is recommended to prevent contaminants from escaping.[5]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement primary containment systems.

Personal Protective Equipment (PPE)

PPE serves as the final barrier to exposure and must be worn at all times when handling the compound.

Protection Type Required Equipment Specifications and Best Practices
Hand Protection Double Nitrile or Neoprene GlovesWear two pairs of powder-free gloves.[6] The outer glove should overlap the cuff of the lab coat. Change gloves immediately if contaminated and every 30-60 minutes during prolonged handling.[6]
Eye & Face Protection Chemical Safety Goggles & Face ShieldANSI Z87.1-compliant safety goggles are mandatory.[7] A face shield must be worn over goggles when there is any risk of splashing.[3][8]
Body Protection Fully-Buttoned Lab Coat or Disposable GownA lab coat is the minimum requirement. For handling larger quantities or during procedures with a higher risk of contamination, a disposable, back-closing gown is required.[8]
Respiratory Protection NIOSH-Approved Respirator (if required)Work should be confined to a fume hood or isolator to prevent the need for respiratory protection.[3] If this is not possible, a NIOSH-approved respirator with organic vapor and particulate cartridges is necessary. A fit test is required before use.[6]

Experimental Protocols: Step-by-Step Handling Procedure

  • Preparation:

    • Designate a specific area within the chemical fume hood for the procedure.

    • Cover the work surface with a disposable, plastic-backed absorbent pad.[9]

    • Assemble all necessary glassware, spatulas, and solvents.

    • Ensure a chemical spill kit is readily accessible.

    • Label a dedicated hazardous waste container.

  • Weighing the Solid Compound:

    • Perform all weighing operations inside the fume hood or other containment device.[3]

    • Use a tared container to minimize the need to transfer the solid material multiple times.

    • Handle the solid gently to avoid creating airborne dust.

  • Dissolving the Compound:

    • Slowly add the solvent to the solid to prevent splashing.

    • If heating or sonication is required, ensure the container is securely capped or properly vented within the containment device.

  • Post-Handling Decontamination:

    • Wipe down all surfaces, glassware, and equipment with an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water.

    • Carefully fold the disposable bench liner inward and place it in the designated solid hazardous waste container.

    • Remove outer gloves, then inner gloves, and dispose of them in the hazardous waste container.

    • Wash hands thoroughly with soap and water after the procedure is complete.

Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous waste in accordance with institutional and local regulations.[3][10][11]

Waste Type Disposal Container Procedure
Solid Waste Labeled, sealed, puncture-proof containerIncludes used gloves, disposable gowns, pipette tips, absorbent pads, and contaminated glassware.[12]
Liquid Waste Labeled, sealed, leak-proof containerIncludes unused solutions and solvent rinsates. Do not mix incompatible waste streams.[10][11]
Sharps Waste Labeled, puncture-proof sharps containerIncludes any needles or blades contaminated with the compound.[12]

Waste Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[11] Do not use abbreviations.

Visual Workflow for Safe Handling

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Containment) cluster_cleanup 3. Decontamination & Disposal prep_area Designate & Prepare Fume Hood Area don_ppe Don Full PPE (Double Gloves, Goggles, Lab Coat) prep_area->don_ppe prep_waste Prepare Labeled Hazardous Waste Containers don_ppe->prep_waste weigh Weigh Solid Compound (Minimize Dust) prep_waste->weigh Proceed to Handling dissolve Prepare Solution (Avoid Splashes) weigh->dissolve dispose_waste Dispose Contaminated Items in Labeled Hazardous Waste dissolve->dispose_waste decon_equip Decontaminate Equipment & Work Surfaces dispose_waste->decon_equip doff_ppe Doff PPE & Dispose of Gloves decon_equip->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end_node END: Secure Storage of Compound wash_hands->end_node start START: Conduct Risk Assessment start->prep_area

Caption: Workflow for handling potent compounds like this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.